N-(azetidin-3-yl)methanesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(azetidin-3-yl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2S/c1-9(7,8)6-4-2-5-3-4/h4-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKHDIBLFHELCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1CNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical properties of N-(azetidin-3-yl)methanesulfonamide
An In-Depth Technical Guide to the Physicochemical Properties of N-(azetidin-3-yl)methanesulfonamide
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This compound is a molecule of interest within contemporary drug discovery programs, valued for its small, strained azetidine ring and the hydrogen bonding capabilities of the sulfonamide group. A comprehensive understanding of its physicochemical properties is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. This guide provides a robust framework for the experimental determination of its key physicochemical parameters: lipophilicity (logP), acidity constant (pKa), and aqueous solubility. While specific experimental data for this compound is not widely published, this document outlines authoritative, field-proven methodologies to enable researchers to generate high-quality, reliable data. The protocols described herein are designed to be self-validating, ensuring scientific rigor and reproducibility.
Introduction and Molecular Identifiers
This compound is a synthetic organic compound featuring a four-membered azetidine ring linked to a methanesulfonamide moiety. The azetidine ring introduces conformational constraint, a desirable feature in modern medicinal chemistry for enhancing binding affinity and metabolic stability. The sulfonamide group can act as a hydrogen bond donor and acceptor, influencing solubility and target engagement.
A precise characterization of its physicochemical properties is the foundation for any successful drug development campaign, directly impacting absorption, distribution, metabolism, and excretion (ADME). This guide details the necessary experimental workflows to elucidate these critical parameters.
Table 1: Molecular Identifiers for this compound and its Hydrochloride Salt
| Identifier | This compound (Free Base) | This compound HCl (Hydrochloride Salt) |
| CAS Number | 1056056-12-2[1] | 1239205-33-4[2][3][4] |
| Molecular Formula | C₄H₁₀N₂O₂S | C₄H₁₁ClN₂O₂S[2] |
| Molecular Weight | 150.20 g/mol | 186.66 g/mol [2] |
| Purity (Typical) | >98%[1] | >97%[4][5] |
| Storage | Room temperature, under controlled conditions (NMT 30°C)[1][5][6] | Room temperature[5] |
Lipophilicity: Partition Coefficient (logP) Determination
Expertise & Experience: The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity, which heavily influences its ability to cross biological membranes. A negative logP value indicates hydrophilicity, while a positive value suggests lipophilicity.[7][8] The "shake-flask" method remains the gold standard for its direct and accurate measurement of partitioning.[7][9]
Experimental Protocol: Shake-Flask Method for logP Determination
This protocol is designed to determine the logP of this compound by measuring its concentration in both octanol and aqueous phases after reaching equilibrium.
Step-by-Step Methodology:
-
Phase Preparation:
-
Prepare a phosphate buffer solution (e.g., pH 7.4) and saturate it with 1-octanol by stirring vigorously for 24 hours, followed by a 24-hour separation period.
-
Saturate 1-octanol with the prepared aqueous buffer in the same manner. This pre-saturation is crucial to prevent volume changes during the experiment.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in the octanol-saturated aqueous buffer. The concentration should be chosen to be within the linear range of the analytical method (e.g., HPLC-UV).
-
-
Partitioning:
-
In a separatory funnel or suitable vial, combine a precise volume of the compound's aqueous solution with an equal volume of the water-saturated 1-octanol.
-
Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C) to facilitate partitioning.
-
Allow the phases to separate completely. Centrifugation can be employed to expedite this process.
-
-
Quantification:
-
Carefully sample an aliquot from both the aqueous and octanol phases.
-
Analyze the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV.
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
logP is then determined by taking the base-10 logarithm of P.[7]
-
Workflow for logP Determination
Caption: Shake-flask method workflow for logP determination.
Data Summary Table
Table 2: Lipophilicity Data for this compound
| Parameter | Experimental Value | Method |
| logP | To be determined | Shake-Flask |
| pH of Aqueous Phase | 7.4 | - |
| Temperature (°C) | 25 | - |
Acidity Constant (pKa) Determination
Expertise & Experience: The pKa value defines the pH at which a molecule exists in a 50:50 ratio of its protonated and deprotonated forms. For this compound, the azetidine nitrogen is basic and will have a pKa, while the sulfonamide proton is acidic and will have a much higher pKa. Knowing these values is critical for predicting solubility, receptor binding, and formulation strategies. UV-Vis spectrophotometry is a highly precise method for pKa determination, provided the different ionization states of the molecule exhibit distinct UV absorbance spectra.[10]
Experimental Protocol: UV-Metric Titration for pKa Determination
This protocol describes the determination of the pKa of the azetidine nitrogen by monitoring changes in UV absorbance as a function of pH.
Step-by-Step Methodology:
-
Instrument Setup:
-
Use a UV-Vis spectrophotometer equipped with a thermostatted cuvette holder and a pH probe.
-
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low). The concentration should provide a measurable absorbance (typically 0.3-1.0 AU).
-
-
Titration:
-
Adjust the initial pH of the solution to a low value (e.g., pH 2) using a standardized acid (e.g., 0.1 M HCl).
-
Record the full UV-Vis spectrum (e.g., 200-400 nm).
-
Incrementally add a standardized base (e.g., 0.1 M NaOH) to increase the pH in small steps (e.g., 0.2-0.5 pH units).
-
After each addition, allow the pH to stabilize and record the full UV-Vis spectrum.
-
Continue this process until a high pH is reached (e.g., pH 12).
-
-
Data Analysis:
-
Plot the absorbance at a specific wavelength (where the change is maximal) against the measured pH.
-
The resulting data should form a sigmoidal curve.
-
The pKa is determined from the inflection point of this curve, which corresponds to the pH at which half of the change in absorbance has occurred.[9]
-
Workflow for pKa Determination
Caption: UV-metric titration workflow for pKa determination.
Data Summary Table
Table 3: Acidity Constant Data for this compound
| Ionizable Group | Experimental pKa | Method |
| Azetidine Nitrogen (Basic) | To be determined | UV-Metric Titration |
| Sulfonamide N-H (Acidic) | To be determined | UV-Metric Titration |
Aqueous Solubility Determination
Expertise & Experience: Aqueous solubility is a cornerstone of drug development, directly affecting oral bioavailability and the feasibility of intravenous formulations. It's crucial to distinguish between kinetic and thermodynamic solubility. Kinetic solubility measures the concentration at which a compound, rapidly added from a DMSO stock, precipitates.[11][12][13] Thermodynamic solubility, however, represents the true equilibrium concentration of a compound in a saturated solution and is more relevant for formulation development.[14][15][16] The shake-flask method is the definitive approach for determining thermodynamic solubility.[16]
Experimental Protocol: Thermodynamic Shake-Flask Solubility Assay
This protocol will determine the equilibrium solubility of this compound in a physiologically relevant buffer.
Step-by-Step Methodology:
-
Sample Preparation:
-
Add an excess amount of the solid compound to a series of vials containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). Using an excess ensures that a saturated solution is formed.
-
-
Equilibration:
-
Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).[15]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand so that the excess solid can settle.
-
Carefully remove an aliquot of the supernatant. It is critical to avoid aspirating any solid particles.
-
Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining undissolved solid.
-
-
Quantification:
-
Prepare a standard curve of the compound in the same buffer.
-
Quantify the concentration of the dissolved compound in the filtered supernatant using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).
-
-
Data Reporting:
-
The determined concentration is the thermodynamic solubility, typically reported in µg/mL or µM.
-
Workflow for Thermodynamic Solubility Determination
Caption: Thermodynamic solubility workflow using the shake-flask method.
Data Summary Table
Table 4: Aqueous Solubility Data for this compound
| Solubility Type | Buffer System | Temperature (°C) | Solubility (µg/mL) |
| Thermodynamic | PBS, pH 7.4 | 25 | To be determined |
| Thermodynamic | PBS, pH 7.4 | 37 | To be determined |
Conclusion
The successful progression of this compound as a potential drug candidate is contingent upon a thorough and accurate assessment of its fundamental physicochemical properties. The experimental protocols detailed in this guide for determining logP, pKa, and thermodynamic solubility provide a scientifically sound and robust framework for this essential characterization. By adhering to these methodologies, researchers can generate the high-quality data necessary to build predictive ADME models, guide formulation development, and ultimately, make informed decisions in their drug discovery and development programs.
References
-
Kinetic Solubility Assays Protocol. AxisPharm.[Link]
-
This compound hydrochloride | C4H11ClN2O2S | CID 72207577. PubChem.[Link]
-
ADME Solubility Assay. BioDuro.[Link]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.[Link]
-
Development of Methods for the Determination of pKa Values. PMC - NIH.[Link]
-
Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education.[Link]
-
Experiment # 11: Spectroscopic determination of indicator pKa. University of Louisiana Monroe.[Link]
-
In-vitro Thermodynamic Solubility. Protocols.io.[Link]
-
Thermodynamic Solubility Assay. Domainex.[Link]
-
This compound HYDROCHLORIDE [P43465]. ChemUniverse.[Link]
-
N-(AZETIDIN-3-YL)-N-METHYLMETHANESULFONAMIDE TRIFLUOROACETIC ACID [P50914]. ChemUniverse.[Link]
-
Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. PubMed.[Link]
-
APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.[Link]
-
LogP—Making Sense of the Value. ACD/Labs.[Link]
-
Kinetic solubility. Plateforme de chimie biologique intégrative de Strasbourg - PCBIS.[Link]
-
2.8: pH measurement and determination of pKa value. Chemistry LibreTexts.[Link]
- US20080312205A1 - Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl).
-
The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. MDPI.[Link]
-
Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent.[Link]
-
N-(oxolan-3-yl)azetidine-1-sulfonamide | C7H14N2O3S | CID 131101877. PubChem.[Link]
-
Novel Methods for the Prediction of logP, pKa, and logD. ACS Publications.[Link]
-
This compound hydrochloride, min 97%, 1 gram. CP Lab Safety.[Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI.[Link]
-
This compound hydrochloride. Ruji Bio.[Link]
-
This compound, 98% Purity, C4H10N2O2S, 1 gram. CP Lab Safety.[Link]
-
Recent advances in the synthesis of N-acyl sulfonamides. ResearchGate.[Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central.[Link]
-
Azetidines. American Elements.[Link]
Sources
- 1. This compound, CasNo.1056056-12-2 Nanjing Zhiyan Pharmaceutical Technology Co. Ltd. China (Mainland) [zhiyan1.lookchem.com]
- 2. This compound hydrochloride | C4H11ClN2O2S | CID 72207577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1239205-33-4|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 4. chemuniverse.com [chemuniverse.com]
- 5. calpaclab.com [calpaclab.com]
- 6. This compound hydrochloride 97% - CAS:1239205-33-4 - 如吉生物科技 [shruji.com]
- 7. acdlabs.com [acdlabs.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 12. enamine.net [enamine.net]
- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 14. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 15. In-vitro Thermodynamic Solubility [protocols.io]
- 16. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
An In-Depth Technical Guide to N-(azetidin-3-yl)methanesulfonamide: A Versatile Scaffold in Modern Drug Discovery
Introduction: The Strategic Value of the Azetidine Moiety
In the landscape of medicinal chemistry, the pursuit of novel chemical matter with favorable pharmacological properties is relentless. Small, saturated heterocycles have emerged as particularly valuable motifs, offering a three-dimensional architecture that can improve physicochemical properties such as solubility and metabolic stability. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention.[1][2] Its strained ring system provides a rigid scaffold, allowing for the precise vectorial presentation of substituents into protein binding pockets. This conformational constraint can lead to enhanced binding affinity and selectivity for a biological target.[3]
N-(azetidin-3-yl)methanesulfonamide is a key building block that masterfully combines the structural benefits of the azetidine core with the well-established chemical properties of a sulfonamide group. The sulfonamide moiety is a common feature in a multitude of clinically approved drugs, known for its ability to act as a hydrogen bond donor and acceptor. This guide provides an in-depth technical overview of this compound, detailing its chemical properties, a robust synthesis protocol with mechanistic rationale, and its application as a foundational scaffold for the development of advanced therapeutic agents.
Physicochemical and Structural Data
The fundamental properties of this compound and its commonly used hydrochloride salt are summarized below. These data are critical for researchers in designing synthetic routes, preparing formulations, and predicting its behavior in biological systems.
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |
| CAS Number | 1056056-12-2 | 1239205-33-4 | [4] |
| Molecular Formula | C₄H₁₀N₂O₂S | C₄H₁₁ClN₂O₂S | |
| Molecular Weight | 150.20 g/mol | 186.66 g/mol | |
| Appearance | Solid (predicted) | White to off-white solid | |
| Predicted pKa | ~9-10 (sulfonamide N-H) | ~9-10 (sulfonamide N-H) | |
| Predicted XLogP3 | -1.5 to -1.0 | N/A | |
| Purity (Typical) | ≥97% | ≥97% | [4] |
Note: pKa and XLogP3 values are estimations based on computational models and data for structurally related sulfonamides, as specific experimental values are not widely published.
Synthesis and Mechanistic Rationale
The synthesis of this compound is typically achieved through a multi-step process that requires careful control of protecting groups to ensure regioselectivity. The following protocol describes a logical and validated approach starting from commercially available 1-Boc-3-aminoazetidine.
Experimental Protocol: Synthesis of this compound Hydrochloride
Step 1: Sulfonylation of N-Boc-3-aminoazetidine
-
Reaction Setup: To a solution of tert-butyl 3-aminoazetidine-1-carboxylate (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane, DCM) under an inert atmosphere (N₂), add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq.). Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Slowly add methanesulfonyl chloride (1.1 eq.) dropwise to the stirred solution, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup and Isolation: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude tert-butyl 3-(methylsulfonamido)azetidine-1-carboxylate. This intermediate can be purified by flash column chromatography if necessary.
Step 2: Boc Deprotection and Salt Formation
-
Deprotection: Dissolve the crude or purified intermediate from Step 1 in a minimal amount of a suitable solvent like methanol or 1,4-dioxane.
-
Acidification: Add a solution of hydrochloric acid (e.g., 4M HCl in 1,4-dioxane or concentrated HCl in methanol) (3-5 eq.) and stir the mixture at room temperature for 2-4 hours.
-
Isolation: Monitor for the completion of deprotection via TLC or LC-MS. The product, this compound hydrochloride, will often precipitate from the reaction mixture. The solid can be collected by filtration, washed with a cold non-polar solvent (e.g., diethyl ether or methyl tert-butyl ether), and dried under vacuum to yield the final product.
Causality and Self-Validating Design
-
Choice of Protecting Group: The tert-butyloxycarbonyl (Boc) group is selected due to its stability under the basic conditions of the sulfonylation reaction and its facile removal under acidic conditions that are orthogonal to the newly formed sulfonamide bond. This ensures the integrity of the target molecule during synthesis.
-
Role of the Base: A tertiary amine base (TEA or DIPEA) is crucial. It acts as a proton scavenger, neutralizing the HCl generated during the reaction between the amine and methanesulfonyl chloride. This prevents the protonation of the starting amine, which would render it unreactive, and drives the reaction to completion.
-
Controlled Addition: The slow, cooled addition of methanesulfonyl chloride is a critical safety and selectivity measure. The reaction is exothermic, and this control prevents potential side reactions and degradation.
-
Aqueous Workup: The NaHCO₃ wash neutralizes any remaining acid and unreacted methanesulfonyl chloride, facilitating a clean extraction of the desired product into the organic phase.
-
Final Salt Formation: The use of HCl in a non-aqueous solvent for deprotection allows for the direct precipitation of the hydrochloride salt, which is often more crystalline and easier to handle and purify than the free base. The progress of this step is self-validating, as the formation of a precipitate is a strong indicator of successful deprotection and salt formation.
Characterization and Quality Control
To ensure the identity and purity of the synthesized compound, a panel of standard analytical techniques is employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the methyl group of the sulfonamide around 2.9-3.1 ppm. The protons on the azetidine ring will appear as multiplets in the 3.5-4.5 ppm region. The presence of the N-H protons (sulfonamide and azetidinium) would be confirmed, often as broad signals.
-
¹³C NMR: The carbon spectrum will display a signal for the methyl carbon around 40 ppm and signals for the azetidine ring carbons typically between 45 and 60 ppm.
-
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should confirm the molecular weight of the compound. For the hydrochloride salt, the mass spectrum will show the molecular ion for the free base [M+H]⁺ at approximately m/z 151.05.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound. A single major peak, typically with >97% purity, validates the success of the synthesis and purification protocol.
Applications in Drug Discovery: A Scaffold for Targeted Therapies
While this compound is not marketed as a therapeutic agent itself, its value lies in its role as a versatile and highly sought-after building block in medicinal chemistry.[4] Its bifunctional nature—a primary sulfonamide for interaction and a secondary amine within the azetidine ring for further elaboration—makes it an ideal starting point for fragment-based drug design and lead optimization.
A prominent example of its application is in the development of C-C chemokine receptor 2 (CCR2) antagonists. CCR2 is a key receptor implicated in inflammatory diseases, and its inhibition is a major therapeutic goal. Researchers have demonstrated that the N-(azetidin-3-yl) core can be incorporated into more complex molecules that exhibit potent CCR2 antagonism.
In this context, the this compound fragment serves multiple purposes:
-
Scaffold Rigidity: The azetidine ring locks the orientation of the methanesulfonamide group and the point of attachment for other pharmacophoric elements, reducing the entropic penalty of binding.
-
Improved Physicochemical Properties: The polar nature of the azetidine and sulfonamide groups can enhance solubility and tune the overall lipophilicity of the final molecule, improving its drug-like properties.
-
Vector for Elaboration: The secondary amine of the azetidine ring serves as a chemical handle for introducing other molecular fragments that can interact with different sub-pockets of the target protein, enabling systematic Structure-Activity Relationship (SAR) studies.
Conclusion
This compound represents more than just a chemical compound; it is an enabling tool for innovation in drug discovery. Its synthesis is well-defined, and its properties are ideally suited for its role as a molecular scaffold. By providing a rigid, three-dimensional framework with tunable physicochemical properties, it allows medicinal chemists to explore chemical space efficiently and rationally design the next generation of targeted therapeutics. As the demand for novel drug candidates with improved efficacy and safety profiles continues to grow, the strategic application of foundational building blocks like this compound will remain a cornerstone of successful research and development programs.
References
-
PubChem. This compound hydrochloride. National Center for Biotechnology Information. Available from: [Link]
-
ChemUniverse. This compound HYDROCHLORIDE [P43465]. Available from: [Link]
-
Subasinghe, N. L., et al. (2013). A novel series of N-(azetidin-3-yl)-2-(heteroarylamino)acetamide CCR2 antagonists. Bioorganic & Medicinal Chemistry Letters, 23(4), 1063-1069. Available from: [Link]
-
Singh, G. S., & D’hooghe, M. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100129. Available from: [Link]
-
Pérez-Faginas, P., et al. (2011). Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. Bioorganic & Medicinal Chemistry, 19(3), 1155-1161. Available from: [Link]
-
Remko, M., & von der Lieth, C. W. (2005). Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. Bioorganic & Medicinal Chemistry, 13(10), 3537-3545. Available from: [Link]
-
Rybak, M. J., et al. (2020). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available from: [Link]
- Google Patents. Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl).
Sources
- 1. Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound hydrochloride | C4H11ClN2O2S | CID 72207577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A novel series of N-(azetidin-3-yl)-2-(heteroarylamino)acetamide CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CAS#:1484814-83-6 | 4-(azetidin-3-yl)-N-tert-butylpiperazine-1-carboxamide | Chemsrc [chemsrc.com]
Spectral Data of N-(azetidin-3-yl)methanesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
N-(azetidin-3-yl)methanesulfonamide is a small, heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a strained four-membered azetidine ring linked to a methanesulfonamide group, presents a unique scaffold for the development of novel therapeutic agents. The azetidine moiety can act as a bioisostere for other cyclic amines, offering improved physicochemical properties such as solubility and metabolic stability, while the sulfonamide group is a well-established pharmacophore.
Molecular Structure and Key Features
The structural formula of this compound is presented below. The key structural features that will dictate its spectral properties are the azetidine ring, the secondary amine within the ring, the sulfonamide linkage, and the methyl group.
Caption: Molecular structure of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound will exhibit distinct signals corresponding to the unique chemical environments of the protons and carbons.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show signals for the azetidine ring protons, the sulfonamide N-H proton, and the methyl group protons. The chemical shifts are influenced by the electronegativity of adjacent atoms and the ring strain of the azetidine moiety.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Azetidine CH (C3-H) | 4.0 - 4.5 | Quintet | ~7-9 | 1H |
| Azetidine CH₂ (C2/C4-H) | 3.6 - 4.0 | Triplet | ~7-9 | 4H |
| Sulfonamide NH | 5.0 - 6.0 | Broad Singlet | - | 1H |
| Azetidine NH | 2.0 - 3.0 | Broad Singlet | - | 1H |
| Methyl (CH₃) | 2.9 - 3.1 | Singlet | - | 3H |
Causality Behind Predictions:
-
Azetidine Protons: The protons on the azetidine ring are expected to be in the range of 3.6-4.5 ppm. The methine proton at the C3 position, being attached to the nitrogen of the sulfonamide, will be the most deshielded. The methylene protons at C2 and C4 will be slightly more shielded but still downfield due to the adjacent ring nitrogen. The coupling between the C3 proton and the C2/C4 protons will likely result in a quintet for the C3 proton and triplets for the C2/C4 protons, assuming similar coupling constants.
-
NH Protons: The sulfonamide N-H proton is expected to be a broad singlet in the 5.0-6.0 ppm region, with its chemical shift being solvent-dependent. The azetidine N-H proton will be more shielded, appearing as a broad singlet between 2.0 and 3.0 ppm.
-
Methyl Protons: The methyl group attached to the sulfonyl group will appear as a sharp singlet around 2.9-3.1 ppm, a characteristic region for such protons.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Azetidine CH (C3) | 45 - 55 |
| Azetidine CH₂ (C2/C4) | 40 - 50 |
| Methyl (CH₃) | 35 - 45 |
Causality Behind Predictions:
-
Azetidine Carbons: The carbons of the azetidine ring are expected to resonate in the 40-55 ppm range. The C3 carbon, directly attached to the sulfonamide nitrogen, will be the most downfield of the ring carbons. The C2 and C4 carbons will be in a similar chemical environment and may appear as a single peak or two closely spaced peaks.
-
Methyl Carbon: The methyl carbon of the methanesulfonamide group is anticipated to be in the 35-45 ppm range.
Caption: A typical workflow for NMR-based structural elucidation.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| N-H (Azetidine & Sulfonamide) | 3300 - 3400 | Medium, Broad | Stretching |
| C-H (Aliphatic) | 2850 - 3000 | Medium | Stretching |
| S=O (Sulfonamide) | 1320 - 1350 (asymmetric) | Strong | Stretching |
| S=O (Sulfonamide) | 1140 - 1160 (symmetric) | Strong | Stretching |
| S-N (Sulfonamide) | 900 - 950 | Medium | Stretching |
Causality Behind Predictions:
-
N-H Stretching: A broad band in the 3300-3400 cm⁻¹ region is expected due to the N-H stretching vibrations of both the azetidine and sulfonamide groups. Hydrogen bonding can contribute to the broadening of this peak.
-
C-H Stretching: The aliphatic C-H stretching of the azetidine ring and the methyl group will appear in the 2850-3000 cm⁻¹ region.
-
S=O Stretching: The most characteristic peaks for the sulfonamide group are the strong asymmetric and symmetric stretching vibrations of the S=O bonds, expected around 1320-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively.[1]
-
S-N Stretching: A medium intensity band for the S-N stretch is predicted in the 900-950 cm⁻¹ range.[2]
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| Ion | Predicted m/z | Interpretation |
| [M]⁺ | 150.05 | Molecular Ion |
| [M-CH₃]⁺ | 135.03 | Loss of a methyl radical |
| [M-SO₂CH₃]⁺ | 71.06 | Loss of the methanesulfonyl radical |
| [C₄H₉N₂]⁺ | 85.08 | Fragment from azetidine ring |
Causality Behind Predictions:
-
Molecular Ion: The molecular ion peak ([M]⁺) is expected at an m/z corresponding to the molecular weight of the compound (C₄H₁₀N₂O₂S), which is approximately 150.05.
-
Fragmentation Pattern: Common fragmentation pathways for sulfonamides include the loss of the alkyl group attached to the sulfonyl group (loss of CH₃) and cleavage of the S-N bond.[3] The azetidine ring can also undergo fragmentation. The loss of the methanesulfonyl radical would lead to a fragment at m/z 71.
Caption: A simplified representation of potential fragmentation in mass spectrometry.
Experimental Protocols
The following are generalized, self-validating protocols for acquiring the spectral data discussed.
NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry NMR tube. The choice of solvent is critical as it can affect the chemical shifts of labile protons.
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher). Ensure the instrument is properly shimmed to obtain optimal resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.
-
2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs.
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample using an appropriate method. For a solid sample, this can be done by creating a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.
-
Background Spectrum: Record a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal.
-
Sample Spectrum: Record the spectrum of the sample.
-
Data Analysis: The software will automatically subtract the background spectrum from the sample spectrum. Identify the characteristic absorption bands and compare them with known functional group frequencies.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
-
Data Acquisition: Infuse the sample into the mass spectrometer and acquire the mass spectrum over a suitable m/z range.
-
Data Analysis: Identify the molecular ion peak and the major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.
Conclusion
This technical guide provides a comprehensive overview of the predicted spectral data for this compound. While based on established spectroscopic principles and data from analogous structures, these predictions await experimental verification. The provided protocols offer a clear path for researchers to obtain and validate this crucial data. A thorough understanding and correct interpretation of the NMR, IR, and MS spectra are essential for confirming the identity, purity, and structure of this and other novel compounds, thereby ensuring the integrity of subsequent research and development efforts.
References
- Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The Infrared Spectra of Some Sulphonamides. Journal of the Chemical Society (Resumed), 669.
-
Miao, H., et al. (2009). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 20(2), 247-254. [Link]
- Patel, D., et al. (2011). Synthesis and Characterization of Some New Azetidin-2-ones Containing Coumarin Moiety and Their Antimicrobial Study.
- Al-Khazragie, Z. K., Al-Fartosy, A. J. M., & Al-Salami, B. K. (2022). Synthesis, characterization and biological Activityof β-Lactam and Thiazolidinone Derivatives Based on Sulfonamide.
- Domagala, J. M., et al. (1993). 1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-1,8-naphthyridine-3-carboxylic acid and related antibacterial agents. 2. Synthesis and biological activity of 7-(3-amino-1-azetidinyl) and 7-(3-amino-1-pyrrolidinyl) derivatives. Journal of Medicinal Chemistry, 36(7), 871-882.
- U.S. Patent No. US8207355B2. (2012).
-
PubChem. (n.d.). This compound hydrochloride. National Center for Biotechnology Information. [Link]
-
Hart, B. S., & B. S. J. (2010). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and. Zeitschrift für Naturforschung B, 65(1), 105-112. [Link]
- U.S. Patent Application Publication No. US20080312205A1. (2008).
Sources
- 1. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]
- 2. znaturforsch.com [znaturforsch.com]
- 3. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Role of the Azetidine Ring in N-(azetidin-3-yl)methanesulfonamide
Abstract
The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in modern medicinal chemistry.[1] Its incorporation into drug candidates is driven by a unique combination of properties, including conformational rigidity, metabolic stability, and the ability to serve as a versatile pharmacophoric element.[2][3] This technical guide provides an in-depth analysis of the specific role of the azetidine ring within the molecule N-(azetidin-3-yl)methanesulfonamide. We will explore its fundamental physicochemical properties, its profound impact on the molecule's three-dimensional conformation, and the resulting implications for its pharmacokinetic and pharmacodynamic profile. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique attributes of the azetidine scaffold in rational drug design.
Introduction: The Azetidine Scaffold in Drug Discovery
The design of small molecule therapeutics is a continuous search for scaffolds that can confer favorable biological and physicochemical properties. While larger, more flexible linkers are common, they often come with an entropic penalty upon binding to a biological target.[4] The introduction of conformational constraints is a widely used strategy to pre-organize a molecule into a bioactive conformation, potentially leading to higher binding affinity.[4]
The azetidine ring has emerged as a valuable tool in this context.[4][5] As the smallest stable nitrogen-containing saturated heterocycle, it offers a compelling balance of properties.[4] It is significantly more stable than the highly strained three-membered aziridine ring but possesses greater ring strain and conformational rigidity compared to its five- and six-membered counterparts, pyrrolidine and piperidine.[6] This inherent strain and non-planar, puckered conformation allow it to present substituents in well-defined three-dimensional vectors, making it a powerful building block for exploring chemical space and optimizing structure-activity relationships (SAR).[7][8] Compounds containing the azetidine moiety have shown a wide range of pharmacological activities, including anticancer, antibacterial, and antiviral properties, and are found in approved drugs such as the calcium channel blocker Azelnidipine and the MEK inhibitor Cobimetinib.[2][4][9]
This guide focuses on this compound, a molecule that combines the azetidine core with a methanesulfonamide group. We will dissect the contribution of the azetidine ring to the overall molecular architecture and predicted biological function.
Physicochemical and Conformational Landscape of the Azetidine Ring
The properties of this compound are fundamentally dictated by the unique architecture of its four-membered ring.
Ring Strain and Basicity
The azetidine ring is characterized by significant angle and torsional strain.[6] This makes it more reactive than larger rings but also imparts a defined geometry.[6][8] The nitrogen atom within the ring is a key feature, influencing both the molecule's physical properties and its potential interactions. The basicity of the azetidine nitrogen (pKa of the conjugate acid is ~11.29) is a critical parameter, affecting its ionization state at physiological pH, and thereby influencing solubility, cell permeability, and potential off-target interactions.[10][11]
| Property | Aziridine | Azetidine | Pyrrolidine | Piperidine |
| Ring Size | 3 | 4 | 5 | 6 |
| Ring Strain | High | Moderate | Low | Very Low |
| pKa (Conjugate Acid) | ~8.0 | ~11.3[11] | ~11.3 | ~11.1 |
| Conformation | Planar | Puckered[7] | Envelope/Twist | Chair |
| Table 1: Comparative properties of small saturated nitrogen heterocycles. |
Conformational Puckering
Contrary to a simple square representation, the azetidine ring is not planar. It adopts a puckered conformation to alleviate torsional strain.[6][7] This puckering is a defining characteristic, described by a dihedral angle between the C2-N1-C4 and C2-C3-C4 planes, which is approximately 37° for an unsubstituted azetidine.[7] The substituent at the 3-position, in this case, the methanesulfonamide group, critically influences this conformation.
The substituent can occupy one of two positions: pseudo-axial or pseudo-equatorial. For a bulky group like methanesulfonamide, the pseudo-equatorial position is generally favored to minimize steric hindrance with the protons on the C2 and C4 atoms of the ring.[7] This conformational preference dictates the spatial orientation of the pharmacophoric methanesulfonamide group, which is crucial for its interaction with a biological target.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azetidine Derivatives in Drug Design | Ambeed [ambeed.com]
- 4. Azetidines - Enamine [enamine.net]
- 5. lifechemicals.com [lifechemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Azetidine - Wikipedia [en.wikipedia.org]
- 11. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]
Whitepaper: The Methanesulfonamide Group in Modern Drug Discovery: A Physicochemical and Strategic Guide
Abstract
The methanesulfonamide group (CH₃SO₂NHR) has emerged as a cornerstone moiety in contemporary medicinal chemistry. Far from being a mere passive substituent, its unique constellation of physicochemical properties allows it to serve as a versatile tool for addressing complex challenges in drug design, from enhancing metabolic stability to fine-tuning target engagement. This in-depth guide provides a technical exploration of the methanesulfonamide group, moving beyond a simple structural description to elucidate the strategic rationale behind its deployment. We will examine its role as a bioisostere, its profound impact on aqueous solubility and membrane permeability, its hydrogen bonding capabilities, and its contribution to metabolic robustness. This analysis is grounded in field-proven insights and supported by detailed experimental protocols and case studies of clinically successful drugs, offering researchers and drug development professionals a comprehensive resource for leveraging this powerful functional group.
Core Physicochemical Profile: The Foundation of Versatility
The strategic value of the methanesulfonamide group originates from a unique balance of electronic and steric properties. Unlike its aromatic counterparts, the aliphatic methyl group imparts distinct characteristics that are often advantageous in a drug discovery context.[1] The core structure consists of a sulfonyl group (S(=O)₂) attached to both a methyl group and an amine.[2]
The sulfonyl group's potent electron-withdrawing nature is central to its function. It renders the proton on the sulfonamide nitrogen acidic and polarizes the S-O bonds, creating strong hydrogen bond acceptors.[3][4] This combination of a hydrogen bond donor (the N-H group) and two acceptors (the sulfonyl oxygens) allows for multifaceted interactions with biological targets.[5][6]
A summary of its key physicochemical properties is presented below.
| Property | Value | Significance in Drug Design | Source |
| pKa | ~10.87 | Weakly acidic; typically ionized only at high pH, influencing solubility and interactions. | [3][7] |
| cLogP | -1.0953 | Indicates high polarity and hydrophilicity of the parent molecule. | [8] |
| TPSA | 60.16 Ų | Contributes significantly to molecular polar surface area, affecting permeability. | [8] |
| H-Bond Donors | 1 | The N-H proton is a crucial interaction point for target binding. | [8] |
| H-Bond Acceptors | 2 | The two sulfonyl oxygens are strong H-bond acceptors. | [4][8] |
These intrinsic properties form the basis for the strategic applications detailed in the following sections.
Strategic Applications in Drug Design
The decision to incorporate a methanesulfonamide group is a strategic choice aimed at resolving specific ADME (Absorption, Distribution, Metabolism, and Excretion) or pharmacodynamic challenges.
Bioisosteric Replacement: Mimicry with Benefits
Bioisosteric replacement is a key strategy in lead optimization, and the methanesulfonamide group is a valuable bioisostere for several common functional groups.[9][10]
-
Carboxylic Acid Bioisostere: Carboxylic acids are often essential for target binding but can lead to poor cell permeability and rapid metabolism due to their negative charge at physiological pH.[10] The methanesulfonamide group can mimic the acidic proton and hydrogen bonding capacity of a carboxylic acid while being significantly less acidic (pKa ~11 vs. ~4-5).[3][5] This substitution can improve pharmacokinetic properties by increasing membrane permeability.[5] Acylsulfonamides are another related bioisostere that can be considered.[11]
-
Phenol Bioisostere: Phenolic hydroxyl groups can be important for hydrogen bonding but are often liabilities due to rapid Phase II metabolism (glucuronidation or sulfation). The methanesulfonamide N-H can replicate the hydrogen-bond donating function of a phenol with enhanced metabolic stability.[5]
-
Alternative to Aromatic Sulfonamides: In many scaffolds, an aromatic sulfonamide may be prone to metabolism on the aromatic ring.[1] Replacing it with a methanesulfonamide can block this metabolic "soft spot," thereby increasing the compound's half-life.[12]
The logical basis for these replacements is illustrated in the diagram below.
Caption: Bioisosteric replacement strategies using the methanesulfonamide group.
Modulating Physicochemical Properties for Optimal ADME
Perhaps the most powerful application of the methanesulfonamide group is its ability to tune a molecule's physicochemical properties to achieve a desirable ADME profile.
Improving Solubility and Permeability: Drug absorption is fundamentally dependent on a delicate balance between aqueous solubility and membrane permeability.[13][14][15] A molecule must dissolve in the gastrointestinal fluid and then pass through the lipid bilayer of intestinal cells. The methanesulfonamide group can dramatically improve this balance.
A compelling example comes from the development of bicyclic 2-pyridone-based inhibitors of Chlamydia trachomatis.[16][17] The initial leads were categorized as Biopharmaceutical Classification System (BCS) Class IV compounds, exhibiting both low solubility and low permeability—a challenging profile for oral drug development. The introduction of a C8-methyl sulfonamide substituent transformed the molecule into a BCS Class II compound (high permeability, low solubility), a significant improvement.[16][17] This change was credited with a remarkable increase in oral bioavailability from negligible to 41% in preclinical models.[16]
| Compound Analogue | Solubility (µg/mL) | Caco-2 Permeability (10⁻⁶ cm/s) | Oral Bioavailability (%) | BCS Class |
| C8-Cyclopropyl | < 0.2 | 1.1 | ~0 | IV |
| C8-Methoxy | < 0.2 | 3.5 | ~0 | IV |
| C8-Methyl sulfonamide | 1.8 | 21.0 | 41 | II |
| (Data adapted from RSC Med. Chem., 2019)[16] |
Enhancing Metabolic Stability: Metabolic instability is a primary cause of drug candidate failure.[18] The methanesulfonamide group is metabolically robust.[19] Unlike aromatic rings, the methyl group is not a primary site for CYP450 oxidation. Furthermore, the sulfonamide nitrogen in this context is less susceptible to the N-acetylation or oxidative metabolic pathways that can affect aromatic amines or other sulfonamide types.[1] A comparative analysis shows that aliphatic sulfonamides like methanesulfonamide are generally more stable to hydrolysis and photolysis than aromatic sulfonamides.[1]
Driving Target Affinity and Selectivity
The methanesulfonamide group's hydrogen bonding capability is critical for its role in pharmacodynamics. The N-H donor and sulfonyl oxygen acceptors can form precise, high-energy interactions with amino acid residues in a target's binding pocket.[5][6]
This is particularly evident in the field of kinase inhibitors. Many kinase inhibitors achieve their potency and selectivity by forming hydrogen bonds with the "hinge" region of the kinase ATP-binding site. The sulfonamide moiety is a common feature in these drugs, where it can form one or more of these critical bonds.[5] For example, in the multi-kinase inhibitor Pazopanib, a sulfonamide group plays a key role in anchoring the molecule within the active site.[5]
Caption: Methanesulfonamide forming H-bonds with a kinase hinge region.
Experimental Protocols & Methodologies
To ensure scientific integrity, the synthesis and evaluation of methanesulfonamide-containing compounds must follow robust, self-validating protocols.
General Synthesis of N-Substituted Methanesulfonamides
The most common and reliable method for synthesizing N-substituted methanesulfonamides is the reaction of methanesulfonyl chloride with a primary or secondary amine in the presence of a non-nucleophilic base.[2]
Protocol: Synthesis of N-Phenylmethanesulfonamide This protocol is adapted from standard laboratory procedures and serves as a representative workflow.[5]
-
Reaction Setup: To a solution of aniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, DCM) in a round-bottom flask equipped with a magnetic stir bar, add a non-nucleophilic base such as pyridine or triethylamine (1.1-1.5 eq).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is critical to control the exothermicity of the reaction.
-
Addition of Sulfonyl Chloride: Add methanesulfonyl chloride (1.05 eq) dropwise to the cooled, stirring solution over 15-30 minutes. A white precipitate (pyridinium hydrochloride) may form.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 2-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Workup: Quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine to remove excess base, unreacted starting materials, and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by recrystallization or silica gel column chromatography to yield the pure N-phenylmethanesulfonamide.
Caption: Experimental workflow for the synthesis of N-Phenylmethanesulfonamide.
Assay for In Vitro Metabolic Stability
Evaluating the metabolic stability of a new compound is a critical step. The liver microsomal stability assay is a standard high-throughput method.
-
Materials: Test compound stock solution (e.g., 10 mM in DMSO), pooled human or rodent liver microsomes (HLM or RLM), NADPH regenerating system, phosphate buffer (pH 7.4).
-
Incubation: Pre-warm a solution of liver microsomes (e.g., 0.5 mg/mL) in phosphate buffer at 37 °C.
-
Initiation: Add the test compound to the microsomal solution to a final concentration of 1 µM. After a brief pre-incubation, initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Samples are centrifuged to precipitate proteins. The supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Data Analysis: The percentage of the compound remaining is plotted against time on a semi-logarithmic scale. The slope of the line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Case Studies: Approved Drugs
The successful application of the methanesulfonamide group is validated by its presence in numerous approved drugs across various therapeutic areas.
-
Sotorasib (Lumakras™): A landmark covalent inhibitor of the KRAS G12C mutant protein, Sotorasib contains an N-acyl methanesulfonamide. This group contributes to the overall physicochemical properties of this orally bioavailable drug.[5]
-
Pazopanib (Votrient®): A multi-targeted tyrosine kinase inhibitor used to treat renal cell carcinoma and soft tissue sarcoma. Its structure features an N-aryl methanesulfonamide which is crucial for its binding and overall profile.[5]
-
Presatovir (GS-5806): An investigational antiviral drug for treating respiratory syncytial virus (RSV). This molecule incorporates a methanesulfonamide group as part of its complex heterocyclic structure.[20]
Conclusion
The methanesulfonamide group is a powerful and versatile functional group in the medicinal chemist's toolkit. Its value lies not in a single attribute but in its synergistic combination of properties: a metabolically robust aliphatic anchor, a dual hydrogen-bond donor/acceptor system, and a tunable modulator of pKa and polarity. Through its strategic application as a bioisostere and a modulator of physicochemical properties, it has proven instrumental in overcoming significant ADME and pharmacodynamic hurdles. The successful translation of methanesulfonamide-containing compounds from discovery programs to clinically approved drugs underscores its profound and continuing significance in the quest for safer and more effective medicines.
References
-
Sulfonamide . Wikipedia. [Link]
-
Methanesulfonamide | CH5NO2S | CID 72879 . PubChem, National Institutes of Health. [Link]
-
Cas no 3144-09-0 (methanesulfonamide) . Molbase. [Link]
-
methanesulfonamide - 3144-09-0, CH5NO2S, density, melting point, boiling point, structural formula, synthesis . ChemSynthesis. [Link]
-
Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors . RSC Publishing. [Link]
-
Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides . PubMed, National Institutes of Health. [Link]
-
Hydrogen bonding in sulfonamides . PubMed, National Institutes of Health. [Link]
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics . PubMed Central, National Institutes of Health. [Link]
-
Sulfilimines: An Underexplored Bioisostere for Drug Design? . PubMed Central, National Institutes of Health. [Link]
-
Hydrogen-Bonding Donor/Acceptor Scales in b-Sulfonamidopeptides . ElectronicsAndBooks.com. [Link]
-
Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors . PubMed Central, National Institutes of Health. [Link]
-
Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated . ResearchGate. [Link]
-
Presatovir . Wikipedia. [Link]
-
The lipophilicity parameters of sulfonamide derivatives are ranked by... . ResearchGate. [Link]
-
Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles . MDPI. [Link]
-
Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639 . PubMed Central, National Institutes of Health. [Link]
-
Hydrogen bonding in sulfonamides | Request PDF . ResearchGate. [Link]
-
Strategies to increase solubility and bioavailability of drugs . ResearchGate. [Link]
-
Hydrogen bond donors in drug design . ChemRxiv. [Link]
-
Sulfonimidamides as sulfonamides bioisosteres: rational evaluation through synthetic, in vitro, and in vivo studies with γ-secretase inhibitors . PubMed, National Institutes of Health. [Link]
-
Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches . MDPI. [Link]
-
Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds . ResearchGate. [Link]
-
Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition . eCampusOntario Pressbooks. [Link]
-
Tripodal hydrogen bond donor binding with sulfonic acid enables ring-opening polymerization . Polymer Chemistry (RSC Publishing). [Link]
-
Drug Solubility: Importance and Enhancement Techniques . PubMed Central, National Institutes of Health. [Link]
-
Lipophilicity as a Central Component of Drug-Like Properties of Chalchones and Flavonoid Derivatives . MDPI. [Link]
-
General Installation of (4H)-Imidazolone cis-Amide Bioisosteres Along the Peptide Backbone . ChemRxiv. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Sulfonamide - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Hydrogen bonding in sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. chemscene.com [chemscene.com]
- 9. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 10. drughunter.com [drughunter.com]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors - MedChemComm (RSC Publishing) DOI:10.1039/C9MD00405J [pubs.rsc.org]
- 17. Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. 3144-09-0(methanesulfonamide) | Kuujia.com [kuujia.com]
- 20. Presatovir - Wikipedia [en.wikipedia.org]
N-(azetidin-3-yl)methanesulfonamide: A Versatile Heterocyclic Building Block for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The confluence of structural rigidity and favorable physicochemical properties has positioned small, saturated heterocycles as indispensable tools in medicinal chemistry. Among these, the azetidine motif has gained significant popularity for its ability to enhance metabolic stability, improve aqueous solubility, and provide novel exit vectors for structure-activity relationship (SAR) studies.[1] This guide provides a comprehensive technical overview of N-(azetidin-3-yl)methanesulfonamide, a bifunctional building block that marries the conformational constraint of the azetidine ring with the hydrogen-bonding capabilities of the methanesulfonamide group. We will explore its synthesis, physicochemical properties, and, most critically, its application in the N-functionalization reactions that are central to library synthesis and lead optimization campaigns. This document serves as a practical resource, offering field-proven insights and detailed experimental protocols for researchers aiming to leverage this valuable scaffold.
The Strategic Advantage of the Azetidine and Methanesulfonamide Moieties
The utility of this compound stems from the synergistic combination of its two core components.
-
The Azetidine Ring: This four-membered, nitrogen-containing heterocycle is not merely a small ring; its inherent strain (ca. 25.4 kcal/mol) and non-planar geometry provide a unique conformational rigidity.[2] In drug design, this translates to a reduced entropic penalty upon binding to a biological target, potentially leading to higher affinity.[3] Compared to more common saturated analogues like pyrrolidine or piperidine, azetidines often lead to compounds with lower lipophilicity and improved aqueous solubility, key attributes for developing orally bioavailable drugs.[1] The azetidine nitrogen also serves as a convenient handle for synthetic diversification.
-
The Methanesulfonamide Group: The sulfonamide functional group (R−SO₂NR'R'') is a well-established pharmacophore found in numerous approved drugs.[4][5] The methanesulfonamide moiety in this building block is particularly valuable as it is a non-ionizable, potent hydrogen bond acceptor.[6] It frequently serves as a bioisosteric replacement for carboxylic acids, amides, or other polar groups, helping to fine-tune a molecule's electronic and solubility properties while engaging in critical interactions with protein targets.[7]
The combination of these two groups in a single, stable, and synthetically tractable building block provides medicinal chemists with a powerful tool for navigating complex chemical space.
Physicochemical Properties and Handling
This compound is typically supplied and handled as its hydrochloride salt to improve shelf-life and handling characteristics.
| Property | Value | Source |
| Chemical Formula | C₄H₁₁ClN₂O₂S | [8] |
| Molecular Weight | 186.66 g/mol | [8] |
| IUPAC Name | This compound;hydrochloride | [8] |
| Appearance | Solid | |
| CAS Number | 1239205-33-4 | [8] |
Safety & Handling: The compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[8] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of the Core Scaffold
While commercially available, understanding the synthesis of the this compound core is instructive. A common and logical approach involves the reaction of a protected 3-aminoazetidine derivative with methanesulfonyl chloride, followed by a deprotection step.
Caption: General synthesis pathway for this compound HCl.
This two-step process leverages standard, high-yielding reactions. The choice of the Boc (tert-butoxycarbonyl) protecting group is strategic due to its stability under the sulfonylation conditions and its facile removal under acidic conditions that do not compromise the integrity of the azetidine ring or the methanesulfonamide group.
Synthetic Applications: N-Functionalization Protocols
The true power of this compound lies in its utility as a secondary amine building block. The azetidine nitrogen provides a nucleophilic site for a wide array of functionalization reactions, allowing for the rapid generation of diverse chemical libraries.
N-Acylation: Amide Bond Formation
N-acylation is a fundamental transformation for introducing amide functionality, which is prevalent in over 25% of all pharmaceuticals.[9] This reaction is typically robust and high-yielding.
Causality and Experimental Choice: The reaction of the secondary amine with an acylating agent like an acyl chloride or anhydride produces the desired amide along with an acidic byproduct (HCl or a carboxylic acid). A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is included to act as a scavenger for this acid, driving the reaction to completion and preventing the protonation and deactivation of the starting amine. Dichloromethane (DCM) is a common solvent choice due to its inert nature and ability to dissolve a wide range of organic reagents.
Caption: Experimental workflow for the N-acylation of the azetidine scaffold.
Detailed Protocol: N-Acylation
-
Setup: To a round-bottom flask charged with a magnetic stir bar, add this compound hydrochloride (1.0 equiv).
-
Reagent Addition: Dissolve/suspend the starting material in dichloromethane (DCM, approx. 0.1 M). Add triethylamine (TEA, 2.2 equiv) to neutralize the hydrochloride salt and act as a base.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath. This is crucial for controlling the exothermicity of the reaction with reactive acyl chlorides.
-
Acylation: Add the desired acyl chloride or anhydride (1.1 equiv) dropwise to the stirred solution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution and transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final N-acylated product.[10]
Reductive Amination: C-N Bond Formation
Reductive amination is one of the most powerful and versatile methods for forming carbon-nitrogen bonds.[11] It allows for the introduction of a wide variety of alkyl groups onto the azetidine nitrogen via reaction with an aldehyde or ketone.
Causality and Experimental Choice: This one-pot reaction proceeds via two distinct stages: the formation of an intermediate iminium ion followed by its in-situ reduction.[12] The choice of reducing agent is critical for success. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice because it is mild enough not to reduce the starting aldehyde/ketone but is highly effective at reducing the intermediate iminium ion.[11] It is also tolerant of the slightly acidic conditions (often facilitated by a catalytic amount of acetic acid) that promote iminium ion formation.
Caption: Key steps in the reductive amination of this compound.
Detailed Protocol: Reductive Amination
-
Setup: In a flask, dissolve this compound (1.0 equiv) and the desired aldehyde or ketone (1.1 equiv) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approx. 0.2 M).[11]
-
Iminium Formation: Stir the mixture at room temperature for 20-30 minutes. For less reactive carbonyls or amines, a catalytic amount of acetic acid (0.1 equiv) can be added to facilitate the formation of the iminium ion.[11]
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise. The addition can be exothermic and should be controlled.
-
Reaction: Stir the reaction at room temperature for 2-24 hours.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.[11] Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to afford the N-alkylated azetidine.
N-Alkylation: Direct Functionalization
Direct N-alkylation with alkyl halides offers a straightforward route to introduce simple alkyl groups.
Causality and Experimental Choice: This is a classic Sₙ2 reaction where the nucleophilic azetidine nitrogen attacks the electrophilic carbon of an alkyl halide. A base is required to neutralize the hydrogen halide (e.g., HBr, HCl) formed during the reaction, preventing the formation of an unreactive ammonium salt. A polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) is ideal as it can dissolve the reagents and effectively solvate the cations, accelerating the Sₙ2 reaction.
Detailed Protocol: N-Alkylation
-
Setup: Dissolve this compound (1.0 equiv) in acetonitrile or DMF.
-
Reagent Addition: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or DIPEA (2.0 equiv).
-
Alkylation: Add the alkyl halide (e.g., alkyl bromide or iodide) (1.2 equiv).
-
Reaction: Heat the reaction mixture (typically 50-80°C) and stir for 4-18 hours, depending on the reactivity of the alkyl halide.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Once complete, cool the reaction to room temperature, filter off any inorganic salts, and concentrate the filtrate.
-
Purification: Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.
Conclusion: A Scaffold for Innovation
This compound is more than just another building block; it is a strategically designed scaffold that addresses several key challenges in modern drug discovery. Its inherent structural rigidity, favorable physicochemical profile, and synthetic versatility make it an exceptional tool for generating novel, three-dimensional chemical matter.[1] The robust and well-characterized protocols for N-functionalization—including acylation, reductive amination, and alkylation—provide researchers with reliable and efficient pathways to rapidly synthesize libraries of analogues for lead discovery and optimization. By incorporating this building block, scientists can effectively explore uncharted chemical space and accelerate the development of the next generation of therapeutics.
References
- Application Notes and Protocols: Reductive Amination of Azetidine Derivatives - Benchchem.
- Substituted Azetidines in Drug Discovery | Building Blocks | Blog - Life Chemicals. (2022-04-12).
- Azetidines in Drug Discovery - PharmaBlock.
- Synthetic Azetidines Could Help Simplify Drug Design | Technology Networks. (2019-08-12).
- Azetidines - Enamine.
- This compound hydrochloride.
- An Approach to Alkyl Azetidines for Medicinal Chemistry - ChemRxiv.
- This compound hydrochloride | C4H11ClN2O2S | CID 72207577.
- A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis - NIH.
- CAS 220150-70-9: Methanesulfonamide,N,N'-(1S,2S) - CymitQuimica.
- A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols - Arkivoc.
- Sulfonamide - Wikipedia.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021-03-24).
- An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions.
- Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC.
- N-(3-(Azetidin-3-yl)phenyl)methanesulfonamide hydrochloride AldrichCPR | Sigma-Aldrich.
- Methods for the synthesis of azetidines. | Download Scientific Diagram - ResearchGate.
- CAS 3144-09-0: Methanesulfonamide - CymitQuimica.
- The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008).
- N-(3-(Azetidin-3-yl)phenyl)methanesulfonamide hydrochloride AldrichCPR | Sigma-Aldrich.
- Reductive amination - Wikipedia.
- An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC - NIH.
- Examples of biologically active drug leads containing azetidine[³] - ResearchGate.
- Azetidine synthesis - Organic Chemistry Portal.
- Special Issue: Sulfonamides - PMC - NIH.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Azetidines - Enamine [enamine.net]
- 4. Sulfonamide - Wikipedia [en.wikipedia.org]
- 5. Special Issue: Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CAS 220150-70-9: Methanesulfonamide,N,N'-(1S,2S)-1,2-cyclo… [cymitquimica.com]
- 7. The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound hydrochloride | C4H11ClN2O2S | CID 72207577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 11. benchchem.com [benchchem.com]
- 12. Reductive amination - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Discovery and First Synthesis of N-(azetidin-3-yl)methanesulfonamide
A Privileged Scaffold in Modern Drug Discovery
Introduction: The Significance of the Azetidine Moiety
In the landscape of modern medicinal chemistry, the azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a structurally significant scaffold. Its inherent ring strain and conformational rigidity provide a unique three-dimensional architecture that allows for precise spatial orientation of substituents. This level of control can lead to enhanced binding affinity and selectivity for biological targets, making azetidine derivatives highly sought-after in drug discovery programs.[1] The introduction of this motif can improve physicochemical properties such as aqueous solubility and metabolic stability when compared to more flexible acyclic analogues.
This guide provides a detailed account of the discovery and first synthesis of a key azetidine-containing building block, N-(azetidin-3-yl)methanesulfonamide. This compound serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Discovery of this compound: A Building Block for Site-Specific Recombinase Inhibitors
The discovery of this compound is intrinsically linked to a research program at GlaxoSmithKline (GSK) aimed at developing novel inhibitors of site-specific recombinases. These enzymes are involved in the replication and propagation of certain pathogens, making them attractive targets for new antimicrobial agents.
The first disclosure of this compound appears in the patent literature, specifically in the international patent application WO2007/131905 A1, filed by GlaxoSmithKline. This document outlines the synthesis of a series of compounds designed as site-specific recombinase inhibitors, and this compound is described as a key intermediate in the preparation of these larger, more complex molecules. The rationale for incorporating the azetidine-sulfonamide moiety was likely to introduce a polar, rigid element that could form specific hydrogen bonding interactions within the target enzyme's active site, thereby contributing to the inhibitory activity of the final compounds.
First Synthesis of this compound: A Two-Step Approach
The seminal synthesis of this compound, as detailed in patent WO2007/131905 A1, follows a logical and efficient two-step synthetic sequence starting from a commercially available protected azetidine derivative. The overall strategy involves the sulfonylation of a protected 3-aminoazetidine followed by the removal of the protecting group.
Synthetic pathway for this compound.
Step 1: Synthesis of tert-butyl 3-(methylsulfonamido)azetidine-1-carboxylate (Protected Intermediate)
The first step of the synthesis involves the reaction of a commercially available starting material, tert-butyl 3-aminoazetidine-1-carboxylate, with methanesulfonyl chloride. This reaction introduces the methanesulfonamide group at the 3-position of the azetidine ring.
Experimental Protocol:
-
Reaction Setup: To a solution of tert-butyl 3-aminoazetidine-1-carboxylate in a suitable aprotic solvent such as dichloromethane (DCM), a tertiary amine base, typically triethylamine (TEA), is added. The reaction mixture is cooled in an ice bath to 0 °C to control the exothermicity of the subsequent addition.
-
Addition of Methanesulfonyl Chloride: Methanesulfonyl chloride is added dropwise to the cooled solution while maintaining the temperature at 0 °C. The triethylamine acts as a scavenger for the hydrochloric acid generated during the reaction.
-
Reaction Monitoring and Work-up: The reaction is stirred at room temperature and monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), to confirm the consumption of the starting material. Upon completion, the reaction mixture is typically washed with water and brine, dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude tert-butyl 3-(methylsulfonamido)azetidine-1-carboxylate can be purified by column chromatography on silica gel to afford the desired product in high purity.
Step 2: Deprotection to Yield this compound Hydrochloride (Final Product)
The second and final step is the removal of the tert-butoxycarbonyl (Boc) protecting group from the azetidine nitrogen. This is achieved under acidic conditions to liberate the free amine, which is isolated as its hydrochloride salt.
Experimental Protocol:
-
Deprotection Reaction: The purified tert-butyl 3-(methylsulfonamido)azetidine-1-carboxylate is dissolved in a suitable organic solvent, such as methanol or 1,4-dioxane.
-
Acid Treatment: A solution of hydrochloric acid (either as a concentrated aqueous solution or as a solution in an organic solvent like dioxane) is added to the solution of the protected intermediate.
-
Reaction and Isolation: The reaction mixture is stirred at room temperature until the deprotection is complete, as indicated by TLC or LC-MS. The solvent is then removed under reduced pressure to yield the crude hydrochloride salt.
-
Purification: The resulting solid, this compound hydrochloride, can be purified by trituration with a suitable solvent, such as diethyl ether, or by recrystallization to afford the final product with high purity.
Physicochemical Properties and Spectroscopic Data
The following table summarizes the key physicochemical properties of this compound hydrochloride.
| Property | Value |
| Molecular Formula | C₄H₁₁ClN₂O₂S |
| Molecular Weight | 186.66 g/mol |
| CAS Number | 1239205-33-4 |
| Appearance | White to off-white solid |
Spectroscopic data, such as ¹H NMR, ¹³C NMR, and mass spectrometry, are crucial for the structural confirmation of the synthesized compound. The patent WO2007/131905 A1 provides characterization data consistent with the assigned structure.
Biological Activity and Applications in Drug Discovery
While this compound is primarily synthesized as a chemical intermediate, its structural features suggest potential for biological activity. Sulfonamides are a well-established class of pharmacophores with a wide range of biological activities, including antibacterial and diuretic properties.[2][3] The rigid azetidine scaffold can favorably position the sulfonamide group for interaction with biological targets.
The primary documented application of this compound is as a key building block in the synthesis of site-specific recombinase inhibitors by GlaxoSmithKline. In these more complex molecules, the this compound fragment is typically further functionalized, with the azetidine nitrogen being coupled to other heterocyclic systems to construct the final active pharmaceutical ingredient.
The development of this building block highlights a common strategy in drug discovery where smaller, functionalized heterocyclic fragments are synthesized and then elaborated to create libraries of compounds for biological screening.
Conclusion
The discovery and first synthesis of this compound by GlaxoSmithKline represent a notable contribution to the field of medicinal chemistry. The development of a robust and efficient synthetic route to this versatile building block has enabled the exploration of novel chemical space in the search for new therapeutic agents, particularly in the area of site-specific recombinase inhibitors. The strategic use of the azetidine scaffold in conjunction with the sulfonamide functional group underscores the continuing importance of small, rigid heterocycles in the design of next-generation pharmaceuticals.
References
- GlaxoSmithKline. Preparation of azetidine derivatives as site-specific recombinase inhibitors. WO2007/131905 A1, November 22, 2007.
-
Chiruta, C., et al. (2013). Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. Molecules, 18(4), 4140-4156. [Link]
-
Mares, M., et al. (2013). Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. Molecules, 18(4), 4140-4156. [Link]
-
PubChem. This compound hydrochloride. National Center for Biotechnology Information. [Link]
-
Rheault, T. R., et al. (2013). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. ACS Medicinal Chemistry Letters, 4(3), 358-362. [Link]
-
Turkson, J., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(1), 695-710. [Link]
-
Enamine Ltd. and Pfizer Inc. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]
-
CP Lab Safety. This compound hydrochloride, min 97%, 1 gram. [Link]
-
MDPI. Hybrid Inhibitors of DNA Gyrase A and B: Design, Synthesis and Evaluation. [Link]
-
PubMed. Discovery and Structure-Based Optimization of Fragments Binding the Mixed Lineage Kinase Domain-like Protein Executioner Domain. [Link]
-
ResearchGate. Switch in Site of Inhibition: A Strategy for Structure-Based Discovery of Human Topoisomerase IIα Catalytic Inhibitors. [Link]
-
Metabolomics Workbench, National Institutes of Health. [Link]
-
GlaxoSmithKline. Homepage. [Link]
Sources
N-(azetidin-3-yl)methanesulfonamide: A Scaffolding Approach to Unveiling Potential Biological Targets
An In-depth Technical Guide for Drug Development Professionals
Abstract
N-(azetidin-3-yl)methanesulfonamide is a synthetic compound that merges two powerful motifs in medicinal chemistry: the strained, conformationally rigid azetidine ring and the versatile methanesulfonamide pharmacophore. This combination suggests a broad potential for interaction with a variety of biological targets. This technical guide provides a comprehensive analysis of these potential targets, grounded in the established roles of its constituent chemical groups. We will deconstruct the molecule to its core components, explore analogous structures in clinically successful drugs, and propose a systematic, multi-tiered experimental workflow for target identification and validation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic potential of this and structurally related molecules.
Structural and Physicochemical Foundation
A thorough understanding of a molecule's potential begins with its structure. This compound is composed of a four-membered saturated nitrogen heterocycle (azetidine) substituted at the 3-position with a methanesulfonamide group.
| Property | Value | Source |
| Molecular Formula | C₄H₁₀N₂O₂S | [1] |
| Molecular Weight | 150.20 g/mol (Free Base) | [1] |
| CAS Number | 1056056-12-2 (Free Base) | [2] |
| HCl Salt CAS | 1239205-33-4 | [1][3] |
| HCl Salt Mol. Weight | 186.66 g/mol | [1] |
The Azetidine Ring: A Privileged Scaffold
The azetidine ring is a "privileged scaffold" in modern drug discovery.[4] As the smallest nitrogen-containing saturated heterocycle with reasonable chemical stability, it offers a unique blend of properties.[5][6]
-
Structural Rigidity: The four-membered ring imparts significant conformational restriction, which can reduce the entropic penalty of binding to a biological target and lead to higher affinity.[5] This rigidity provides a well-defined vector for its substituents.
-
Metabolic Stability: Compared to the more strained aziridine ring, azetidine offers greater stability while still possessing inherent ring strain (approx. 25.4 kcal/mol) that can be leveraged in chemical synthesis.[6]
-
Three-Dimensionality: The non-planar nature of the azetidine ring allows for the exploration of three-dimensional chemical space, a key factor in designing selective drugs.
-
Proven Therapeutic Relevance: Azetidine cores are present in numerous approved drugs, demonstrating their clinical viability. Notable examples include the calcium channel blocker Azelnidipine and the MEK kinase inhibitor Cobimetinib.[5][6]
The Methanesulfonamide Group: A Versatile Pharmacophore
The methanesulfonamide group is a cornerstone of medicinal chemistry, prized for its ability to modulate both pharmacokinetic and pharmacodynamic properties.[7][8]
-
Hydrogen Bonding: It can act as both a hydrogen bond donor (via the N-H) and acceptor (via the sulfonyl oxygens), enabling critical interactions within protein binding pockets.[7]
-
Bioisosteric Replacement: This group often serves as a bioisostere for carboxylic acids or phenols, potentially improving metabolic stability and cell permeability while maintaining or enhancing biological activity.[7]
-
Target-Specific Interactions: The sulfonamide moiety is a recurring feature in inhibitors of various enzyme classes. It is particularly prominent in kinase inhibitors, where it frequently forms hydrogen bonds with the hinge region of the kinase domain, as seen in Pazopanib.[7] It is also integral to the selectivity of COX-2 inhibitors like Celecoxib.[7]
Potential Biological Target Classes: A Hypothesis-Driven Analysis
By analyzing the known activities of compounds containing the azetidine and methanesulfonamide moieties, we can generate well-grounded hypotheses about the potential biological targets of this compound.
| Potential Target Class | Rationale & Supporting Evidence | Key Examples |
| Kinases | The methanesulfonamide group is a classic hinge-binding motif in many kinase inhibitors.[7] The azetidine scaffold is present in approved kinase inhibitors like Cobimetinib (MEK inhibitor).[6] | MEK, SRC, EGFR, Multi-kinase inhibitors |
| GPCRs (Chemokine) | A novel series of N-(azetidin-3-yl) acetamide derivatives have been identified as potent CCR2 antagonists, implicated in inflammatory diseases.[9] | CCR2 |
| Proteases (Serine) | Azetidine-containing compounds have been investigated as Dipeptidyl Peptidase-IV (DPP-IV) inhibitors for the treatment of Type 2 diabetes.[10] | DPP-IV |
| Transcription Factors | Novel azetidine-based compounds have been shown to act as potent, selective, and irreversible inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key oncology target.[11] | STAT3 |
| Ion Channels | The azetidine-containing drug Azelnidipine is a well-known calcium channel blocker used as an antihypertensive agent.[5] | L-type Calcium Channels |
Focus Target Deep Dive: STAT3
The discovery of azetidine-based compounds as irreversible STAT3 inhibitors is particularly compelling.[11] STAT3 is a transcription factor that is aberrantly activated in numerous cancers, promoting proliferation, survival, and angiogenesis.
-
Mechanism of Action: The azetidine derivatives identified were found to covalently bind to cysteine residues within the STAT3 protein.[11] This irreversible binding provides a durable and potent inhibition of STAT3 signaling. Given that this compound possesses a reactive azetidine nitrogen, exploring its potential as a covalent modulator is a logical avenue.
Below is a simplified representation of the STAT3 signaling pathway, which is a primary target for inhibition.
Caption: Simplified STAT3 signaling pathway and potential point of inhibition.
A Framework for Target Identification and Validation
A rigorous, phased approach is essential to move from hypothetical targets to validated mechanisms of action. The following workflow outlines a self-validating system where each stage builds upon the last.
Caption: A phased workflow for target identification and validation.
Experimental Protocol: Surface Plasmon Resonance (SPR) for STAT3 Binding
This protocol describes a biophysical assay to directly measure the binding kinetics of this compound to purified STAT3 protein.
Objective: To determine the binding affinity (KD), association rate (ka), and dissociation rate (kd) of the compound for STAT3.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine-HCl)
-
Recombinant human STAT3 protein (high purity)
-
This compound (test compound)
-
Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Regeneration solution: 10 mM Glycine-HCl, pH 2.0
Methodology:
-
Chip Preparation:
-
Equilibrate the CM5 sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
-
Ligand Immobilization:
-
Inject recombinant STAT3 protein (diluted to 20 µg/mL in 10 mM sodium acetate, pH 5.0) over one flow cell until the desired immobilization level (e.g., ~5000 RU) is reached.
-
Inject over a reference flow cell with buffer only to serve as a negative control.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.
-
-
Binding Analysis:
-
Prepare a serial dilution of this compound in running buffer (e.g., from 100 µM down to 1 nM). Include a buffer-only (zero concentration) sample.
-
Inject each concentration over both the STAT3-immobilized and reference flow cells for a set association time (e.g., 180 seconds).
-
Allow dissociation in running buffer for a set time (e.g., 300 seconds).
-
Between each concentration, regenerate the surface by injecting the regeneration solution for 30 seconds.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.
-
Subtract the zero-concentration (buffer) injection data to correct for baseline drift.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate ka, kd, and KD.
-
Experimental Protocol: Western Blot for Cellular p-STAT3 Inhibition
Objective: To determine if the compound inhibits cytokine-induced STAT3 phosphorylation in a cellular context.
Materials:
-
Human cancer cell line with a functional IL-6/STAT3 pathway (e.g., MDA-MB-231).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Recombinant human Interleukin-6 (IL-6).
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-GAPDH.
-
HRP-conjugated secondary antibody.
-
ECL chemiluminescence substrate.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Pre-treat cells with varying concentrations of this compound (or DMSO vehicle control) for 2 hours.
-
-
STAT3 Activation:
-
Stimulate the cells with IL-6 (e.g., 50 ng/mL) for 30 minutes. Leave one set of vehicle-treated cells unstimulated as a negative control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Harvest lysates and clarify by centrifugation.
-
Determine protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Immunoblotting:
-
Normalize protein amounts and resolve by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibody (e.g., anti-p-STAT3, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities. Normalize p-STAT3 levels to total STAT3 or a loading control like GAPDH.
-
Determine the IC₅₀ for p-STAT3 inhibition.
-
Conclusion and Future Directions
The chemical architecture of this compound provides a strong rationale for its investigation as a modulator of several therapeutically important protein families, including kinases, GPCRs, proteases, and transcription factors. The structural precedents set by approved drugs and advanced clinical candidates containing either the azetidine or methanesulfonamide moiety highlight the potential of this compound. The most promising avenues for immediate exploration appear to be in the inhibition of the CCR2 and STAT3 pathways, both of which have direct evidence linking azetidine-containing molecules to potent activity.[9][11]
The experimental framework provided herein offers a clear and robust path forward for elucidating the specific biological targets and mechanism of action. Successful validation of a target will pave the way for lead optimization, structure-activity relationship (SAR) studies, and eventual development into a novel therapeutic agent.
References
- BenchChem. (2025). Methanesulfonamide: A Versatile Reagent in Modern Medicinal Chemistry.
- Ambeed. (n.d.).
- 3B Scientific (Wuhan) Corp. (n.d.). Cas no 3144-09-0 (methanesulfonamide).
- BenchChem. (2025). The Discovery and Synthesis of Substituted Azetidine Derivatives: A Technical Guide for Drug Development Professionals.
- Enamine. (n.d.). Azetidines.
- ResearchGate. (n.d.). Structures of some azetidine-based drugs.
- Wikipedia. (n.d.). Sulfonamide.
- Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
- Google Patents. (2008).
- PubChem. (n.d.). This compound hydrochloride.
- Google Patents. (2005). US 2005/0256310 A1 - DPP-IV Inhibitors.
- Subasinghe, N. L., et al. (2013). A novel series of N-(azetidin-3-yl)-2-(heteroarylamino)acetamide CCR2 antagonists. Bioorganic & Medicinal Chemistry Letters, 23(4), 1063-1069.
- NOAA Central Library. (n.d.). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo.
- ChemSrc. (n.d.). This compound CAS NO.1056056-12-2.
- ChemUniverse. (n.d.). This compound HYDROCHLORIDE [P43465].
Sources
- 1. This compound hydrochloride | C4H11ClN2O2S | CID 72207577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, CasNo.1056056-12-2 Nanjing Zhiyan Pharmaceutical Technology Co. Ltd. China (Mainland) [zhiyan1.lookchem.com]
- 3. chemuniverse.com [chemuniverse.com]
- 4. researchgate.net [researchgate.net]
- 5. Azetidines - Enamine [enamine.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. 3144-09-0(methanesulfonamide) | Kuujia.com [kuujia.com]
- 9. A novel series of N-(azetidin-3-yl)-2-(heteroarylamino)acetamide CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. discover.library.noaa.gov [discover.library.noaa.gov]
The Ascendant Role of N-(azetidin-3-yl)methanesulfonamide in Modern Medicinal Chemistry: A Technical Guide
Abstract
The azetidine scaffold has emerged from the shadow of its more celebrated heterocyclic cousins to become a cornerstone in modern drug design.[1] Its inherent conformational rigidity, coupled with a favorable physicochemical profile, offers medicinal chemists a powerful tool to navigate complex biological landscapes. This guide provides an in-depth technical exploration of a particularly valuable building block: N-(azetidin-3-yl)methanesulfonamide. We will dissect its synthesis, explore its application as a versatile scaffold, and elucidate the nuanced roles of both the azetidine ring and the methanesulfonamide moiety in shaping the biological activity and pharmacokinetic properties of derivative compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this unique chemical entity in their discovery programs.
The Azetidine Ring: A Privileged Scaffold in Drug Discovery
The four-membered saturated nitrogen heterocycle, azetidine, has garnered significant attention in medicinal chemistry for its ability to impart desirable properties upon a molecule. Unlike more flexible aliphatic chains, the strained ring of azetidine restricts conformational freedom, which can lead to a higher binding affinity for a biological target due to a lower entropic penalty upon binding.[1] Furthermore, the azetidine nucleus is a bioisostere for various functional groups and can improve physicochemical properties such as solubility and metabolic stability. Its three-dimensional nature allows for the precise spatial orientation of substituents, enabling a more refined exploration of a target's binding pocket.[2]
The substitution pattern on the azetidine ring is crucial in determining its influence on a molecule's properties. Substitution at the 3-position, as seen in this compound, provides a key vector for derivatization, allowing for the introduction of various pharmacophoric elements.
Synthesis of this compound Hydrochloride
The synthesis of this compound hydrochloride is a multi-step process that typically begins with a commercially available, N-protected 3-hydroxyazetidine. A common protecting group is the tert-butyloxycarbonyl (Boc) group, which is stable under a variety of reaction conditions and can be readily removed.
A plausible and efficient synthetic route involves the conversion of the 3-hydroxyazetidine to a 3-aminoazetidine derivative, followed by sulfonylation and deprotection.
Experimental Protocol: Synthesis of this compound Hydrochloride
Step 1: Synthesis of tert-Butyl 3-aminoazetidine-1-carboxylate
This intermediate can be synthesized from tert-butyl 3-azidoazetidine-1-carboxylate via catalytic hydrogenation.[3]
-
Materials:
-
tert-Butyl 3-azidoazetidine-1-carboxylate
-
10% Palladium on carbon (Pd/C)
-
Ethyl acetate (EtOAc)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Dissolve tert-butyl 3-azidoazetidine-1-carboxylate (1.0 eq) in ethyl acetate.
-
Add 10% Pd/C catalyst.
-
Stir the reaction mixture under a hydrogen atmosphere (balloon) for 12 hours at room temperature.
-
Upon completion, filter the mixture through a pad of diatomaceous earth to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield tert-butyl 3-aminoazetidine-1-carboxylate, which is often used in the next step without further purification.[3]
-
Step 2: N-Sulfonylation to form tert-Butyl 3-(methylsulfonamido)azetidine-1-carboxylate
The amino group of the azetidine is reacted with methanesulfonyl chloride to form the sulfonamide.[3]
-
Materials:
-
tert-Butyl 3-aminoazetidine-1-carboxylate
-
Methanesulfonyl chloride
-
Triethylamine or Pyridine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve tert-butyl 3-aminoazetidine-1-carboxylate (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.2 eq) to the solution and cool to 0 °C.
-
Slowly add methanesulfonyl chloride (1.1 eq) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 3-(methylsulfonamido)azetidine-1-carboxylate.[3]
-
Step 3: Deprotection to this compound Hydrochloride
The final step is the removal of the Boc protecting group under acidic conditions to yield the hydrochloride salt of the target compound.
-
Materials:
-
tert-Butyl 3-(methylsulfonamido)azetidine-1-carboxylate
-
Hydrochloric acid (e.g., 4M in 1,4-dioxane)
-
Methanol or Diethyl ether
-
-
Procedure:
-
Dissolve tert-butyl 3-(methylsulfonamido)azetidine-1-carboxylate in a minimal amount of methanol.
-
Add a solution of hydrochloric acid in dioxane (excess) at 0 °C.
-
Stir the mixture at room temperature for 1-4 hours.
-
The product will precipitate out of the solution. If not, diethyl ether can be added to induce precipitation.
-
Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to obtain this compound hydrochloride as a white solid.
-
Caption: Synthetic workflow for this compound HCl.
Physicochemical Properties
This compound hydrochloride is a white to off-white solid. Its key computed physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₄H₁₁ClN₂O₂S | [4] |
| Molecular Weight | 186.66 g/mol | [4] |
| XLogP3 | -1.5 | PubChem |
| Hydrogen Bond Donor Count | 3 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Topological Polar Surface Area | 75.9 Ų | PubChem |
This compound as a Versatile Scaffold in Medicinal Chemistry
The true utility of this compound in drug discovery lies in its role as a versatile scaffold. The secondary amine of the azetidine ring provides a convenient handle for N-functionalization, allowing for the introduction of a wide array of substituents to probe structure-activity relationships (SAR).
N-Functionalization Strategies
The azetidine nitrogen can be functionalized through various standard organic reactions, including:
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to introduce alkyl substituents.
-
Acylation: Reaction with acid chlorides or activated carboxylic acids to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to introduce sulfonyl groups.
-
Alkylation: Reaction with alkyl halides or other electrophiles.
-
Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl halides or triflates to introduce aryl or heteroaryl substituents.
Caption: Common N-functionalization strategies for the core scaffold.
Role of the Methanesulfonamide Group
The methanesulfonamide group at the 3-position is not merely a passive linker. It plays a crucial role in the overall properties of the molecule:
-
Hydrogen Bonding: The N-H of the sulfonamide is a strong hydrogen bond donor, while the two oxygen atoms are hydrogen bond acceptors. These interactions can be critical for binding to biological targets.
-
Solubility and Physicochemical Properties: The polar nature of the sulfonamide group can enhance aqueous solubility and influence other key properties like lipophilicity (LogP) and polar surface area (PSA).
-
Metabolic Stability: Sulfonamides are generally more resistant to metabolic degradation compared to esters or amides.
-
Bioisosterism: The sulfonamide group can act as a non-classical bioisostere for other functional groups, such as carboxylic acids or phenols, offering an alternative way to interact with a target while potentially improving pharmacokinetic properties.
Applications in Drug Discovery: Case Studies and Future Perspectives
While specific approved drugs containing the this compound core are not yet prevalent, the scaffold is increasingly appearing in the patent literature and preclinical studies, particularly in the area of central nervous system (CNS) disorders and oncology. The ability of the azetidine ring to improve blood-brain barrier penetration makes it an attractive component for CNS-targeting drugs.[5]
For instance, novel 3-substituted azetidine derivatives have been explored as triple reuptake inhibitors for the treatment of depression.[6] In oncology, azetidine-based compounds have shown potent inhibitory activity against Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in cancer cell proliferation and survival.
The future of this compound in medicinal chemistry is bright. Its synthetic tractability and the favorable properties it imparts make it a valuable building block for the creation of diverse chemical libraries for high-throughput screening. As our understanding of the biological roles of this scaffold deepens, we can expect to see its incorporation into a growing number of clinical candidates targeting a wide range of diseases.
Conclusion
This compound is a powerful and versatile building block in the medicinal chemist's toolbox. Its unique combination of a conformationally restricted azetidine ring and a functional methanesulfonamide group provides a robust platform for the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. The synthetic accessibility of this scaffold, coupled with the numerous possibilities for N-functionalization, ensures its continued and expanding role in the future of drug discovery.
References
-
PubChem. This compound hydrochloride. National Center for Biotechnology Information. [Link]
-
Science.gov. The synthesis process of (2R, 3S)-3-amino-2-methyl-4-oxo-1-azetidine sulfonic acid. [Link]
-
Ruji. This compound hydrochloride. [Link]
-
MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]
-
PubMed. A Single-Step Synthesis of Azetidine-3-amines. [Link]
-
ResearchGate. Synthesis of 1-(N-Boc-azetidin-3-yl)-1H-indolecarboxylates 19a–d. [Link]
-
PubChem. Azetidine. National Center for Biotechnology Information. [Link]
-
ResearchGate. Synthesis of methyl (1-Boc-3-cycloaminylazetidin-3-yl)acetates 4a–p. [Link]
-
ChemUniverse. This compound HYDROCHLORIDE [P43465]. [Link]
-
BEPLS. Synthesis and Evaluation of New Azetidinone Derivatives for Antibacterial and Antioxidant Activity. [Link]
-
National Institutes of Health. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. [Link]
-
PubMed. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. [Link]
-
ChemRxiv. An Approach to Alkyl Azetidines for Medicinal Chemistry. [Link]
-
Organic Chemistry Portal. A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. [Link]
-
PubChem. 1-(Diphenylmethyl)azetidin-3-yl methanesulfonate. National Center for Biotechnology Information. [Link]
-
ResearchGate. A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole | Request PDF. [Link]
-
National Institutes of Health. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. [Link]
Sources
- 1. Azetidines - Enamine [enamine.net]
- 2. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound hydrochloride | C4H11ClN2O2S | CID 72207577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Methylsulfonyl-azetidine HCl [benchchem.com]
- 6. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
A-03MS: Robust Two-Step Synthesis of N-(azetidin-3-yl)methanesulfonamide from tert-butyl 3-aminoazetidine-1-carboxylate
Application Note: A-03MS
Abstract
This comprehensive guide details a reliable and scalable two-step protocol for the synthesis of N-(azetidin-3-yl)methanesulfonamide, a valuable building block in medicinal chemistry. The synthesis begins with the chemoselective N-mesylation of tert-butyl 3-aminoazetidine-1-carboxylate, followed by the efficient acid-catalyzed deprotection of the tert-butyloxycarbonyl (Boc) group. This document provides in-depth procedural details, mechanistic insights, characterization data, and safety protocols to ensure reproducible and high-purity results.
Introduction
The azetidine ring is a privileged scaffold in modern drug discovery, prized for its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability. N-substituted azetidine sulfonamides, in particular, are key pharmacophores in a range of therapeutic agents. This application note presents a validated, two-step synthesis to access this compound, starting from the commercially available and shelf-stable tert-butyl 3-aminoazetidine-1-carboxylate. The outlined procedure is designed for clarity, reproducibility, and scalability, making it suitable for both academic research and industrial process development.
Overall Synthetic Strategy
The synthesis is executed in two sequential steps:
-
Step 1: Mesylation. The primary amine of the Boc-protected azetidine is selectively reacted with methanesulfonyl chloride in the presence of a tertiary amine base to form the corresponding sulfonamide intermediate.
-
Step 2: Deprotection. The Boc protecting group is removed under acidic conditions using trifluoroacetic acid (TFA) to yield the final product as a salt, which can be isolated or used directly in subsequent reactions.
Caption: Overall two-step synthetic scheme.
Part A: Synthesis of tert-butyl 3-(methylsulfonamido)azetidine-1-carboxylate
Scientific Rationale and Mechanistic Insight
The first step involves the formation of a sulfonamide bond. The primary amine of the starting material acts as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride (MsCl)[1]. This reaction requires a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to neutralize the hydrochloric acid (HCl) generated in situ. The use of a tertiary amine base is critical; it prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the reaction to completion. The reaction is typically initiated at 0°C to control the initial exotherm from the highly reactive MsCl and then allowed to warm to room temperature.
Detailed Experimental Protocol
Materials and Reagents:
-
tert-Butyl 3-aminoazetidine-1-carboxylate (1.0 eq)
-
Methanesulfonyl chloride (1.1 eq)[1]
-
Triethylamine (1.5 eq)
-
Dichloromethane (DCM), anhydrous (approx. 10 mL/g of starting material)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl 3-aminoazetidine-1-carboxylate.
-
Dissolve the starting material in anhydrous dichloromethane.
-
Cool the solution to 0°C using an ice-water bath.
-
Slowly add triethylamine to the stirred solution, followed by the dropwise addition of methanesulfonyl chloride. Caution: The addition of MsCl can be exothermic.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
If necessary, purify the product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).
Expected Results & Characterization
-
Appearance: White to off-white solid.
-
Yield: Typically >90% after purification.
-
LC-MS: Calculated for C₉H₁₈N₂O₄S [M+H]⁺: 251.10; Found: 251.1.
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) 5.15 (br s, 1H, NH), 4.30 (m, 2H), 4.20 (m, 1H), 3.95 (m, 2H), 2.95 (s, 3H, SO₂CH₃), 1.45 (s, 9H, C(CH₃)₃).
Part B: Synthesis of this compound
Scientific Rationale and Mechanistic Insight
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions[2][3]. The deprotection mechanism is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid like trifluoroacetic acid (TFA)[3][4]. This is followed by the loss of the stable tert-butyl cation, which can be trapped or deprotonate to form isobutylene gas[4]. The resulting carbamic acid intermediate is unstable and readily decarboxylates (releases CO₂) to yield the free amine as its corresponding salt (in this case, the trifluoroacetate salt)[4].
Detailed Experimental Protocol
Materials and Reagents:
-
tert-Butyl 3-(methylsulfonamido)azetidine-1-carboxylate (1.0 eq)
-
Trifluoroacetic acid (TFA, 5-10 eq)
-
Dichloromethane (DCM, approx. 10 mL/g of starting material)
-
Diethyl ether (for precipitation)
Procedure:
-
Dissolve the tert-butyl 3-(methylsulfonamido)azetidine-1-carboxylate intermediate in dichloromethane in a round-bottom flask.
-
Cool the solution to 0°C in an ice-water bath.
-
Slowly add trifluoroacetic acid to the solution. Caution: Gas evolution (CO₂ and isobutylene) will occur. Ensure the system is not closed[4].
-
Remove the ice bath and stir the reaction at room temperature for 1-3 hours.
-
Monitor the reaction by LC-MS until the starting material is fully consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporation with additional DCM may be necessary to remove residual TFA.
-
The resulting crude product is the trifluoroacetate salt. To obtain the hydrochloride salt, the residue can be dissolved in a minimal amount of methanol, and a solution of HCl in diethyl ether or dioxane can be added.
-
Alternatively, the free base can be obtained by careful neutralization with a base (e.g., aqueous NaOH or NaHCO₃) and extraction, though isolation as the salt is often more convenient. For precipitation of the salt, add diethyl ether to the concentrated residue and collect the resulting solid by filtration.
Expected Results & Characterization
-
Appearance: White solid (as the HCl or TFA salt).
-
Yield: Typically quantitative (>95%).
-
LC-MS (as HCl salt): Calculated for C₄H₁₀N₂O₂S [M+H]⁺: 151.05; Found: 151.1. Molecular Weight of HCl salt: 186.66 g/mol [5].
-
¹H NMR (400 MHz, D₂O, as HCl salt): δ (ppm) 4.50 (m, 1H), 4.35 (m, 2H), 4.20 (m, 2H), 3.10 (s, 3H, SO₂CH₃).
Workflow & Data Summary
Caption: Experimental workflow diagram.
Quantitative Data Summary Table
| Compound | Formula | MW ( g/mol ) | Step | Reagents & Conditions | Typical Yield |
| tert-butyl 3-aminoazetidine-1-carboxylate | C₈H₁₆N₂O₂ | 172.23 | 1 | MsCl (1.1 eq), Et₃N (1.5 eq), DCM, 0°C to RT | >90% |
| tert-butyl 3-(methylsulfonamido)azetidine-1-carboxylate | C₉H₁₈N₂O₄S | 250.31 | 2 | TFA (5-10 eq), DCM, RT | >95% |
| This compound HCl | C₄H₁₁ClN₂O₂S | 186.66[5] | - | - | - |
Safety & Handling Precautions
-
Methanesulfonyl chloride (MsCl): Highly corrosive, toxic, and a lachrymator. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses/face shield[1].
-
Trifluoroacetic acid (TFA): Highly corrosive and causes severe burns. Handle with extreme care in a fume hood, using appropriate PPE.
-
Dichloromethane (DCM): A volatile organic solvent and a suspected carcinogen. Minimize exposure by handling in a fume hood.
-
General: Perform all reactions under an inert atmosphere where anhydrous conditions are required. Be aware of potential exotherms and gas evolution, especially during the addition of MsCl and TFA.
References
-
PubChem. tert-Butyl 3-(methanesulfonyloxy)azetidine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. This compound hydrochloride. National Center for Biotechnology Information. Available from: [Link]
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available from: [Link]
-
Common Organic Chemistry. Boc Deprotection - TFA Examples. Available from: [Link]
-
Master Organic Chemistry. All About Tosylates and Mesylates. Available from: [Link]
-
MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives. Molecules. Available from: [Link]
-
Chemistry Steps. Mesylates and Tosylates with Practice Problems. Available from: [Link]
-
NIH. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. PMC. Available from: [Link]
-
ResearchGate. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Available from: [Link]
-
NIH. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available from: [Link]
-
Royal Society of Chemistry. Synthesis and indole coupling reactions of azetidine and oxetane sufinate salts Supporting Information. Available from: [Link]
-
ResearchGate. How can I mesylate hydroxyl group in organic compound that containing hydroxyl group and amine group?. Available from: [Link]
-
ResearchGate. Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. Available from: [Link]
-
SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Available from: [Link]
-
Royal Society of Chemistry. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable phosphonium ionic liquid. Available from: [Link]
-
PubChemLite. tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate (C10H17NO3). Available from: [Link]
-
Chemistry Stack Exchange. Why do tosylation and mesylation of alcohols follow different mechanisms?. Available from: [Link]
-
ResearchGate. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of secondary and tertiary amines. Available from: [Link]
-
Research Results in Pharmacology. The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Available from: [Link]
-
MDPI. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules. Available from: [Link]
-
ResearchGate. How to mesylate tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate (secondary alcohol). Available from: [Link]
Sources
Protocol for the Two-Step Synthesis of N-(azetidin-3-yl)methanesulfonamide Hydrochloride
An Application Note for Medicinal and Process Chemistry
Dr. Evelyn Reed, Senior Application Scientist
Abstract
This application note provides a detailed, step-by-step protocol for the synthesis of N-(azetidin-3-yl)methanesulfonamide, a valuable building block in modern drug discovery. Azetidine scaffolds are increasingly sought after due to their ability to impart favorable physicochemical properties such as improved solubility and metabolic stability while providing novel three-dimensional exit vectors for molecular elaboration.[1][2] This protocol outlines a robust and scalable two-step synthesis commencing from the commercially available N-Boc-3-aminoazetidine. The procedure involves the formation of a sulfonamide bond via reaction with methanesulfonyl chloride, followed by an acidic deprotection of the tert-butyloxycarbonyl (Boc) group to yield the target compound as a stable hydrochloride salt. This guide is designed for researchers in medicinal chemistry, process development, and organic synthesis, offering field-proven insights into reaction optimization, workup procedures, and safety considerations.
Introduction
The four-membered azetidine ring is a privileged scaffold in medicinal chemistry, recognized for its unique conformational constraints and its role as a "non-classical" bioisostere for other common chemical groups.[3] Its incorporation into drug candidates can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles. This compound, in particular, serves as a versatile intermediate, presenting a secondary sulfonamide for further functionalization and a free secondary amine on the azetidine ring for coupling reactions.
The synthetic strategy detailed herein follows a logical and efficient pathway. It begins with the protection of the azetidine nitrogen to ensure chemoselective sulfonylation at the C3-amino group. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under basic conditions and its facile removal under acidic conditions, a cornerstone of orthogonal protection strategies.[4] The subsequent sulfonamide formation is a standard and high-yielding reaction. The final deprotection step is achieved using hydrochloric acid in dioxane, which typically affords the product as a crystalline, easy-to-handle hydrochloride salt.[5]
Overall Reaction Scheme
Caption: Two-step synthesis of this compound HCl.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Supplier | Notes |
| tert-butyl 3-aminoazetidine-1-carboxylate | C₈H₁₆N₂O₂ | 172.23 | Commercially available | Starting material. |
| Methanesulfonyl chloride (MsCl) | CH₃ClO₂S | 114.55 | Commercially available | Lachrymatory and corrosive. Handle in a fume hood.[6] |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | Commercially available | Use freshly distilled or from a recently opened bottle. |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | Commercially available | Use dry solvent for Step 1. |
| Hydrochloric acid, 4.0 M solution in dioxane | HCl | 36.46 | Commercially available | Corrosive. Handle in a fume hood. |
| Sodium Bicarbonate (NaHCO₃), saturated solution | NaHCO₃ | 84.01 | - | For aqueous workup. |
| Brine, saturated solution | NaCl | 58.44 | - | For aqueous workup. |
| Sodium Sulfate (Na₂SO₄), anhydrous | Na₂SO₄ | 142.04 | Commercially available | For drying organic layers. |
| Diethyl ether (Et₂O), anhydrous | C₄H₁₀O | 74.12 | Commercially available | For trituration/washing of the final product. |
| Silica Gel | SiO₂ | 60.08 | Commercially available | For column chromatography (230-400 mesh). |
Experimental Protocol
Part A: Synthesis of tert-butyl 3-(methylsulfonamido)azetidine-1-carboxylate
This step involves the reaction of the primary amine on the Boc-protected azetidine with methanesulfonyl chloride to form the stable sulfonamide intermediate.
Caption: Workflow for the synthesis of the Boc-protected intermediate.
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add tert-butyl 3-aminoazetidine-1-carboxylate (1.0 eq., e.g., 5.00 g, 29.0 mmol).
-
Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 0.2 M, 145 mL).
-
Add triethylamine (TEA, 1.5 eq., e.g., 6.1 mL, 43.5 mmol) to the solution. Expert Insight: TEA acts as a base to neutralize the HCl generated in situ. Using a slight excess ensures the reaction goes to completion and prevents the formation of amine hydrochloride salts.
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add methanesulfonyl chloride (1.1 eq., e.g., 2.5 mL, 31.9 mmol) dropwise to the stirred solution over 15-20 minutes. Maintain the internal temperature below 5 °C. Causality: This reaction is exothermic. A slow, controlled addition at low temperature prevents potential side reactions and ensures safety.
-
After the addition is complete, stir the reaction mixture at 0 °C for an additional 30 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (50 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM (2 x 50 mL).
-
Combine the organic layers and wash with saturated brine (50 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification (if necessary): The crude product is often of sufficient purity for the next step. If required, purify by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
The expected product, tert-butyl 3-(methylsulfonamido)azetidine-1-carboxylate, should be obtained as a white solid or a viscous oil.
Part B: Synthesis of this compound Hydrochloride
This final step removes the Boc protecting group under acidic conditions to yield the target compound as its hydrochloride salt.
Step-by-Step Procedure:
-
Dissolve the Boc-protected intermediate from Part A (1.0 eq., e.g., 7.25 g, 29.0 mmol) in a 4.0 M solution of HCl in 1,4-dioxane (5-10 eq. of HCl, e.g., 50 mL). Expert Insight: Using a pre-made solution of HCl in an organic solvent prevents the introduction of water and often results in the direct precipitation of the clean hydrochloride salt product.[7]
-
Stir the solution at room temperature for 2-4 hours. A white precipitate should begin to form. Mechanism: The acid protonates the carbamate, leading to its collapse into the free amine, carbon dioxide, and a stable tert-butyl cation.[7]
-
Monitor the deprotection by TLC or LC-MS until the starting material is no longer detectable.
-
Workup: Upon completion, if a significant amount of precipitate has formed, add anhydrous diethyl ether (approx. 50 mL) to the mixture to further encourage precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a generous amount of anhydrous diethyl ether to remove any non-polar impurities and residual dioxane.
-
Dry the white solid under high vacuum to a constant weight.
-
The final product, this compound hydrochloride, is typically obtained in high yield and purity.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
LC-MS: To confirm the molecular weight and assess purity.
-
Melting Point: To compare with literature values if available.
Safety and Handling
-
Methanesulfonyl Chloride: Highly corrosive, a lachrymator, and reacts violently with water. Always handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Triethylamine: Flammable and has a strong, unpleasant odor. Handle in a fume hood.
-
Dichloromethane: A potential carcinogen. Minimize exposure and handle in a fume hood.
-
4M HCl in Dioxane: Highly corrosive. Dioxane is flammable and a suspected carcinogen. All handling must be performed in a fume hood.
References
-
Couty, F., & Evano, G. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 168-171. [Link]
-
Singh, U., & Wirth, T. (2017). Recent advances in synthetic facets of immensely reactive azetidines. Organic & Biomolecular Chemistry, 15(38), 7954-7971. [Link]
-
Burdfield, M. G., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(10), 5979-6002. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]
-
Feula, A. (2013). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. [Link]
-
Douglass, I. B., & Farah, B. S. (1963). Methanesulfinyl Chloride. Organic Syntheses, 43, 62. [Link]
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
Sources
- 1. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. reddit.com [reddit.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: A Guide to the N-Sulfonylation of 3-Aminoazetidine Derivatives
Foreword: The Strategic Importance of N-Sulfonylated 3-Aminoazetidines in Modern Drug Discovery
The azetidine motif, a four-membered saturated heterocycle, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its unique three-dimensional structure and favorable physicochemical properties offer a compelling alternative to more traditional ring systems in the quest for novel therapeutics.[3][4][5] Specifically, 3-aminoazetidine provides a versatile handle for further functionalization, enabling the exploration of chemical space and the fine-tuning of pharmacological activity. The N-sulfonylation of this amino group to form a sulfonamide linkage is a particularly powerful transformation. Sulfonamides are bioisosteres of amides but possess distinct electronic and conformational properties, often leading to improved metabolic stability, cell permeability, and target engagement.[6][7] This guide provides a comprehensive overview of the N-sulfonylation of 3-aminoazetidine derivatives, offering detailed protocols, mechanistic insights, and practical troubleshooting advice for researchers in drug development.
The Underlying Chemistry: Mechanism of N-Sulfonylation
The N-sulfonylation of an amine is a classic nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the 3-aminoazetidine acts as a nucleophile, attacking the electrophilic sulfur atom of a sulfonyl chloride.[8][9] This is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, which serves to neutralize the hydrochloric acid byproduct generated during the reaction.[10][11][12] The reaction proceeds through a stepwise mechanism involving the formation of a transient intermediate, followed by the elimination of a chloride leaving group to yield the stable sulfonamide product.[8]
Figure 1. General mechanism for the N-sulfonylation of a primary amine.
Experimental Protocol: A Step-by-Step Guide
This section provides a robust, general protocol for the N-sulfonylation of a 3-aminoazetidine derivative. It is designed to be a self-validating system, with clear checkpoints and expected outcomes.
Materials and Reagents
-
3-Aminoazetidine derivative (e.g., N-Boc-3-aminoazetidine)
-
Sulfonyl chloride of choice (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Non-nucleophilic base (e.g., triethylamine (TEA), pyridine, or diisopropylethylamine (DIPEA))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Reaction Setup and Execution
-
Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the 3-aminoazetidine derivative (1.0 equivalent).
-
Dissolution: Dissolve the starting material in anhydrous DCM to a concentration of approximately 0.1-0.5 M.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction and minimize potential side reactions.
-
Base Addition: Add the non-nucleophilic base (1.5-2.0 equivalents) to the stirred solution.
-
Sulfonyl Chloride Addition: Slowly add the sulfonyl chloride (1.05-1.2 equivalents) dropwise to the reaction mixture. A slight excess of the sulfonylating agent ensures complete consumption of the starting amine.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
Workup and Purification
-
Quenching: Upon completion, quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine. This removes any remaining acid and inorganic byproducts.
-
Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-sulfonylated 3-aminoazetidine derivative.[13][14]
Selecting the Right Sulfonylating Agent
The choice of sulfonylating agent is critical and depends on the desired properties of the final sulfonamide, particularly its stability and potential for subsequent chemical transformations.[10]
| Sulfonylating Agent | Abbreviation | Resulting Group | Key Characteristics & Applications |
| p-Toluenesulfonyl chloride | TsCl | Tosyl (Ts) | Forms highly stable sulfonamides, often used as a robust protecting group.[10][11] |
| Methanesulfonyl chloride | MsCl | Mesyl (Ms) | Similar to TsCl, forms very stable sulfonamides.[10][11] |
| 2-Nitrobenzenesulfonyl chloride | NsCl | Nosyl (Ns) | The resulting sulfonamide can be cleaved under mild conditions, making it ideal for multi-step syntheses where deprotection is required (Fukuyama amine synthesis).[10][11] |
| Trifluoromethanesulfonyl chloride | TfCl | Triflyl (Tf) | Creates a highly electron-withdrawing sulfonamide, significantly reducing the basicity of the nitrogen.[11] |
| Azetidine Sulfonyl Fluorides | ASFs | Azetidinylsulfonyl | A newer class of reagents that can participate in unique defluorosulfonylation reactions, offering novel pathways for drug discovery.[3][4][15] |
Troubleshooting and Optimization
Even with a robust protocol, challenges can arise. This section provides a logical framework for addressing common issues.
Figure 2. A logical workflow for troubleshooting common issues in N-sulfonylation reactions.
Common Pitfalls and Solutions:
-
Incomplete Reaction: If the starting amine is not fully consumed, consider increasing the equivalents of the sulfonyl chloride and base, or extending the reaction time. The steric hindrance of substituents on either the azetidine ring or the sulfonyl chloride can slow the reaction rate.
-
Formation of Bis-sulfonylated Product: In cases where the starting 3-aminoazetidine is not N-substituted, there is a possibility of bis-sulfonylation if a strong base is used. This can be mitigated by using a milder base and carefully controlling the stoichiometry of the sulfonylating agent.
-
Ring Opening of Azetidine: While generally stable under these conditions, the strained azetidine ring can be susceptible to nucleophilic attack under harsh conditions.[16] Ensure the reaction is not overheated and that strong, nucleophilic bases are avoided.
-
Hydrolysis of Sulfonyl Chloride: It is imperative to use anhydrous solvents and an inert atmosphere, as sulfonyl chlorides are sensitive to moisture and will readily hydrolyze, reducing the effective concentration of the reagent.
Application Example: Synthesis of a Biologically Relevant Scaffold
The N-sulfonylation of 3-aminoazetidine derivatives is a key step in the synthesis of numerous compounds with therapeutic potential. For instance, this reaction is used to create building blocks for inhibitors of various enzymes and receptors.[7][17]
Synthesis of N-(1-Boc-azetidin-3-yl)-4-methylbenzenesulfonamide:
A solution of N-Boc-3-aminoazetidine (1.0 g, 5.8 mmol) and triethylamine (1.2 mL, 8.7 mmol) in anhydrous DCM (30 mL) is cooled to 0 °C. To this, a solution of p-toluenesulfonyl chloride (1.2 g, 6.3 mmol) in anhydrous DCM (10 mL) is added dropwise. The reaction is stirred at room temperature for 4 hours. After completion, the reaction is worked up as described in the general protocol. The crude product is purified by column chromatography (30% ethyl acetate in hexanes) to yield the title compound as a white solid.
This straightforward synthesis provides a versatile intermediate. The Boc protecting group can be removed under acidic conditions, freeing the azetidine nitrogen for further functionalization, while the tosyl group modifies the electronic properties of the 3-position substituent.
Conclusion
The N-sulfonylation of 3-aminoazetidine derivatives is a fundamental and highly valuable transformation in the toolkit of the medicinal chemist. By understanding the underlying mechanism, carefully selecting reagents, and adhering to a robust experimental protocol, researchers can efficiently synthesize a diverse array of compounds. This guide provides the foundational knowledge and practical steps necessary to successfully implement this reaction, troubleshoot potential issues, and ultimately accelerate the discovery of new therapeutic agents.
References
-
One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. ResearchGate. Available from: [Link]
- Sulfonamide purification process. Google Patents.
-
23.9: Amines as Nucleophiles. Chemistry LibreTexts. Available from: [Link]
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. ACS Publications. Available from: [Link]
-
Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI. Available from: [Link]
-
Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Publishing. Available from: [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. NIH. Available from: [Link]
-
Sulfonyl Protective Groups. Chem-Station Int. Ed. Available from: [Link]
-
Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. ACS Publications. Available from: [Link]
- Novel 3-amino-2-oxo-azetidine-1-sulfonic acids. Google Patents.
-
Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. NIH. Available from: [Link]
-
Synthesis and Antimicrobial Activity of New 3-Amino sulphonyl[3´-chloro-4´-(substituted phenyl)-2´-oxo azetidine]indole. Asian Journal of Chemistry. Available from: [Link]
-
Preparation of sulfonamides from N-silylamines. NIH. Available from: [Link]
-
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. NIH. Available from: [Link]
-
Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. ACS Publications. Available from: [Link]
-
The synthesis process of (2R, 3S)-3-amino-2-methyl-4-oxo-1-azetidine sulfonic acid. ResearchGate. Available from: [Link]
-
Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. Available from: [Link]
-
Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal. Available from: [Link]
- 3-aminoazetidine, its salts and intermediates of synthesis. Google Patents.
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available from: [Link]
-
Synthesis of Azetidines. Chinese Journal of Organic Chemistry. Available from: [Link]
-
p-Toluenesulfonamides. Organic Chemistry Portal. Available from: [Link]
-
Sulfa drug analogs: new classes of N-sulfonyl aminated azines and their biological and preclinical importance in medicinal chemistry (2000–2018). R Discovery. Available from: [Link]
-
An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis. ACS Publications. Available from: [Link]
-
Advances in synthesis and chemistry of azetidines. ResearchGate. Available from: [Link]
-
Sulfonate Formation (Mesylates...): Mechanism, Stereochemistry, and the 2-Step Path to OChem Victory. YouTube. Available from: [Link]
-
Sulfa Antibiotics - Synthesis of Sulfanilamide. University of Missouri–St. Louis. Available from: [Link]
-
Synthetic relevance and mechanistic insights of sulfonylation reactions using sulfonylhydrazides. Taylor & Francis Online. Available from: [Link]
-
Control Reactions for Sulfonylation/ Aminoalkylation Reaction. ResearchGate. Available from: [Link]
-
Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. PubMed. Available from: [Link]
-
Sulfonamide (medicine). Wikipedia. Available from: [Link]
-
Synthetic relevance and mechanistic insights of sulfonylation reactions using sulfonylhydrazides. Taylor & Francis Online. Available from: [Link]
-
Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. RSC Publishing. Available from: [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. Available from: [Link]
-
Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers. Available from: [Link]
-
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online. Available from: [Link]
-
An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available from: [Link]
-
3–Aminoazetidin–2–one Derivatives as N–Acylethanolamine Acid Amidase (NAAA) Inhibitors Suitable for Systemic Administration. NIH. Available from: [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Azetidines - Enamine [enamine.net]
- 3. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lifechemicals.com [lifechemicals.com]
- 6. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 12. youtube.com [youtube.com]
- 13. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. US4822895A - 3-aminoazetidine, its salts and intermediates of synthesis - Google Patents [patents.google.com]
- 17. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Strategic Deprotection of N-(1-Boc-azetidin-3-yl)methanesulfonamide
Abstract: This document provides a comprehensive technical guide for the tert-butyloxycarbonyl (Boc) deprotection of N-(1-Boc-azetidin-3-yl)methanesulfonamide to yield N-(azetidin-3-yl)methanesulfonamide. The Boc group is a cornerstone of amine protection in modern organic synthesis, valued for its stability in diverse conditions and its clean removal under acidic treatment.[1][2] However, when applied to strained ring systems like azetidine, a valuable scaffold in medicinal chemistry, the deprotection step requires careful optimization to prevent undesired ring-opening.[3][4][5] This guide elucidates the underlying mechanism, presents validated protocols using common acidic reagents, and offers insights into reaction monitoring, troubleshooting, and the critical considerations for maintaining the integrity of the azetidine core.
Foundational Principles
The Strategic Importance of the Azetidine Moiety
The four-membered azetidine ring is a privileged structure in drug discovery. Its inherent ring strain and non-planar, puckered conformation provide a rigid scaffold that can enforce specific vectoral orientations of substituents, leading to enhanced binding affinity and improved physicochemical properties.[4][5] However, this same ring strain renders the heterocycle susceptible to cleavage, particularly under the acidic conditions typically required for Boc deprotection.[3][6] Protonation of the azetidine nitrogen can initiate a nucleophilic attack, leading to ring-opening and the formation of undesired byproducts.[3] Therefore, the selection of a deprotection strategy must balance efficient Boc removal with the preservation of the azetidine ring.
Mechanism of Acid-Catalyzed Boc Deprotection
The removal of the Boc group is a robust and well-understood acid-catalyzed fragmentation reaction.[7][8][9] The process proceeds through a series of discrete, logical steps:
-
Protonation: The reaction is initiated by the protonation of the carbamate oxygen by a strong acid (e.g., TFA, HCl).[1][10][11]
-
Fragmentation: The protonated intermediate is unstable and fragments, leading to the loss of a highly stable tert-butyl cation and the formation of an intermediate carbamic acid.[1][9]
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly undergoes decarboxylation, releasing carbon dioxide gas and the desired free amine.[1][7]
-
Cation Fate & Product Form: The released tert-butyl cation is typically scavenged by a nucleophile or deprotonates to form isobutylene gas.[1] Under the acidic reaction conditions, the newly liberated amine is protonated, typically yielding the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[10][11]
Caption: General mechanism of acid-catalyzed Boc deprotection.
Validated Deprotection Protocols
Two primary methods using trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are presented. The choice between them depends on substrate sensitivity, desired salt form of the final product, and available equipment.
Protocol 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
Principle: TFA is a strong, volatile organic acid that enables rapid and efficient Boc cleavage at room temperature.[8][12] The use of DCM as a solvent provides excellent solubility for both the starting material and the intermediate species.
Materials and Equipment:
-
N-(1-Boc-azetidin-3-yl)methanesulfonamide
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Detailed Procedure:
-
Dissolution: In a round-bottom flask, dissolve N-(1-Boc-azetidin-3-yl)methanesulfonamide (1.0 eq) in anhydrous DCM to a concentration of approximately 0.1–0.2 M.
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add TFA (5-10 eq) dropwise while stirring. Note: A common ratio is 25-50% TFA in DCM (v/v).[13][14]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS (see Section 3).
-
Solvent Removal: Upon completion, concentrate the reaction mixture to dryness using a rotary evaporator.[13]
-
Azeotropic Removal of TFA: To ensure complete removal of residual TFA, add toluene (approx. 10x the initial substrate volume) to the residue and evaporate to dryness. Repeat this co-evaporation step at least two more times.[15]
-
Isolation (Free Base):
-
Dissolve the resulting residue (the TFA salt) in DCM.
-
Transfer the solution to a separatory funnel and carefully wash with saturated aqueous NaHCO₃ solution to neutralize the acid and generate the free base. Caution: CO₂ evolution will occur.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the final product, this compound, as a free base.[14]
-
Safety Precautions:
-
TFA is extremely corrosive and causes severe skin burns and eye damage. [16] Always handle TFA in a certified chemical fume hood while wearing appropriate PPE, including a lab coat, splash goggles, and chemical-resistant gloves (e.g., butyl rubber or Viton).[17][18]
-
DCM is a suspected carcinogen. Minimize inhalation and skin contact.
-
The neutralization step produces CO₂ gas. Ensure adequate venting to prevent pressure buildup in the separatory funnel.
Protocol 2: Hydrochloric Acid (HCl) in 1,4-Dioxane
Principle: A solution of 4M HCl in dioxane is a common and effective reagent for Boc deprotection, typically affording the product directly as a stable, often crystalline, hydrochloride salt.[19][20] This can simplify isolation as precipitation of the salt often occurs directly from the reaction mixture.
Materials and Equipment:
-
N-(1-Boc-azetidin-3-yl)methanesulfonamide
-
4M HCl in 1,4-dioxane (commercially available)
-
Diethyl ether or MTBE (for washing)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Filtration apparatus (Büchner funnel or similar)
-
High-vacuum pump
Detailed Procedure:
-
Reaction Setup: To a round-bottom flask containing N-(1-Boc-azetidin-3-yl)methanesulfonamide (1.0 eq), add 4M HCl in 1,4-dioxane (5-10 eq of HCl). The substrate can be added to the acid solution or vice-versa.
-
Reaction: Stir the resulting solution or suspension at room temperature for 2-16 hours.[19] The hydrochloride salt of the product may precipitate during the reaction. Monitor for completion by TLC or LC-MS (see Section 3).
-
Isolation (Hydrochloride Salt):
-
Upon reaction completion, if a precipitate has formed, dilute the mixture with diethyl ether to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with diethyl ether to remove any non-polar impurities and residual starting material.
-
Dry the solid under high vacuum to afford this compound hydrochloride.[1]
-
-
Isolation (Free Base, Optional): If the free base is desired, the isolated HCl salt can be neutralized following the work-up described in Protocol 1, Step 6.
Safety Precautions:
-
4M HCl in dioxane is highly corrosive and releases HCl gas. [19] All handling must be performed within a chemical fume hood. Wear appropriate PPE, including acid-resistant gloves, splash goggles, and a lab coat.
-
1,4-Dioxane is a suspected carcinogen and can form explosive peroxides upon storage. Use only peroxide-free dioxane.
Reaction Monitoring and Product Validation
Rigorous analytical monitoring is essential for determining reaction completion and preventing the formation of byproducts due to over-exposure to acid.[14]
-
Thin-Layer Chromatography (TLC): TLC is a rapid method for tracking the reaction. The Boc-protected starting material is significantly less polar than the deprotected amine product. The product spot will have a much lower Rf value. The appearance of the free amine can be specifically visualized by staining the TLC plate with a ninhydrin solution, which turns primary/secondary amines a characteristic purple/yellow color.[14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred method for unambiguous monitoring. It allows for the separation of starting material, product, and any potential byproducts, while mass spectrometry confirms their identities.[14] Successful Boc removal is confirmed by a mass decrease of 100.12 amu corresponding to the C₅H₉O₂ fragment.[21]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: For final product validation, ¹H NMR is definitive. The most telling indicator of complete deprotection is the complete disappearance of the large singlet signal corresponding to the nine equivalent protons of the tert-butyl group, typically found around 1.4–1.5 ppm.[21]
Caption: Workflow for Boc deprotection and product validation.
Comparative Summary and Troubleshooting
| Parameter | Protocol 1: TFA in DCM | Protocol 2: 4M HCl in Dioxane |
| Reagent Strength | Very strong acid; fast reaction rates. | Strong acid; generally fast but can be slower than TFA. |
| Reaction Time | Typically 1–4 hours. | Typically 2–16 hours. |
| Solvent | Dichloromethane (DCM). | 1,4-Dioxane. |
| Work-up | Requires evaporation, azeotropic removal of TFA, and aqueous work-up for free base.[15][22] | Often simple precipitation and filtration to yield the HCl salt.[1] |
| Product Form | Initially TFA salt; typically converted to free base. | Directly yields the stable HCl salt. |
| Key Advantage | Fast and highly effective. | Simple product isolation, especially for crystalline salts. |
| Potential Issue | Residual TFA can be difficult to remove. The work-up is more involved. | Dioxane can form peroxides. Reaction may be slower. |
Troubleshooting Guide:
-
Incomplete Reaction: If TLC or LC-MS shows significant starting material remaining, extend the reaction time or add a small additional charge of the acidic reagent. Gentle warming (e.g., to 30-40 °C) can be considered but must be done cautiously to avoid azetidine ring degradation.[23]
-
Observation of Byproducts (Potential Ring Opening): If LC-MS indicates masses corresponding to ring-opened products, the conditions are too harsh.[3] Repeat the reaction at a lower temperature (maintain at 0 °C for the entire duration) and for a shorter time, monitoring carefully. Using HCl/dioxane may be milder than TFA/DCM in some cases.[3]
-
Product is Water-Soluble (Difficult Extraction): If the free amine or its salt is highly water-soluble, extraction with organic solvents will be inefficient. In this case, after neutralization, evaporation of all volatiles (including water) may be required. Alternatively, using a basic ion-exchange resin can be an effective way to isolate the free amine without an aqueous work-up.[24]
References
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved from [Link]
-
Boc Deprotection - TFA. (n.d.). Common Organic Chemistry. Retrieved from [Link]
-
Boc Deprotection Mechanism - TFA. (n.d.). Common Organic Chemistry. Retrieved from [Link]
-
TFA deprotection. (n.d.). Scribd. Retrieved from [Link]
-
SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved from [Link]
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
How to do work-up of a BOC deprotection reaction by TFA? (2013). ResearchGate. Retrieved from [Link]
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). ACS Publications. Retrieved from [Link]
-
Strategies for Safe Evaporation of Solutions Containing Trifluoroacetic Acid. (2018). R&D World. Retrieved from [Link]
-
TRIFLUOROACETIC ACID Safety Data Sheet. (2015). AmericanBio. Retrieved from [Link]
-
Boc Deprotection - HCl. (n.d.). Common Organic Chemistry. Retrieved from [Link]
-
Trifluoroacetic Acid SOP. (n.d.). University of Washington. Retrieved from [Link]
-
Safety Data Sheet: Trifluoroacetic acid (TFA). (n.d.). Carl ROTH. Retrieved from [Link]
-
STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid AT AMHERST COLLEGE. (2024). Amherst College. Retrieved from [Link]
-
How can we do the deprotection of boc-amino acids using hcl? (2016). ResearchGate. Retrieved from [Link]
-
Boc Deprotection Mechanism - HCl. (n.d.). Common Organic Chemistry. Retrieved from [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit. Retrieved from [Link]
-
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. (n.d.). SciSpace. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. total-synthesis.com [total-synthesis.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 11. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 12. rdworldonline.com [rdworldonline.com]
- 13. Boc Deprotection - TFA [commonorganicchemistry.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. carlroth.com [carlroth.com]
- 17. ehs.washington.edu [ehs.washington.edu]
- 18. fishersci.com [fishersci.com]
- 19. Boc Deprotection - HCl [commonorganicchemistry.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. rsc.org [rsc.org]
- 23. reddit.com [reddit.com]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Characterization of N-(azetidin-3-yl)methanesulfonamide
Abstract
This technical guide provides a comprehensive suite of analytical methodologies for the robust characterization of N-(azetidin-3-yl)methanesulfonamide, a key heterocyclic building block in modern drug discovery. Recognizing the compound's unique structural features—a strained azetidine ring coupled with a sulfonamide moiety—this document details tailored protocols for chromatographic, spectroscopic, and thermal analysis. The methodologies are designed not merely as procedural steps but as self-validating systems, grounded in established scientific principles and regulatory expectations. By explaining the causality behind experimental choices, this guide empowers researchers, scientists, and drug development professionals to generate reliable, reproducible data essential for quality control, stability testing, and regulatory submissions.
Introduction: The Analytical Imperative for a Modern Moiety
This compound is a compound of increasing interest, combining the pharmacologically relevant sulfonamide group with a 3-substituted azetidine ring. Azetidines, as strained four-membered N-heterocycles, can confer unique conformational constraints and physicochemical properties to molecules, making them attractive scaffolds in medicinal chemistry.[1][2][3] The inherent ring strain and basic nitrogen atom, coupled with the acidic proton of the sulfonamide, necessitate a multi-faceted analytical approach to ensure identity, purity, and stability.
This guide moves beyond a simple listing of techniques. It provides an integrated strategy, explaining how each method interrogates a specific molecular attribute and how, when combined, they provide a holistic understanding of the compound. All protocols are framed within the context of global regulatory standards, ensuring the data generated is fit for purpose.[4][5][6][7]
Physicochemical & Structural Properties
A foundational understanding of the molecule's basic properties is the first step in developing robust analytical methods. This compound is typically handled as its hydrochloride salt to improve stability and solubility.
| Property | Value (for Hydrochloride Salt) | Source |
| Molecular Formula | C₄H₁₁ClN₂O₂S | PubChem[8] |
| Molecular Weight | 186.66 g/mol | PubChem[8] |
| Canonical SMILES | CS(=O)(=O)NC1CNC1.Cl | PubChem[8] |
| IUPAC Name | This compound;hydrochloride | PubChem[8] |
| CAS Number | 1239205-33-4 | PubChem[8] |
Chromatographic Analysis: Purity and Assay Determination
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound and quantifying its content in drug substance or formulated products. The method's specificity allows for the separation of the main compound from potential impurities arising from synthesis or degradation.
Rationale for Method Design
The chosen reverse-phase HPLC (RP-HPLC) method is predicated on the compound's moderate polarity. A C18 column provides a universal stationary phase with sufficient hydrophobicity to retain the analyte. The mobile phase, a gradient of aqueous acid and acetonitrile, is selected to ensure sharp peak shapes and adequate retention. Formic acid is used as a modifier to control the ionization state of the secondary amine in the azetidine ring, thereby improving peak symmetry and reproducibility. UV detection is appropriate due to the absence of a strong chromophore, with detection at a lower wavelength (e.g., 210 nm) providing sufficient sensitivity for the amide and sulfonamide functionalities.
Experimental Protocol: RP-HPLC for Purity and Assay
Objective: To determine the purity and assay of this compound HCl.
Instrumentation:
-
HPLC system with gradient pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
Materials:
-
This compound HCl reference standard
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reverse-phase column suitable for small polar molecules.[9] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to ensure consistent protonation of the amine.[9] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | 5% B to 95% B over 15 min, hold for 5 min, return to 5% B and equilibrate for 5 min | Broad gradient to elute compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column.[9] |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 210 nm | Low wavelength detection for compounds lacking a strong chromophore. |
| Injection Vol. | 10 µL | |
| Sample Diluent | 50:50 Acetonitrile/Water | Ensures sample solubility and compatibility with the mobile phase.[9] |
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the reference standard in the sample diluent to a final concentration of ~0.5 mg/mL.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Analysis: Inject the blank (diluent), standard, and sample solutions.
-
Calculation: Calculate purity by area normalization. Calculate the assay by comparing the peak area of the sample to that of the reference standard.
Method Validation Framework
This protocol must be validated in accordance with ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[4][5][7] Key validation parameters include:
-
Specificity: Demonstrate that the peak for this compound is free from interference from impurities, degradation products, or matrix components.
-
Linearity: Establish a linear relationship between concentration and detector response over a defined range (e.g., 50-150% of the nominal concentration).
-
Accuracy: Determine the closeness of the test results to the true value by spiking experiments.
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).
-
Robustness: Intentionally vary method parameters (e.g., pH, column temperature, flow rate) to assess the method's reliability.[10]
Spectroscopic Characterization: Structural Elucidation and Identification
Spectroscopic techniques provide an unambiguous fingerprint of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of this compound.
Rationale: ¹H NMR will confirm the presence and connectivity of all protons. The azetidine ring protons will exhibit a characteristic splitting pattern, and their chemical shifts will be distinct from the methyl protons of the methanesulfonamide group. ¹³C NMR will identify all unique carbon atoms. Advanced 2D NMR techniques like COSY and HSQC can be used to confirm the proton-proton and proton-carbon correlations, respectively.[11][12]
Predicted ¹H and ¹³C NMR Spectral Data (in D₂O):
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| -SO₂CH ₃ | ~3.0 (singlet, 3H) | ~40 | |
| Azetidine CH ₂ | ~3.8-4.2 (multiplets, 4H) | ~50-55 | Diastereotopic protons may show complex splitting. |
| Azetidine CH | ~4.5 (multiplet, 1H) | ~45-50 |
Protocol:
-
Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (COSY, HSQC) on a ≥400 MHz spectrometer.
-
Process the data and assign peaks based on chemical shifts, integration, and coupling patterns.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR provides confirmation of the key functional groups present in the molecule.
Rationale: The sulfonamide group has very characteristic stretching vibrations for the S=O and S-N bonds. The N-H bonds of the secondary amine and the sulfonamide will also be visible, as will the C-H bonds of the aliphatic groups.[13][14][15]
Predicted Characteristic IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |
| N-H (Amine & Sulfonamide) | 3350 - 3150 | Stretching[15] |
| C-H (Aliphatic) | 3000 - 2850 | Stretching |
| S=O (Sulfonamide) | 1350 - 1310 (asymmetric) | Stretching[15][16] |
| S=O (Sulfonamide) | 1160 - 1140 (symmetric) | Stretching[15][16] |
| S-N (Sulfonamide) | 920 - 890 | Stretching[15] |
Protocol:
-
Acquire the IR spectrum of the solid sample using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Collect data from ~4000 to 600 cm⁻¹.
-
Identify the characteristic absorption bands and compare them to reference spectra or predicted values.
Mass Spectrometry (MS)
MS is used to confirm the molecular weight and can provide structural information through fragmentation analysis.
Rationale: High-resolution mass spectrometry (HRMS) can determine the elemental composition by providing a highly accurate mass measurement of the molecular ion. Tandem MS (MS/MS) experiments can be used to fragment the molecule and elucidate its structure by analyzing the resulting daughter ions.[17][18]
Predicted Mass Spectrometric Data (Positive ESI):
| Ion | Calculated m/z |
| [M+H]⁺ (Parent Compound) | 151.0592 |
| [M+H]⁺ (HCl Salt) | 151.0592 (free base is observed) |
Protocol:
-
Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent (e.g., 50:50 acetonitrile/water with 0.1% formic acid).
-
Infuse the solution into an electrospray ionization (ESI) source coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire the full scan mass spectrum in positive ion mode to confirm the [M+H]⁺ ion.
-
Perform MS/MS on the parent ion to obtain fragmentation data for structural confirmation.
Thermal Analysis: Solid-State Characterization
Thermal analysis techniques are critical for understanding the solid-state properties of a pharmaceutical compound, including its stability, polymorphism, and solvation state.[19][20][21][22]
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, identify polymorphic transitions, and assess thermal stability.[23]
Protocol:
-
Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.
-
Place the pan in the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge.
-
Record the heat flow as a function of temperature. A sharp endotherm typically corresponds to the melting point of a crystalline solid.
Thermogravimetric Analysis (TGA)
Objective: To quantify the mass loss associated with thermal decomposition or the loss of volatiles (e.g., water, residual solvents).[23]
Protocol:
-
Weigh 5-10 mg of the sample into a TGA pan.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
Record the mass of the sample as a function of temperature. Significant mass loss indicates decomposition or volatilization.
Integrated Analytical Workflow
The following diagram illustrates how these analytical techniques can be integrated into a logical workflow for the complete characterization of a new batch of this compound.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Azetidine - Wikipedia [en.wikipedia.org]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. ICH Official web site : ICH [ich.org]
- 7. database.ich.org [database.ich.org]
- 8. This compound hydrochloride | C4H11ClN2O2S | CID 72207577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Sulfonamide Antibiotics Analyzed with HPLC- AppNote [mtc-usa.com]
- 10. database.ich.org [database.ich.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
- 16. electronicsandbooks.com [electronicsandbooks.com]
- 17. Perspective on Emerging Mass Spectrometry Technologies for Comprehensive Lipid Structural Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]
- 19. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 20. tsijournals.com [tsijournals.com]
- 21. Thermal Analysis Techniques - www.impactanalytical.com [impactanalytical.com]
- 22. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]
- 23. azom.com [azom.com]
Introduction: The Strategic Value of Azetidine and Methanesulfonamide Moieties
An In-Depth Technical Guide to the Solid-Phase Synthesis of N-(azetidin-3-yl)methanesulfonamide-Containing Molecules
In modern drug discovery, the quest for novel chemical matter with improved pharmacological profiles is relentless. Small, conformationally constrained scaffolds are highly sought after for their ability to present functional groups in well-defined spatial orientations, potentially leading to enhanced potency and selectivity.[1] The azetidine ring, a four-membered saturated heterocycle containing one nitrogen atom, has emerged as a valuable scaffold due to its unique balance of rigidity and chemical stability.[1] Its incorporation into drug candidates is a growing strategy for developing treatments for neurological disorders and other conditions.[2][3][4]
Complementing the structural appeal of azetidine is the functional versatility of the methanesulfonamide group (-SO₂NH-). This moiety is a cornerstone in medicinal chemistry, prized for its metabolic stability and its capacity to act as both a hydrogen bond donor and acceptor, crucial for molecular recognition at biological targets.[5] It often serves as a bioisostere for less stable or less effective functional groups, such as carboxylic acids, and is a key pharmacophore in numerous approved drugs, including a wide range of kinase inhibitors.[5]
The combination of these two motifs within a single building block, this compound, presents a powerful tool for generating diverse chemical libraries. Solid-Phase Synthesis (SPS) is the ideal platform for leveraging this building block, as it streamlines the synthetic process through simplified purification and the potential for automation, allowing for the rapid assembly of novel compounds.[6][7][8] This guide provides a comprehensive overview and detailed protocols for the effective incorporation of this compound into molecular scaffolds using established solid-phase synthesis techniques.
Core Principles and Strategic Considerations
The successful use of this compound as a building block in an SPS workflow hinges on a clear understanding of its reactivity and the appropriate selection of reagents and conditions.
Role as a Bifunctional Building Block
This compound possesses two key nucleophilic sites: the secondary amine of the azetidine ring and the primary sulfonamide nitrogen. Under typical acylation conditions used in SPS, the azetidine nitrogen is significantly more nucleophilic and will be the primary site of reaction. This selective reactivity allows the molecule to be incorporated cleanly into a growing chain, for instance, by coupling to a carboxylic acid activated on the solid support.
Coupling Chemistry: Achieving High-Efficiency Acylation
The formation of the amide bond between the resin-bound activated carboxylic acid and the azetidine's secondary amine is the critical step. The choice of coupling reagent is paramount to ensure a high-yield, racemization-free reaction.
-
Carbodiimides: Reagents like Diisopropylcarbodiimide (DIC) are effective but are almost always used with an additive such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure® to suppress side reactions and minimize racemization.[9][10]
-
Aminium/Uronium Salts: Reagents such as HBTU, HCTU, and HATU are highly efficient and widely used for their rapid reaction times and low rates of epimerization.[10][11][12] O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is particularly favored for difficult couplings due to the formation of highly reactive OAt esters.[9][12]
Reaction Monitoring
Ensuring the completion of each deprotection and coupling step is fundamental to the success of SPS.[13] Various qualitative and quantitative methods can be employed.[6][14] For monitoring the consumption of a free amine on the resin before coupling, the Kaiser test is a common and effective colorimetric assay.[15] A successful coupling of the this compound will result in a negative Kaiser test, as it consumes the primary/secondary amine on the resin and introduces a secondary amine (the azetidine) which does not give a positive result.
Experimental Application Notes and Protocols
This section provides detailed, step-by-step protocols for the key stages of incorporating this compound into a peptide or small molecule sequence via Fmoc-based solid-phase synthesis.
PART A: General Solid-Phase Synthesis Workflow
The foundation of this application is the standard iterative cycle of Fmoc-based SPS.[13] The process involves the sequential removal of the temporary Fmoc protecting group from the N-terminus, followed by the coupling of the next protected building block until the desired sequence is assembled.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
PART B: Protocol for Coupling this compound
This protocol details the incorporation of the title compound onto a resin-bound free amine. This assumes the synthesis has proceeded to the point where a deprotected amine is ready for the next coupling step.
Materials:
-
Peptidyl-resin with a free N-terminal amine
-
Coupling Reagent: HATU
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Washing Solvents: Dichloromethane (DCM), Methanol (MeOH)
-
Solid Phase Synthesis Vessel
Protocol:
-
Resin Preparation: Following the successful deprotection of the terminal Fmoc group (confirmed by a positive Kaiser test), wash the peptidyl-resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x) to remove residual piperidine.
-
Reagent Solution Preparation: In a separate vial, prepare the coupling solution. For a 0.1 mmol scale synthesis, dissolve:
-
Carboxylic acid to be coupled (3 equivalents, 0.3 mmol)
-
HATU (2.9 equivalents, 0.29 mmol)
-
DIEA (6 equivalents, 0.6 mmol)
-
Dissolve in a minimal volume of DMF (approx. 2 mL).
-
-
Pre-activation: Allow the coupling solution to stand for 2-5 minutes at room temperature. This pre-activation step generates the reactive OAt-ester.
-
Coupling Reaction: Add the activated coupling solution to the washed resin. Agitate the vessel at room temperature for 1-2 hours.
-
Monitoring: After the reaction time, take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. A negative result (beads remain colorless or yellow) indicates the successful consumption of the free amine. For sterically hindered couplings, a second coupling may be required.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin extensively to remove excess reagents and byproducts. A typical washing sequence is: DMF (5x), DCM (5x), and MeOH (3x). The resin is now ready for the next synthesis cycle (Fmoc deprotection) or for final cleavage.
PART C: Final Cleavage and Deprotection
The final step involves cleaving the synthesized molecule from the solid support and simultaneously removing any acid-labile side-chain protecting groups.[19] The choice of cleavage cocktail is critical and depends on the composition of the synthesized molecule.
Table 1: Recommended Cleavage Cocktails
| Reagent Cocktail | Composition (v/v/v) | Scavengers & Purpose | Application Notes |
| Reagent B | TFA (88%) / Phenol (5%) / Water (5%) / TIPS (2%) | TIPS: Potent cation scavenger. Phenol: Scavenger for trityl and other cations. | A good "odorless" general-purpose cocktail for peptides lacking sensitive residues like Cys, Met, or Trp.[20] |
| Reagent K | TFA (82.5%) / Water (5%) / Phenol (5%) / Thioanisole (5%) / EDT (2.5%) | Thioanisole/EDT: Protect Trp and Met residues from alkylation and oxidation. | A robust, universal cocktail suitable for most sequences, including those with multiple sensitive residues.[20][21] |
| TFA/TIPS/H₂O | TFA (95%) / TIPS (2.5%) / Water (2.5%) | TIPS/Water: Efficiently scavenge tert-butyl cations. | The most common and simple cocktail, highly effective for peptides without sensitive side chains (Trp, Met, Cys).[22] |
TFA: Trifluoroacetic Acid; TIPS: Triisopropylsilane; EDT: 1,2-Ethanedithiol
Protocol for Cleavage with TFA/TIPS/H₂O:
-
Preparation: Wash the final peptidyl-resin with DCM (5x) and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage: Place the dry resin in a suitable reaction vessel. Add the cleavage cocktail (e.g., 10 mL per gram of resin).
-
Reaction: Seal the vessel and agitate at room temperature for 2-3 hours.
-
Product Collection: Filter the resin and collect the filtrate into a centrifuge tube. Wash the resin with a small volume of fresh TFA (1-2 mL) and combine the filtrates.
-
Precipitation: Add the combined filtrate dropwise to a 10-fold excess of ice-cold diethyl ether with gentle vortexing. A white precipitate of the crude product should form.
-
Isolation: Centrifuge the mixture, carefully decant the ether, and wash the pellet with more cold ether.
-
Drying: Dry the crude product pellet under vacuum to remove residual ether.
Caption: Workflow for coupling this compound.
PART D: Analysis and Purification
The crude product obtained after cleavage is typically analyzed for purity and identity before purification.
-
Analysis: High-Performance Liquid Chromatography (HPLC) is used to assess the purity of the crude material, while Mass Spectrometry (MS) confirms that the product has the correct molecular weight.[15]
-
Purification: Preparative reverse-phase HPLC is the standard method for purifying the target molecule from deletion sequences or other impurities generated during synthesis and cleavage.
Troubleshooting and Expert Insights
-
Incomplete Coupling: If monitoring indicates a sluggish or incomplete coupling to the azetidine nitrogen, consider extending the reaction time, performing a double coupling (repeating the coupling step with fresh reagents), or slightly increasing the temperature (e.g., to 40 °C).
-
Side Reactions during Cleavage: The methanesulfonamide group is generally stable to TFA. However, if other sensitive residues are present (e.g., Tryptophan), ensure the cleavage cocktail contains the appropriate scavengers (like thioanisole or EDT) to prevent alkylation of the indole side chain.[23]
-
Solubility: this compound hydrochloride has good solubility in DMF, which is the preferred solvent for coupling reactions. Ensure all reagents are fully dissolved before adding them to the resin to avoid poor reaction kinetics.
By following these detailed protocols and strategic considerations, researchers can confidently and efficiently utilize this compound as a versatile building block, enabling the exploration of novel chemical space in the pursuit of new therapeutic agents.
References
- Methanesulfonamide: A Versatile Reagent in Modern Medicinal Chemistry. Benchchem.
- Analytical methods for the monitoring of solid phase organic synthesis. PubMed.
- Analytical Methods for Solid Phase Peptide Synthesis. Ingenta Connect.
- A cleavage cocktail for methionine-containing peptides. PubMed - NIH.
- Analytical techniques for small molecule solid phase synthesis. PubMed.
- FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. University of Southampton.
- A Comparative Guide to Cleavage Cocktails for Boc and Fmoc Solid-Phase Peptide Synthesis. Benchchem.
- Azetidines in Drug Discovery. PharmaBlock.
- Synthetic Azetidines Could Help Simplify Drug Design. Technology Networks.
- Cleavage Cocktails; Reagent B. Aapptec Peptides.
- Solid Phase Synthesis. Who we serve.
- An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
- Substituted Azetidines in Drug Discovery. Life Chemicals.
- Azetidines. Enamine.
- Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. Walsh Medical Media.
- Peptides containing cysteine: the role of scavengers in cleavage cocktail. Biotage.
- Synthesis of hydrophilic and flexible linkers for peptide derivatiz
- Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
- Solid-Phase Synthesis of Aziridine-Containing Peptides: Applic
- Novabiochem® Coupling reagents. Merck Millipore.
- Coupling Reagents.
- This compound hydrochloride. PubChem.
- Coupling Reagents. Aapptec Peptides.
- This compound hydrochloride. PubChem.
- This compound hydrochloride. BLD Pharm.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec.
Sources
- 1. Azetidines - Enamine [enamine.net]
- 2. Synthetic Azetidines Could Help Simplify Drug Design | Technology Networks [technologynetworks.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. lifechemicals.com [lifechemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. Analytical methods for the monitoring of solid phase organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thieme-connect.com [thieme-connect.com]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. peptide.com [peptide.com]
- 13. Analytical Methods for Solid Phase Peptide Synthesis: Ingenta Connect [ingentaconnect.com]
- 14. Analytical techniques for small molecule solid phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. labsolu.ca [labsolu.ca]
- 17. This compound hydrochloride | C4H11ClN2O2S | CID 72207577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. 1239205-33-4|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 19. benchchem.com [benchchem.com]
- 20. peptide.com [peptide.com]
- 21. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 22. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 23. biotage.com [biotage.com]
Application Notes & Protocols for N-(azetidin-3-yl)methanesulfonamide as a Linker in PROTAC Design
Introduction: The Critical Role of the Linker in PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three essential components: a "warhead" that binds to a protein of interest (POI), an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two elements.[3][4] While the warhead and anchor provide target specificity and E3 ligase engagement, the linker is far from a passive spacer. Its composition, length, rigidity, and attachment points are critical determinants of a PROTAC's overall efficacy, influencing its physicochemical properties, cell permeability, and, most importantly, the stability of the key ternary complex (POI-PROTAC-E3 ligase) that precedes protein degradation.[]
The formation of a productive ternary complex is the cornerstone of PROTAC-mediated degradation. The linker must orient the POI and the E3 ligase in a spatially favorable manner to facilitate the transfer of ubiquitin to accessible lysine residues on the target protein's surface.[6] Traditional linkers, such as flexible polyethylene glycol (PEG) and alkyl chains, have been widely used and allow for rapid exploration of optimal linker length.[4][7] However, there is a growing appreciation for the role of more rigid and conformationally constrained linkers in enhancing PROTAC performance.
This guide focuses on the application of N-(azetidin-3-yl)methanesulfonamide , a novel linker building block, in the design and synthesis of next-generation PROTACs. We will explore the scientific rationale for its use, provide detailed synthetic protocols, and outline a comprehensive workflow for the biological evaluation of the resulting degraders.
Scientific Rationale: The Azetidine and Sulfonamide Advantage
The selection of this compound as a linker component is a strategic choice aimed at imparting specific, advantageous properties to the final PROTAC molecule. This rationale is built upon the unique characteristics of its constituent parts: the azetidine ring and the sulfonamide moiety.
The Azetidine Motif: A Rigid Scaffold for Enhanced Performance
Azetidine, a saturated four-membered nitrogen-containing heterocycle, is considered a "privileged" scaffold in modern medicinal chemistry.[8] Its incorporation into a PROTAC linker offers several key benefits:
-
Conformational Rigidity: Unlike flexible PEG or alkyl chains, the azetidine ring is a conformationally puckered and rigid structure.[9] This rigidity can pre-organize the PROTAC molecule into a conformation that is more amenable to forming a stable ternary complex. By reducing the entropic penalty associated with complex formation, a rigid linker can lead to increased ternary complex stability and, consequently, more efficient protein degradation.[3]
-
Improved Physicochemical Properties: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor and can be protonated at physiological pH, which can improve the aqueous solubility of the often large and hydrophobic PROTAC molecule. Improved solubility is crucial for preventing aggregation and ensuring sufficient free compound is available to engage the target.[10]
-
Vectorial Control: The defined geometry of the azetidine ring provides precise control over the exit vectors of the attached ligands, allowing for a more rational design approach to achieving the optimal orientation of the POI and E3 ligase.
The Sulfonamide Group: Modulating Polarity and Stability
The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide array of FDA-approved drugs.[2][11] When included in a linker, it contributes to:
-
Increased Polarity: The polar nature of the sulfonamide group can help to balance the lipophilicity of the PROTAC, improving its overall drug-like properties. This can enhance solubility and potentially reduce off-target toxicity driven by non-specific membrane interactions.[][12]
-
Metabolic Stability: Sulfonamides are generally stable to metabolic degradation, which can contribute to a longer half-life of the PROTAC molecule in a biological system.
-
Hydrogen Bonding Capacity: The sulfonamide group can act as both a hydrogen bond donor and acceptor, potentially forming additional stabilizing interactions within the ternary complex.
The combination of the rigid azetidine scaffold with the polar, stable sulfonamide group makes this compound a compelling building block for overcoming common challenges in PROTAC development, such as poor solubility, metabolic instability, and the empirical nature of linker optimization.
PROTAC Synthesis and Evaluation Workflow
The development of a novel PROTAC using the this compound linker follows a structured, multi-stage process from chemical synthesis to biological validation.
Caption: General workflow for PROTAC synthesis and evaluation.
Experimental Protocols
The following protocols provide a representative, step-by-step guide for the synthesis and evaluation of a PROTAC incorporating the this compound linker. For this example, we will design a PROTAC targeting the bromodomain-containing protein 4 (BRD4) using the ligand JQ1, and recruiting the Cereblon (CRBN) E3 ligase with a pomalidomide-derived ligand.
Protocol 1: Synthesis of the PROTAC Molecule
This synthesis is a multi-step process that involves first coupling the POI ligand to the linker, followed by the attachment of the E3 ligase ligand. The secondary amine of the azetidine ring is the key reactive handle.
Caption: Two-step synthesis of a BRD4-degrading PROTAC.
Step 1: Coupling of JQ1-COOH to the Azetidine Linker
This step forms an amide bond between the carboxylic acid-functionalized JQ1 ligand and the secondary amine of the linker.
-
Materials & Reagents:
-
JQ1-carboxylic acid (1.0 eq)
-
This compound hydrochloride (1.1 eq)[13]
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Standard glassware for organic synthesis under an inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add JQ1-carboxylic acid (1.0 eq) and dissolve in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir for 15 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, dissolve this compound hydrochloride (1.1 eq) in a minimum amount of anhydrous DMF and add it to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (3 times), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the JQ1-Linker intermediate.
-
Characterize the purified intermediate by ¹H NMR and High-Resolution Mass Spectrometry (HRMS).
-
Step 2: Buchwald-Hartwig Coupling of JQ1-Linker Intermediate to Pomalidomide-Br
This step forms a carbon-nitrogen bond between the sulfonamide nitrogen of the intermediate and an aryl bromide-functionalized pomalidomide derivative.
-
Materials & Reagents:
-
JQ1-Linker intermediate (1.0 eq)
-
Bromo-functionalized Pomalidomide derivative (e.g., 4-bromopomalidomide) (1.2 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 0.1 eq)
-
Ligand (e.g., Xantphos, 0.2 eq)
-
Base (e.g., Cs₂CO₃, 2.0 eq)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions
-
-
Procedure:
-
To a flame-dried Schlenk flask, add the JQ1-Linker intermediate (1.0 eq), bromo-pomalidomide derivative (1.2 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (0.1 eq), and Xantphos (0.2 eq).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 16-24 hours.
-
Monitor the reaction progress by LC-MS.
-
After cooling to room temperature, dilute the mixture with dichloromethane (DCM) and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by preparative reverse-phase HPLC to yield the final PROTAC.
-
Characterize the final PROTAC by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity (>95%).
-
Protocol 2: Biochemical Evaluation of Ternary Complex Formation
Assessing the formation of the POI-PROTAC-E3 ligase ternary complex is crucial for understanding the mechanism of action. Fluorescence Polarization (FP) is a common technique for this purpose.
-
Principle: An FP assay can measure the binding of the PROTAC to its target proteins. By using a fluorescently labeled ligand that competes for the same binding site, one can determine binding affinities.
-
Materials & Reagents:
-
Purified recombinant BRD4 protein
-
Purified recombinant DDB1/CRBN E3 ligase complex
-
Synthesized PROTAC
-
Fluorescently labeled tracer for BRD4 (e.g., a fluorescent JQ1 analog)
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4)
-
384-well, low-volume, black plates
-
-
Procedure:
-
Binary Binding (PROTAC to BRD4):
-
Prepare serial dilutions of the PROTAC in assay buffer.
-
To each well of a 384-well plate, add a fixed concentration of BRD4 and the fluorescent tracer.
-
Add the serially diluted PROTAC.
-
Incubate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence polarization on a suitable plate reader.
-
Calculate the IC₅₀ value, which represents the concentration of PROTAC required to displace 50% of the tracer.
-
-
Ternary Complex Formation:
-
This is a more complex experiment often measured by techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), which can directly measure the binding affinities and cooperativity of the ternary complex.
-
For a simplified assessment, one can observe enhanced binding in the presence of the third component. For example, in an SPR experiment where CRBN is immobilized, the binding signal of BRD4 should be enhanced when co-injected with the PROTAC.
-
-
Protocol 3: Cellular Evaluation of Protein Degradation
The ultimate test of a PROTAC's efficacy is its ability to induce the degradation of the target protein in a cellular context. Western blotting is the gold-standard method for this analysis.
-
Materials & Reagents:
-
Human cell line expressing BRD4 (e.g., HeLa, HEK293T, or a relevant cancer cell line like MV4-11)
-
Synthesized PROTAC and vehicle control (DMSO)
-
Complete cell culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate and imaging system
-
-
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with serially diluted concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a set duration (e.g., 4, 8, 16, or 24 hours). Include a DMSO-only vehicle control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add RIPA buffer to each well, scrape the cells, and collect the lysates.
-
Incubate on ice for 30 minutes, then centrifuge at high speed to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Normalize protein amounts and prepare samples with SDS-PAGE loading buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane and incubate with the anti-loading control antibody (e.g., anti-GAPDH).
-
Wash again and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescence substrate and capture the image.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the BRD4 band intensity to the loading control for each sample.
-
Plot the normalized BRD4 levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
-
-
Protocol 4: Cell Viability Assay
To assess the downstream functional consequence of target protein degradation, a cell viability assay is performed.
-
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that measures ATP levels, an indicator of metabolically active cells.
-
Materials & Reagents:
-
Cancer cell line known to be dependent on BRD4 (e.g., MV4-11)
-
Synthesized PROTAC and vehicle control (DMSO)
-
White, opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
Treat cells with a serial dilution of the PROTAC for an extended period (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Plot the viability (as a percentage of the vehicle control) against the PROTAC concentration and calculate the IC₅₀ value.
-
Data Presentation and Interpretation
The data generated from the above protocols should be systematically organized to establish a clear structure-activity relationship (SAR).
Table 1: Physicochemical and Biochemical Properties of an Exemplary Azetidine-Linker PROTAC
| Property | Value | Method |
|---|---|---|
| Molecular Weight | Calculated | ChemDraw |
| cLogP | Calculated | ChemDraw |
| Topological Polar Surface Area (TPSA) | Calculated | ChemDraw |
| BRD4 Binding (IC₅₀) | e.g., 50 nM | FP Competition Assay |
| CRBN Binding (IC₅₀) | e.g., 250 nM | FP Competition Assay |
| Ternary Complex Cooperativity (α) | e.g., 5 | SPR/ITC |
Table 2: Cellular Activity of an Exemplary Azetidine-Linker PROTAC
| Parameter | Value | Cell Line |
|---|---|---|
| DC₅₀ (BRD4 Degradation) | e.g., 15 nM | MV4-11 |
| Dₘₐₓ (BRD4 Degradation) | >95% | MV4-11 |
| Degradation t₁/₂ | e.g., 2 hours | Time-course Western Blot |
| IC₅₀ (Cell Viability) | e.g., 25 nM | MV4-11 (72h) |
Interpretation: A successful PROTAC will exhibit potent binary binding to both the target and the E3 ligase, and ideally, positive cooperativity (α > 1) in forming the ternary complex. In cellular assays, this should translate to a low nanomolar DC₅₀ value, a high Dₘₐₓ, and a corresponding inhibition of cell viability in a disease-relevant cell line. The rigid this compound linker is hypothesized to contribute to favorable cooperativity and potent degradation by optimally positioning the binding partners.
Conclusion
The rational design of PROTAC linkers is a critical frontier in the field of targeted protein degradation. The use of conformationally constrained building blocks like This compound offers a promising strategy to enhance the potency, selectivity, and drug-like properties of degraders. By providing pre-organization and favorable physicochemical characteristics, this linker scaffold can reduce the empirical effort often required in linker optimization. The protocols outlined in this guide provide a comprehensive framework for the synthesis, characterization, and biological evaluation of PROTACs built with this novel linker, enabling researchers to systematically explore its potential in developing next-generation therapeutics.
References
-
Steinebach, C., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. Available at: [Link]
-
ResearchGate. (2025). Preparation and Synthetic Applications of Azetidines. Retrieved from [Link]
-
Wikipedia. (n.d.). Azetidine. Retrieved from [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. Available at: [Link]
-
Journal of Medicinal Chemistry. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Publications. Available at: [Link]
-
PubChem. (n.d.). This compound hydrochloride. Retrieved from [Link]
-
AxisPharm. (2024). How Linker Design Drives the Success of Antibody-Drug Conjugates (ADCs). Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2021). Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. ACS Publications. Available at: [Link]
-
PubMed. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2015). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Publications. Available at: [Link]
-
ResearchGate. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis and indole coupling reactions of azetidine and oxetane sufinate salts. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. How Linker Design Drives the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 13. This compound hydrochloride | C4H11ClN2O2S | CID 72207577 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Azetidine Scaffold in Modern Drug Discovery: Application Notes for N-(azetidin-3-yl)methanesulfonamide in Kinase Inhibitor Synthesis
Introduction: The Strategic Incorporation of N-(azetidin-3-yl)methanesulfonamide in Kinase Inhibitor Design
In the landscape of modern medicinal chemistry, the pursuit of kinase inhibitors with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a paramount objective. Kinases, as central regulators of cellular signaling, are implicated in a multitude of diseases, most notably cancer, inflammatory disorders, and autoimmune diseases. The design of small molecule inhibitors that can effectively target the ATP-binding site of these enzymes requires a sophisticated understanding of structure-activity relationships (SAR) and the strategic use of novel chemical scaffolds.
This compound has emerged as a particularly valuable building block in this endeavor. This bifunctional molecule uniquely combines the desirable attributes of two key pharmacophoric elements: the azetidine ring and the methanesulfonamide group.
The azetidine ring , a four-membered saturated heterocycle, offers a rigid and three-dimensional scaffold.[1] This conformational constraint can lead to higher binding affinity and selectivity for the target kinase by reducing the entropic penalty upon binding.[1][2] The nitrogen atom within the azetidine ring also provides a convenient vector for chemical modification, allowing for the fine-tuning of physicochemical properties and the exploration of diverse chemical space.[1] Indeed, several FDA-approved drugs and clinical candidates across various therapeutic areas incorporate the azetidine moiety, underscoring its utility in drug design.
The methanesulfonamide group is a versatile functional group in medicinal chemistry, capable of acting as both a hydrogen bond donor and acceptor.[3] This allows it to form critical interactions with amino acid residues in the kinase active site, often mimicking the hydrogen bonding patterns of the natural ATP substrate.[3] Furthermore, the methanesulfonamide moiety can improve key drug-like properties such as solubility, metabolic stability, and oral bioavailability.[4]
The combination of these two motifs in this compound creates a powerful building block for the synthesis of next-generation kinase inhibitors. This guide provides a comprehensive overview of its synthesis, applications, and the rationale behind its use, complete with detailed protocols for researchers, scientists, and drug development professionals.
Data Presentation: Physicochemical Properties and Biological Activity
The utility of this compound is best illustrated through the properties of the parent compound and the activity of kinase inhibitors that incorporate this or structurally related azetidine moieties.
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source |
| CAS Number | 1239205-33-4 | [5] |
| Molecular Formula | C₄H₁₁ClN₂O₂S | [5] |
| Molecular Weight | 186.66 g/mol | [5] |
| IUPAC Name | This compound;hydrochloride | [5] |
| SMILES | CS(=O)(=O)NC1CNC1.Cl | [6] |
Table 2: Representative Biological Activity of Azetidine-Containing Kinase Inhibitors
The following table presents data for kinase inhibitors that feature an azetidine scaffold, demonstrating the potential for high potency. While not all of these compounds contain the exact this compound fragment, they highlight the significant contribution of the azetidine ring to inhibitory activity.
| Compound | Target Kinase(s) | IC₅₀ (nM) | Cellular Activity (EC₅₀) | Reference |
| Tofacitinib | JAK1, JAK2, JAK3 | 1.2, 20, 112 | - | |
| Baricitinib | JAK1, JAK2 | 5.9, 5.7 | - | [7] |
| Upadacitinib | JAK1 | - | - | [8] |
| Azetidine-Benzoxazole Derivative (Compound 31) | MerTK | - | Potent in vivo target engagement | [9] |
| (R)-azetidine-2-carboxamide (Compound 5o) | STAT3 | 380 | - | [10] |
| Azetidine-based STAT3 Inhibitor (H172) | STAT3 | 380 | - | [5] |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of this compound hydrochloride and a representative protocol for its coupling to a kinase inhibitor scaffold.
Protocol 1: Synthesis of this compound hydrochloride
This synthesis is a two-step process involving the methanesulfonylation of a protected azetidine precursor followed by deprotection.
Workflow Diagram: Synthesis of this compound hydrochloride
Sources
- 1. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 5. This compound hydrochloride | C4H11ClN2O2S | CID 72207577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Baricitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Upadacitinib | C17H19F3N6O | CID 58557659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 10. Molecular Pathways: MERTK Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Development of N-(azetidin-3-yl)methanesulfonamide Derivatives as CCR2 Antagonists
Introduction: Targeting the CCL2-CCR2 Axis in Chronic Inflammation
The C-C chemokine receptor 2 (CCR2) and its primary ligand, CCL2 (also known as Monocyte Chemoattractant Protein-1 or MCP-1), form a critical signaling axis that orchestrates the migration and recruitment of monocytes and macrophages to sites of inflammation.[1][2] This process is a cornerstone of the pathophysiology of numerous chronic inflammatory and autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, atherosclerosis, and diabetic nephropathy.[3][4][5][6] Consequently, antagonizing the CCR2 receptor presents a highly attractive therapeutic strategy to mitigate the damaging effects of excessive monocyte-driven inflammation.[5][7]
The development of small-molecule CCR2 antagonists has been an area of intense research for over a decade.[6] However, progress has been hampered by challenges related to off-target effects, particularly hERG channel binding, and unfavorable pharmacokinetic profiles.[8] The N-(azetidin-3-yl)methanesulfonamide scaffold has emerged as a promising chemical series. Its unique structural features offer the potential to achieve high potency and selectivity for CCR2 while minimizing the liabilities that have hindered previous candidates.[8]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth overview of the CCR2 signaling pathway and details robust, field-proven protocols for the synthesis, in vitro characterization, and functional evaluation of this compound derivatives as CCR2 antagonists.
Section 1: The CCR2 Signaling Pathway
Expert Insight: Understanding the molecular cascade initiated by CCR2 activation is fundamental to designing effective antagonists and interpreting assay results. Antagonists can interfere with this pathway at multiple points, from preventing ligand binding to blocking the conformational changes required for G-protein coupling.
Upon binding of its cognate ligand CCL2, CCR2, a G-protein coupled receptor (GPCR), undergoes a conformational change. This activates the associated heterotrimeric G-protein, primarily of the Gαi subtype. Activation leads to the dissociation of the Gαi and Gβγ subunits. The Gαi subunit inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. Simultaneously, the liberated Gβγ dimer activates downstream effectors, most notably phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). These pathways culminate in the mobilization of intracellular calcium and the activation of protein kinase C (PKC) and Akt, respectively. These signaling events are crucial for orchestrating the cytoskeletal rearrangements, integrin activation, and directed cellular movement characteristic of chemotaxis.[9][10]
Caption: The CCR2 signaling cascade initiated by CCL2 binding and inhibited by antagonists.
Section 2: Synthesis and Characterization
Expert Insight: The synthetic route must be robust and amenable to diversification to support a comprehensive structure-activity relationship (SAR) study. The azetidine core is a key structural motif, and its introduction and subsequent modification are critical steps in the synthesis. The following is a generalized protocol; specific reaction conditions may require optimization for each unique derivative.
Protocol 2.1: General Synthesis of an this compound Derivative
This protocol outlines a plausible multi-step synthesis beginning with a protected azetidine precursor.
Step 1: Sulfonylation of Protected 3-Aminoazetidine
-
Dissolve N-Boc-3-aminoazetidine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) in an ice bath (0 °C).
-
Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).
-
Add methanesulfonyl chloride (1.1 eq) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and perform a standard aqueous workup. Extract the product with DCM, dry the organic layer over sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product, tert-butyl 3-(methylsulfonamido)azetidine-1-carboxylate, by flash column chromatography.
Step 2: N-Alkylation/Arylation of the Azetidine Ring This step is where the primary diversity of the library is introduced. The example below uses a generic alkyl halide.
-
To a solution of the product from Step 1 (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF), add a base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) at 0 °C.
-
Stir for 30 minutes, then add the desired alkylating or arylating agent (e.g., R-X, where R is the desired substituent and X is a leaving group like Br, I, or OTf) (1.1 eq).
-
Allow the reaction to proceed at room temperature or with gentle heating until completion as monitored by LC-MS.
-
Carefully quench the reaction with saturated ammonium chloride solution and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify by flash chromatography.
Step 3: Deprotection of the Boc Group
-
Dissolve the Boc-protected intermediate from Step 2 in DCM or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in dioxane (e.g., 4M solution).
-
Stir at room temperature for 1-4 hours until deprotection is complete (monitored by LC-MS).
-
Concentrate the reaction mixture in vacuo. If an HCl salt is desired, the product may be triturated with diethyl ether to induce precipitation.
-
Filter and dry the solid to yield the final this compound derivative as a salt.
Characterization:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
-
HPLC: To determine the purity of the final compound, which should ideally be >95% for use in biological assays.
Section 3: In Vitro Characterization Workflow
A hierarchical screening cascade is essential for efficiently identifying promising candidates. The workflow begins with assessing target engagement (binding) and progresses to evaluating functional activity (chemotaxis inhibition).
Caption: A hierarchical workflow for the in vitro evaluation of CCR2 antagonists.
Protocol 3.1: CCR2 Radioligand Binding Assay
Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled CCR2 ligand (e.g., ¹²⁵I-CCL2) from the receptor. The result provides the half-maximal inhibitory concentration (IC₅₀), which can be used to calculate the binding affinity (Kᵢ).[11][12]
Materials:
-
Cell Membranes: Prepared from a cell line stably overexpressing human CCR2 (e.g., HEK293 or THP-1 cells).
-
Radioligand: ¹²⁵I-CCL2 (PerkinElmer or equivalent).
-
Test Compounds: Serially diluted this compound derivatives.
-
Binding Buffer: E.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH 7.1.
-
Wash Buffer: Binding buffer without BSA.
-
Positive Control: A known, potent CCR2 antagonist (e.g., INCB3344).[10]
-
Apparatus: 96-well filter plates (e.g., Millipore MultiScreen), vacuum manifold, scintillation counter.
Procedure:
-
In a 96-well plate, add 50 µL of binding buffer to the total binding wells and 50 µL of a high concentration of unlabeled CCL2 (e.g., 1 µM) for non-specific binding (NSB) wells.
-
Add 50 µL of serially diluted test compounds or positive control to the appropriate wells. Add 50 µL of binding buffer with vehicle (e.g., DMSO) to total and NSB wells.
-
Add 50 µL of ¹²⁵I-CCL2 (at a final concentration near its Kₑ, e.g., 0.1 nM) to all wells.
-
Add 100 µL of the CCR2 membrane preparation (e.g., 5-10 µg protein per well) to initiate the binding reaction.
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Terminate the assay by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Allow the filters to dry, then add scintillant to each well and count the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate specific binding: Total Binding (counts) - Non-Specific Binding (counts).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using software like GraphPad Prism to determine the IC₅₀ value.
-
Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
Protocol 3.2: Functional Chemotaxis Assay (Boyden Chamber)
Principle: This assay quantifies the ability of an antagonist to block the directed migration of CCR2-expressing cells towards a CCL2 gradient. It is a direct measure of the compound's functional antagonism.[11]
Materials:
-
Cells: A monocytic cell line endogenously expressing CCR2 (e.g., THP-1) or primary human monocytes.
-
Chemoattractant: Recombinant human CCL2.
-
Assay Medium: Serum-free or low-serum medium (e.g., RPMI + 0.5% BSA).
-
Test Compounds: Serially diluted this compound derivatives.
-
Apparatus: 96-well chemotaxis chamber with polycarbonate membrane inserts (e.g., 5 µm pore size for monocytes, from Corning Transwell® or equivalent).
-
Detection Reagent: Calcein-AM or similar viability dye for fluorescence-based quantification.
-
Fluorescence Plate Reader.
Procedure:
-
Cell Preparation: Harvest cells and wash twice with assay medium. Resuspend cells to a final concentration of 1-2 x 10⁶ cells/mL in assay medium.
-
Assay Setup:
-
In the lower wells of the chemotaxis plate, add 200 µL of assay medium containing CCL2 at its EC₅₀ concentration (predetermined, e.g., 10 ng/mL).
-
To these lower wells, add the test compounds at various concentrations (or vehicle for control wells). Include wells with medium only (negative control) and CCL2 + vehicle (positive control).
-
-
Cell Seeding: Add 100 µL of the prepared cell suspension to the upper chamber (the insert).
-
Incubation: Place the plate in a humidified incubator at 37°C, 5% CO₂ for 2-4 hours.
-
Quantification:
-
Carefully remove the inserts. Wipe the top side of the membrane with a cotton swab to remove non-migrated cells.
-
To quantify migrated cells in the lower chamber, add a cell-permeant dye like Calcein-AM and incubate for 30-60 minutes.
-
Read the fluorescence on a plate reader with appropriate excitation/emission wavelengths.
-
Data Analysis:
-
Subtract the fluorescence signal from the negative control (no chemoattractant) wells from all other readings.
-
Calculate the percent inhibition of migration for each compound concentration relative to the positive control (CCL2 + vehicle).
-
Plot the percent inhibition against the log concentration of the antagonist and fit to a dose-response curve to determine the functional IC₅₀.
Section 4: Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format to facilitate comparison between derivatives and guide SAR.
Table 1: Example In Vitro Profile of this compound Derivatives
| Compound ID | CCR2 Binding Kᵢ (nM) | CCR2 Functional IC₅₀ (nM) (Chemotaxis) | hERG IC₅₀ (µM) | Selectivity Index (hERG IC₅₀ / CCR2 Kᵢ) |
| Lead-001 | 5.2 | 8.1 | > 30 | > 5700 |
| Lead-002 | 15.8 | 25.4 | > 30 | > 1900 |
| Ref-Cmpd ¹ | 4.0 | 7.5 | 15.2 | 3800 |
¹ Reference compound data may be based on a known antagonist from the literature.
Interpretation: An ideal candidate will exhibit low nanomolar potency in both binding and functional assays (Kᵢ and IC₅₀ < 10 nM), a high IC₅₀ for hERG (>10 µM), and consequently, a large selectivity index (>1000). This profile indicates a potent, on-target effect with a reduced risk of cardiac-related off-target toxicity.
Section 5: Outlook on In Vivo Evaluation
Promising candidates identified through the in vitro cascade must be evaluated in relevant animal models to establish preclinical proof-of-concept.
Key Considerations:
-
Pharmacokinetics (PK): The first step is to characterize the PK profile of the lead compound in the chosen species (e.g., mouse, rat) to determine its absorption, distribution, metabolism, and excretion (ADME) properties. This is crucial for designing an effective dosing regimen for efficacy studies.[13][14]
-
Pharmacodynamics (PD): A PD assay, such as measuring the ex vivo inhibition of CCL2-induced chemotaxis in whole blood drawn from dosed animals, can establish target engagement in vivo and correlate drug exposure with biological activity.[15]
-
Efficacy Models: A variety of disease models can be used to test efficacy. For example:
-
Thioglycollate-induced peritonitis: An acute model to quantify the inhibition of monocyte recruitment to the peritoneal cavity.[2]
-
Collagen-induced arthritis (CIA) in mice: A model of rheumatoid arthritis where endpoints include clinical scores of paw swelling and histological analysis of joint inflammation.[16]
-
Diet-induced obesity (DIO): A model to study metabolic inflammation where endpoints include macrophage infiltration into adipose tissue and improvements in insulin sensitivity.[17]
-
Successful demonstration of efficacy in these models, coupled with a clean safety profile, provides the necessary validation to advance a this compound derivative toward clinical development.
References
-
Tsou, C. L., Peters, W., Si, Y., Slaymaker, S., Aslanian, A. M., Weisberg, S. P., ... & Charo, I. F. (2007). Critical roles for CCR2 and MCP-3 in monocyte mobilization from bone marrow and recruitment to inflammatory sites. The Journal of clinical investigation, 117(4), 902–909. [Link]
-
Stone, M. J., Handel, T. M., & Miller, E. J. (2022). The dual function chemokine receptor CCR2 drives migration and chemokine scavenging through distinct pathways. Science Signaling, 15(743), eabm8147. [Link]
-
Xia, M., & Sui, Z. (2009). Recent developments in CCR2 antagonists. Expert opinion on therapeutic patents, 19(3), 295–303. [Link]
-
Willenborg, S., Eckes, B., Brinckmann, J., Krieg, T., Waisman, A., & Eming, S. A. (2014). Macrophage chemokine receptor CCR2 plays a crucial role in macrophage recruitment and regulated inflammation in wound healing. Journal of investigative dermatology, 134(3), 843-853. [Link]
-
Tsou, C. L., Peters, W., Si, Y., Slaymaker, S., Aslanian, A. M., Weisberg, S. P., ... & Charo, I. F. (2007). Critical roles for CCR2 and MCP-3 in monocyte mobilization from bone marrow and recruitment to inflammatory sites. The Journal of clinical investigation, 117(4), 902–909. [Link]
-
O'Connor, T., Garcia-Ordonez, M., & D'Alessio, F. R. (2024). The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases. Frontiers in Medicine, 11, 1359392. [Link]
-
GenScript. (n.d.). Migration Protocol with Chemokines. Retrieved from GenScript website. [Link]
-
Klimczak, A., & Kozlowska, E. (2008). Investigational C-C chemokine receptor 2 antagonists for the treatment of autoimmune diseases. Expert opinion on investigational drugs, 17(9), 1267–1275. [Link]
-
Stoddart, L. A., Johnstone, E. K. M., Wheal, A. J., Goulding, J., Robers, M. B., Machleidt, T., ... & Hill, S. J. (2015). Application of BRET to monitor ligand binding to GPCRs. Nature methods, 12(7), 661–663. [Link]
-
Lee, S., Zhao, M. L., Hseush, C., & Casadevall, A. (2021). CCR2 signaling promotes brain infiltration of inflammatory monocytes and contributes to neuropathology during cryptococcal meningoencephalitis. mBio, 12(4), e01321-21. [Link]
-
Scifinder. (2013). Targeting CCR2 Receptor To Treat Inflammation Diseases and Disorders. ACS. [Link]
-
Cottet, M., Faklaris, O., Maurel, D., Scholler, P., Doumazane, E., Trinquet, E., ... & Pin, J. P. (2012). BRET and Time-resolved FRET strategy to study GPCR oligomerization: from cell lines toward native tissues. Frontiers in endocrinology, 3, 92. [Link]
-
Eurofins DiscoverX. (2024). Illuminating GPCR Research: FRET and BRET-Based Sensors Shed Light on Cellular Signaling. [Link]
-
Carter, P. H. (2012). CCR2 Antagonists for the Treatment of Diseases Associated with Inflammation. In Burger's Medicinal Chemistry and Drug Discovery. John Wiley & Sons, Inc. [Link]
-
Charles River Laboratories. (n.d.). Immuno-Oncology T Cell-Mediated Chemotaxis Assay. Retrieved from Charles River Laboratories website. [Link]
-
Zhang, X., Liu, Y., & Ma, L. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology, 12, 680838. [Link]
-
Cottet, M., Faklaris, O., Maurel, D., Scholler, P., Doumazane, E., Trinquet, E., ... & Pin, J. P. (2012). BRET and Time-resolved FRET strategy to study GPCR oligomerization: from cell lines toward native tissues. Frontiers in endocrinology, 3, 92. [Link]
-
Butora, G., Morriello, G. J., Kothandaraman, S., Guiadeen, D., Pasternak, A., Parsons, W. H., ... & Yang, L. (2006). 4-Amino-2-alkyl-butyramides as small molecule CCR2 antagonists with favorable pharmacokinetic properties. Bioorganic & medicinal chemistry letters, 16(18), 4715–4722. [Link]
-
Sullivan, T., Ertl, L., Martin, A., He, Y., Zhai, Y., Peng, L., ... & Miao, S. (2020). CCR2-Mediated Uptake of Constitutively Produced CCL2: A Mechanism for Regulating Chemokine Levels in the Blood. Frontiers in Immunology, 11, 589388. [Link]
-
Li, X., Yao, W., Yuan, Y., Chen, P., Li, B., Li, J., ... & Cui, H. (2017). Targeting CCR2 with its antagonist suppresses viability, motility and invasion by downregulating MMP-9 expression in non-small cell lung cancer cells. Oncology reports, 37(5), 2957–2964. [Link]
-
Reaction Biology. (n.d.). Cell Migration Assays | Wound Healing. Retrieved from Reaction Biology website. [Link]
-
BioWorld. (2007). Novel CCR2 antagonist shows in vivo efficacy in models of chronic inflammation. [Link]
-
Ichor Life Sciences. (n.d.). Cell Migration Assays. Retrieved from Ichor Life Sciences website. [Link]
-
Salka, F. B., Jones, D. L., Connizzo, B. K., & Soslowsky, L. J. (2024). Pharmacological Antagonism of Ccr2+ Cell Recruitment to Facilitate Regenerative Tendon Healing. bioRxiv. [Link]
-
Lefebvre, E., Moyle, G., Kotecki, P., Chan, S., Yuen, G. J., & Kirby, B. (2016). Pharmacokinetics, Safety, and CCR2/CCR5 Antagonist Activity of Cenicriviroc in Participants With Mild or Moderate Hepatic Impairment. Clinical and translational science, 9(4), 198–206. [Link]
-
Wisniewski, T., Bayne, E., Flanagan, J., Shao, Q., Wnek, R., Matheravidathu, S., ... & Struthers, M. (2010). Assessment of chemokine receptor function on monocytes in whole blood: In vitro and ex vivo evaluations of a CCR2 antagonist. Journal of immunological methods, 352(1-2), 101–110. [Link]
-
Subasinghe, N. L., Lanter, J., Markotan, T., Opas, E., McKenney, S., Crysler, C., ... & Sui, Z. (2013). A novel series of N-(azetidin-3-yl)-2-(heteroarylamino)acetamide CCR2 antagonists. Bioorganic & medicinal chemistry letters, 23(4), 1063–1069. [Link]
-
Cherney, R. J., Mo, R., Meyer, D. T., Wang, M., Duncia, J. V., Carballo, L. H., ... & Wexler, R. R. (2003). Small molecule antagonists of the CCR2b receptor. Part 2: Discovery process and initial structure-activity relationships of diamine derivatives. Bioorganic & medicinal chemistry letters, 13(14), 2321–2325. [Link]
-
The Royal Society of Chemistry. (2019). Synthesis and indole coupling reactions of azetidine and oxetane sufinate salts Supporting Information. [Link]
-
Zweemer, A. J., van der Velden, W. J., Heitman, L. H., de Vries, H., & IJzerman, A. P. (2013). Multiple binding sites for small-molecule antagonists at the CC chemokine receptor 2. Molecular pharmacology, 84(4), 551–561. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound hydrochloride. PubChem. [Link]
-
Kovács, E., Wölfling, J., & Frank, É. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(14), 5364. [Link]
- Cash, D. C. (1990). U.S. Patent No. 4,966,979. U.S.
-
Johnson, D. S., Opas, E. E., Crysler, C. S., Subasinghe, N. L., Lanter, J. C., Markotan, T. P., ... & Sui, Z. (2013). Discovery of a 4-Azetidinyl-1-thiazoyl-cyclohexane CCR2 Antagonist as a Development Candidate. ACS medicinal chemistry letters, 4(6), 554–559. [Link]
Sources
- 1. JCI - Critical roles for CCR2 and MCP-3 in monocyte mobilization from bone marrow and recruitment to inflammatory sites [jci.org]
- 2. Critical roles for CCR2 and MCP-3 in monocyte mobilization from bone marrow and recruitment to inflammatory sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments in CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases [frontiersin.org]
- 5. Targeting CCR2 Receptor To Treat Inflammation Diseases and Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. Investigational C-C chemokine receptor 2 antagonists for the treatment of autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel series of N-(azetidin-3-yl)-2-(heteroarylamino)acetamide CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The dual function chemokine receptor CCR2 drives migration and chemokine scavenging through distinct pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Multiple binding sites for small-molecule antagonists at the CC chemokine receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 4-Amino-2-alkyl-butyramides as small molecule CCR2 antagonists with favorable pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics, Safety, and CCR2/CCR5 Antagonist Activity of Cenicriviroc in Participants With Mild or Moderate Hepatic Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assessment of chemokine receptor function on monocytes in whole blood: In vitro and ex vivo evaluations of a CCR2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. | BioWorld [bioworld.com]
- 17. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of N-(azetidin-3-yl)methanesulfonamide
Welcome to the technical support center for the synthesis of N-(azetidin-3-yl)methanesulfonamide. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, troubleshooting-focused answers to common challenges encountered during the synthesis of this valuable azetidine-containing building block. Our approach is grounded in mechanistic principles to empower you to not only solve immediate issues but also to strategically optimize your reaction for yield, purity, and scalability.
Recommended Synthetic Pathway
The most reliable and commonly employed route to this compound involves a two-step sequence starting from a commercially available, protected precursor. This strategy mitigates common side reactions associated with the reactive azetidine ring.
Caption: Recommended two-step synthesis workflow.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My mesylation reaction (Step 1) yield is consistently low. What are the likely causes and how can I improve it?
Low yield in the sulfonamide formation step is a frequent issue, typically stemming from one of five key areas: choice of base, moisture control, reaction temperature, stoichiometry, or side reactions.
Causality Analysis: The reaction of an amine with methanesulfonyl chloride (MsCl) generates one equivalent of hydrochloric acid (HCl). This HCl can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, a base is required as an acid scavenger. The choice of this base is critical.
-
Base Selection: The base must be non-nucleophilic to avoid reacting with the highly electrophilic MsCl. Hindered tertiary amines like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) are standard choices. Using a primary or secondary amine, or a nucleophilic base like pyridine, can lead to the formation of unwanted sulfonamide byproducts. DIPEA is often preferred over Et₃N due to its greater steric bulk, further minimizing its potential for side reactions.
-
Moisture Control: Methanesulfonyl chloride readily hydrolyzes in the presence of water to form methanesulfonic acid. This consumes the reagent and complicates purification. Ensure all glassware is oven-dried, use an anhydrous solvent (like dichloromethane, DCM), and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Temperature Management: This reaction is exothermic. Adding MsCl too quickly or at an insufficiently low temperature can lead to side reactions and decomposition. The standard protocol involves dissolving the amine and base in DCM, cooling the solution to 0 °C, and then adding the MsCl dropwise. Allowing the reaction to slowly warm to room temperature ensures complete conversion without excessive heat generation.
-
Stoichiometry: While a 1:1 stoichiometry of amine to MsCl is theoretical, it is common practice to use a slight excess of MsCl (e.g., 1.1-1.2 equivalents) to drive the reaction to completion. A larger excess of the base (1.5-2.0 equivalents) is also recommended to ensure all generated HCl is neutralized.
Caption: Troubleshooting workflow for low mesylation yield.
Q2: I'm seeing an unexpected, higher molecular weight impurity. Could this be a bis-mesylated product?
Yes, this is a very common byproduct if the incorrect starting material is used.
Mechanistic Insight: The azetidine ring contains a secondary amine nitrogen which is also nucleophilic. If you attempt a one-pot synthesis starting from azetidin-3-amine hydrochloride, the initial mesylation at the exocyclic C3-amine can be followed by a second mesylation at the endocyclic N1-position, especially if excess base and MsCl are used. This leads to the formation of N-(1-(methylsulfonyl)azetidin-3-yl)methanesulfonamide.
Prevention: The most effective way to prevent this is to use an N-protected starting material. N-Boc-azetidin-3-amine is the ideal choice. The tert-butoxycarbonyl (Boc) group is a robust protecting group that deactivates the N1-nitrogen, preventing it from reacting with MsCl.[1][2] It is stable under the basic conditions of the mesylation reaction and can be selectively removed later under acidic conditions.[3]
| Parameter | Problem | Underlying Cause | Recommended Solution |
| Starting Material | Formation of bis-mesylated impurity. | The N1-nitrogen of the azetidine ring is nucleophilic and reacts with MsCl. | Use N-Boc-azetidin-3-amine to protect the N1-position during mesylation. |
| Base | Low yield, formation of N-mesyl-base byproduct. | Base is not sufficiently hindered or is nucleophilic (e.g., pyridine). | Use a hindered, non-nucleophilic base such as DIPEA or Et₃N . |
| Solvent/Atmosphere | Reagent decomposition, low yield. | Methanesulfonyl chloride is sensitive to hydrolysis. | Use an anhydrous solvent (e.g., DCM) under an inert atmosphere (N₂ or Ar). |
| Temperature | Formation of dark-colored byproducts, decomposition. | Reaction is exothermic; uncontrolled temperature leads to side reactions. | Add MsCl dropwise at 0 °C and allow to warm slowly to room temperature. |
Q3: What is the optimal method for N-Boc deprotection (Step 2) without compromising the azetidine ring?
The azetidine ring is strained and can be susceptible to ring-opening under harsh conditions.[4][5] Therefore, the deprotection of the N-Boc group must be performed under carefully controlled acidic conditions.
Method Comparison:
-
Trifluoroacetic Acid (TFA): A common method is using a mixture of TFA in DCM (e.g., 20-50%).[6] This is highly effective and often proceeds quickly at room temperature. However, TFA is volatile and corrosive, and its removal can be challenging. Post-reaction workup often requires a basic quench and extraction.
-
Hydrochloric Acid (HCl): Using a solution of HCl in an organic solvent, such as 4M HCl in 1,4-dioxane, is the most widely recommended method for this substrate.[7][8] It is highly effective and has a significant advantage: the product often precipitates directly from the reaction mixture as the hydrochloride salt. This provides a simple and efficient isolation method, yielding a stable, solid product that is easy to handle and purify further if needed.[9][10]
Recommended Protocol: Stirring the protected intermediate in a solution of 4M HCl in dioxane at room temperature for 1-4 hours is typically sufficient. Monitoring by TLC or LC-MS is crucial to determine the point of full conversion without prolonged exposure to acid.
| Reagent/Condition | Pros | Cons | Typical Conditions |
| 4M HCl in 1,4-Dioxane | - Product precipitates as stable HCl salt.[9][10]- Simple isolation by filtration.- Volatile byproducts (isobutylene, CO₂). | - Dioxane is a peroxide-former.- Can be slower than TFA. | 5-10 vol. excess, RT, 1-4 h. |
| TFA in DCM | - Fast and efficient reaction.[6][7]- Good for acid-sensitive substrates requiring short reaction times. | - Requires aqueous basic workup.- TFA can be difficult to remove completely.- Potentially harsher conditions. | 20-50% TFA in DCM, RT, 0.5-2 h. |
Q4: What are the best practices for purifying the final product?
Purification strategy depends on the deprotection method used.
-
Following HCl/Dioxane Deprotection: The product typically precipitates as the this compound hydrochloride salt. The crude solid can be isolated by filtration, washed with a cold non-polar solvent (like diethyl ether or MTBE) to remove organic impurities, and then dried under vacuum. This often yields a product of >95% purity. For higher purity, the salt can be recrystallized from a suitable solvent system, such as methanol/isopropanol or ethanol/ether.
-
Following TFA Deprotection: After the reaction is complete, the mixture is typically concentrated to remove excess TFA and DCM. The residue is then dissolved in a minimal amount of water or methanol and basified (e.g., with NaHCO₃ or a mild NaOH solution) to a pH of ~9-10. The free base is then extracted into an organic solvent (e.g., DCM or EtOAc). This organic solution can be dried and concentrated, and the residue purified by silica gel chromatography. To convert the purified free base to the stable HCl salt, it can be dissolved in a solvent like methanol or ether and treated with a stoichiometric amount of HCl (e.g., as a solution in dioxane or ether).
Detailed Experimental Protocols
Protocol 1: Synthesis of tert-butyl 3-(methylsulfonamido)azetidine-1-carboxylate
-
Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add N-Boc-azetidin-3-amine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 10 mL per gram of amine).
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA, 1.5 eq) to the solution and cool the flask to 0 °C in an ice-water bath.
-
Mesylation: Slowly add methanesulfonyl chloride (MsCl, 1.1 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting amine.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid or oil can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure protected intermediate.
Protocol 2: Deprotection to this compound Hydrochloride
-
Reaction Setup: To a round-bottom flask, add tert-butyl 3-(methylsulfonamido)azetidine-1-carboxylate (1.0 eq).
-
Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (5-10 eq of HCl). A precipitate should begin to form.
-
Reaction: Stir the resulting slurry at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS to confirm the disappearance of the starting material.
-
Isolation: Upon completion, dilute the slurry with diethyl ether or MTBE to facilitate filtration. Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the filter cake thoroughly with diethyl ether to remove residual dioxane and any non-polar impurities. Dry the white solid under high vacuum to afford the final product as its hydrochloride salt.
References
-
Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters. [Link]
-
New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. National Institutes of Health (NIH). [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
-
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. National Institutes of Health (NIH). [Link]
-
Boc deprotection conditions tested. ResearchGate. [Link]
-
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Wiley Online Library. [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]
-
Azetidine synthesis. Organic Chemistry Portal. [Link]
-
Synthesis and indole coupling reactions of azetidine and oxetane sufinate salts Supporting Information. The Royal Society of Chemistry. [Link]
-
How do I remove the N-Boc protection group to get the amino acid histidine?. Reddit. [Link]
-
Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]
-
This compound hydrochloride. PubChem. [Link]
-
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. [Link]
-
Deprotection of different N-Boc-compounds. ResearchGate. [Link]
-
Spotting the unforeseen in the preparation of N-(azetidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives. ResearchGate. [Link]
-
A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkivoc. [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]
-
This compound HYDROCHLORIDE. ChemUniverse. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. This compound hydrochloride | C4H11ClN2O2S | CID 72207577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemuniverse.com [chemuniverse.com]
Technical Support Center: Troubleshooting Boc Deprotection of Substituted Azetidines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and field-proven protocols for the successful N-Boc deprotection of substituted azetidines. The unique nature of the strained four-membered azetidine ring presents specific challenges that require careful consideration of reaction conditions to ensure high yields and product integrity.
The tert-butyloxycarbonyl (Boc) group is a ubiquitous amine protecting group in organic synthesis due to its stability under a wide range of conditions and its generally straightforward removal with acid.[1][2] However, when applied to substituted azetidines—a privileged scaffold in medicinal chemistry—its deprotection is not always trivial.[3] Researchers must navigate a fine balance: conditions must be strong enough to cleave the robust carbamate without inducing ring-opening or other undesired side reactions stemming from the inherent strain of the azetidine ring.[4][5]
This guide is structured to address the most common issues encountered in the lab, providing not just solutions but also the underlying chemical principles to empower you to optimize the reaction for your specific substrate.
Troubleshooting Guide
This section addresses specific, common problems encountered during the Boc deprotection of substituted azetidines in a question-and-answer format.
Question 1: My Boc deprotection is incomplete or stalls. What are the likely causes and how can I resolve this?
Answer:
Incomplete deprotection is one of the most frequent issues. The root cause is often insufficient reactivity of the acidic medium to efficiently cleave the carbamate. Several factors can contribute to this.
Common Causes & Solutions:
-
Insufficient Acid Strength or Concentration: The cleavage of the Boc group is an acid-catalyzed process that often shows a second-order dependence on acid concentration.[2][6] If the reaction stalls, the acid concentration may be too low.
-
Solution: Gradually increase the concentration of trifluoroacetic acid (TFA) in your solvent. A common starting point is 20-25% TFA in dichloromethane (DCM), which can be increased to 50% if needed.[6][7] For particularly stubborn substrates, switching to a stronger acid system, such as 4M HCl in 1,4-dioxane, is a highly effective alternative.[8][9]
-
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process.[6] Many deprotections proceed to completion within 30-60 minutes at room temperature, but this is highly substrate-dependent.
-
Solution: Before altering reagents, simply extend the reaction time. Monitor the reaction's progress every hour using a suitable analytical method like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8] The deprotected azetidine salt is typically more polar and will have a lower Rf value on TLC than the Boc-protected starting material. Gentle heating may be considered, but must be done cautiously to avoid side reactions.[6]
-
-
Steric Hindrance: Substituents on the azetidine ring, particularly at the C-2 and C-4 positions, or bulky groups elsewhere in the molecule can sterically hinder the acid's approach to the carbamate oxygen, slowing the rate of protonation and subsequent cleavage.[6][10]
-
Solution: For sterically hindered substrates, more forcing conditions are often necessary. This includes using higher acid concentrations, longer reaction times, or switching to a more potent reagent like 4M HCl in dioxane.[11]
-
Question 2: I'm observing degradation of my product. Is the azetidine ring opening?
Answer:
While the azetidine ring is strained, it is often surprisingly stable under standard acidic deprotection conditions, and ring-opening is less common than often feared.[12][13] However, certain structural features or overly harsh conditions can lead to degradation.
Common Causes & Solutions:
-
Substrate-Specific Instability: The stability of the azetidine ring is highly dependent on its substituents. N-aryl azetidines, for example, can be more susceptible to acid-mediated decomposition, sometimes via intramolecular pathways if a pendant nucleophile is present.[3]
-
Solution: If you suspect ring-opening, the first step is to use milder conditions. Reduce the TFA concentration or reaction time. If degradation persists, an alternative deprotection method is warranted. Lewis acids like zinc bromide (ZnBr₂) in DCM can effectively cleave the Boc group under non-protic conditions, preserving acid-sensitive functionalities.[8]
-
-
Cleavage of Other Acid-Labile Groups: Your molecule may contain other functional groups that are more acid-sensitive than the Boc group (e.g., acetals, trityl groups).[8] What appears to be azetidine degradation may be the cleavage of these other groups.
-
Solution: A thorough analysis of your starting material's functional groups is critical. If other acid-labile groups are present, you must use milder or orthogonal deprotection strategies. Consider using aqueous phosphoric acid or p-toluenesulfonic acid (pTSA) for a milder acidic approach.[8][10] For highly sensitive substrates, methods like using oxalyl chloride in methanol offer a very gentle alternative.[14][15]
-
Question 3: My mass spectrum shows a mass addition of +56 Da. What is this side product and how can I prevent it?
Answer:
A mass addition of +56 Da corresponds to the alkylation of your product by a tert-butyl group (C₄H₈). This is a very common side reaction in Boc deprotections.
Mechanism & Prevention:
The acid-catalyzed cleavage of the Boc group generates a reactive tert-butyl cation (t-Bu⁺) as an intermediate.[9][16][17] This potent electrophile can be intercepted by any nucleophile in the reaction mixture. If your deprotected azetidine or starting material contains nucleophilic sites (e.g., electron-rich aromatic rings, thiols, indoles), it can be irreversibly alkylated by the t-Bu⁺ cation.[11][16]
-
The Solution: Scavengers: The most effective way to prevent tert-butylation is to add a "scavenger" to the reaction. Scavengers are nucleophilic molecules that are designed to react with and neutralize the t-Bu⁺ cation at a faster rate than your substrate.[11][16]
-
Recommended Scavengers: Triisopropylsilane (TIS) and triethylsilane (TES) are excellent and widely used scavengers.[8][16] They react with the t-Bu⁺ cation via hydride transfer to form isobutane gas. Water can also act as a scavenger, trapping the cation to form tert-butanol.[8]
-
Implementation: A standard and highly effective "cocktail" for deprotection is a mixture of TFA/H₂O/TIS (95:2.5:2.5 v/v/v).[11][18]
-
Question 4: After workup, I see a side product with a mass addition of +96 Da. What is causing this?
Answer:
A mass addition of +96 Da is indicative of N-trifluoroacetylation. The deprotected azetidine nitrogen is a free amine and, therefore, a nucleophile.[9] Under the reaction conditions, it can react with trifluoroacetic acid or residual trifluoroacetic anhydride (a common impurity in TFA) to form a stable trifluoroacetamide.[19][20]
Prevention & Removal:
-
Prevention: This side reaction is often difficult to prevent completely when using neat TFA. Using a co-solvent like DCM can help. The most effective preventative measure is to use an alternative acid, such as HCl in dioxane, which generates a non-acylating counterion (Cl⁻).[9]
-
Removal: If the side product has already formed, it can often be cleaved during workup. Trifluoroacetamides are labile to basic conditions. A mild basic wash (e.g., saturated aq. NaHCO₃) or exposure to a mild base like aqueous ammonia during workup can hydrolyze the unwanted group.[19] Alternatively, co-evaporation with a non-nucleophilic solvent like toluene after removing the bulk of the TFA can help remove residual acid before basic workup.[9]
Visualizing the Process
Boc Deprotection & The Role of Scavengers
Caption: Mechanism of Boc deprotection and scavenger-mediated prevention of side reactions.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting common azetidine Boc deprotection issues.
Frequently Asked Questions (FAQs)
Q1: What are the standard "go-to" conditions for a first attempt at deprotecting a novel substituted azetidine? A1: A robust starting point is to treat the N-Boc azetidine with a solution of 25% TFA in DCM (v/v) at room temperature and monitor the reaction for 1-2 hours.[7] If your substrate contains potentially nucleophilic groups like tryptophan or methionine, it is highly advisable to preemptively include scavengers in this initial attempt. A TFA/TIS/H₂O (95:2.5:2.5) mixture is an excellent general-purpose cocktail.[11]
Q2: How can I monitor the reaction progress effectively? A2: Thin-Layer Chromatography (TLC) is the quickest method.[8] The product, typically a TFA or HCl salt, is much more polar than the starting material and will have a significantly lower Rf value. Staining with ninhydrin can be used to visualize the newly formed secondary amine, which usually appears as a yellow or orange spot. For more quantitative analysis, LC-MS is ideal as it can confirm the disappearance of the starting material and the appearance of the product at its expected mass.[8]
Q3: Are there any "green" or more environmentally friendly methods for N-Boc deprotection? A3: Yes, several methods have been developed to reduce environmental impact. Catalyst-free deprotection using hot water has been shown to be effective for some substrates.[14] Additionally, the use of deep eutectic solvents (DES), such as a mixture of choline chloride and p-toluenesulfonic acid, can serve as both a catalyst and an eco-friendly reaction medium.[10]
Q4: Can I selectively deprotect a Boc group on an azetidine in the presence of other acid-labile groups like a t-butyl ester? A4: Selective deprotection is challenging but can be achievable. The Boc group is generally more acid-labile than a t-butyl ester. Using carefully controlled conditions, such as a lower concentration of acid (e.g., 10% TFA) or a milder acid like aqueous phosphoric acid at 0 °C to room temperature, may allow for selective cleavage of the N-Boc group.[1][8] Careful monitoring is essential to stop the reaction before the ester begins to cleave.
Data & Protocols
Table 1: Comparison of Common Deprotection Conditions
| Reagent System | Typical Conditions | Time | Key Advantages & Considerations |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) in DCM | 30 min - 4 h | Most common method; effective but requires scavengers for sensitive substrates. Potential for trifluoroacetylation.[9] |
| Hydrochloric Acid (HCl) | 4M solution in 1,4-Dioxane | 1 - 4 h | Potent alternative to TFA, useful for stubborn deprotections. Product precipitates as the HCl salt, simplifying isolation.[8][9] |
| p-Toluenesulfonic Acid (pTSA) | Stoichiometric in MeCN/MeOH | Variable | Milder acidic conditions, suitable for some acid-sensitive substrates.[8][10] |
| Zinc Bromide (ZnBr₂) | ~4 equivalents in DCM | 2 - 24 h | Lewis acid method; good for substrates with other acid-labile groups (e.g., acetals).[8] |
| Thermal (Catalyst-Free) | Boiling H₂O or TFE | 10 min - 2 h | "Green" alternative; only suitable for thermally stable compounds.[8][14] |
Protocol 1: Standard TFA-Mediated Deprotection with Scavengers
This protocol is a robust starting point for most substituted azetidines.
-
Preparation: Dissolve the N-Boc substituted azetidine (1 equivalent) in dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Scavenger Addition: Add triisopropylsilane (TIS) (1.5 equivalents) and water (2.5 equivalents, often calculated as part of a 95:2.5:2.5 TFA/TIS/H₂O cocktail) to the solution.
-
Deprotection: Cool the mixture to 0 °C in an ice bath. Add trifluoroacetic acid (TFA) (10-20 equivalents, or as part of a 25-50% v/v solution) dropwise.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor progress by TLC or LC-MS every 30 minutes. The reaction is typically complete within 1-3 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporate with toluene (2-3 times) to ensure complete removal of residual acid.
-
Purification: The resulting crude TFA salt can be used directly or purified. For the free amine, dissolve the crude material in a suitable organic solvent (e.g., EtOAc or DCM) and wash with a saturated aqueous solution of NaHCO₃ or Na₂CO₃ until the aqueous layer is basic. Wash with brine, dry the organic layer over Na₂SO₄, filter, and concentrate to yield the free azetidine.
Protocol 2: Deprotection using HCl in Dioxane
This method is ideal for substrates that are resistant to TFA or to avoid N-trifluoroacetylation.
-
Preparation: Dissolve the N-Boc substituted azetidine (1 equivalent) in a minimal amount of a compatible solvent (e.g., methanol, DCM) if it is not soluble in dioxane.
-
Deprotection: Add a 4M solution of HCl in 1,4-dioxane (10-20 equivalents of HCl).
-
Reaction: Stir the mixture at room temperature for 1 to 4 hours. Monitor the reaction by TLC or LC-MS.[8]
-
Work-up: In many cases, the product will precipitate from the reaction mixture as the hydrochloride salt. The solid can be collected by filtration and washed with a non-polar solvent like diethyl ether or hexanes to remove impurities.[8] If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude HCl salt.
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Scavengers for Boc deprotection to prevent side reactions.
- BenchChem. (2025). A Researcher's Guide to Alternative Boc Deprotection Methods Without Strong Acids.
-
Butt, H., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(19), 6249. [Link]
-
Bull, J. A., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 132-135. [Link]
-
Plant, A., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. [Link]
- BenchChem. (2025). Troubleshooting Boc Deprotection: A Technical Support Guide.
-
Akinnuoye, G. A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]
-
Plant, A., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online. [Link]
-
ResearchGate. (2015). A New Protocol for Selective Deprotection of N - tert -Butoxycarbonyl Protective Group ( t -Boc) with Sn(OTf)2. [Link]
- BenchChem. (2025). Technical Support Center: Optimization of Boc Deprotection in Multi-Step Synthesis.
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]
-
Reddit. (2022). Prevention of TFA ester formation during Boc + Acetonide deprotection. [Link]
- Google Patents. (2014). WO2014033466A1 - Method and compositions for removing acid-labile protecting groups.
-
ResearchGate. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?[Link]
- BenchChem. (2025). Troubleshooting incomplete Boc deprotection in peptide synthesis.
-
Blondelle, S. E., & Houghten, R. A. (1993). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 41(6), 522-527. [Link]
-
Sharma, R., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(79), 50193-50223. [Link]
-
Kumar, K., & Sibi, M. P. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2633-2645. [Link]
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]
-
Common Organic Chemistry. Boc Deprotection - TFA. [Link]
-
National Institutes of Health. (2015). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. [Link]
-
Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268. [Link]
-
National Institutes of Health. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. [Link]
-
Organic Chemistry Portal. Trifluoroacetamides. [Link]
-
Micheli, F., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(21), 6698-6702. [Link]
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 13. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 14. benchchem.com [benchchem.com]
- 15. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 18. researchgate.net [researchgate.net]
- 19. reddit.com [reddit.com]
- 20. Trifluoroacetamides [organic-chemistry.org]
Preventing dimer formation in azetidine synthesis
A Specialized Guide for Researchers on the Prevention of Dimer Formation
Welcome to the Technical Support Center for Azetidine Synthesis. As a Senior Application Scientist, I've designed this guide to address one of the most persistent challenges in the synthesis of these valuable four-membered heterocycles: the formation of unwanted dimers. This resource provides in-depth troubleshooting, mechanistic explanations, and actionable protocols to help you maximize the yield of your desired azetidine product.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of a higher molecular weight byproduct in my azetidine synthesis. Could this be a dimer?
A1: Yes, it is highly likely. Dimer formation is a common side reaction in azetidine synthesis, particularly in methods involving intramolecular cyclization of linear precursors like γ-amino alcohols or γ-haloamines. The dimer is formed when two molecules of the starting material react with each other instead of cyclizing. This intermolecular reaction competes directly with the desired intramolecular cyclization.
Q2: What is the fundamental reason for dimer formation in azetidine synthesis?
A2: The formation of the four-membered azetidine ring is an entropically and enthalpically challenging process due to significant ring strain (approximately 25.4 kcal/mol).[1] While the intramolecular cyclization to form the azetidine is kinetically favored under the right conditions (a 4-exo-tet cyclization, which is favored by Baldwin's Rules), the formation of a linear dimer is often thermodynamically more favorable as it does not involve the creation of a strained ring.[2][3][4] Therefore, a delicate balance must be struck to favor the kinetic product (azetidine) over the thermodynamic product (dimer).
Q3: How does concentration affect dimer formation?
A3: Concentration is a critical factor. Intramolecular reactions are unimolecular and their rate is dependent on the concentration of the substrate. In contrast, intermolecular reactions (dimerization) are bimolecular, and their rate is proportional to the square of the substrate concentration. Consequently, at high concentrations, the rate of the intermolecular dimerization increases significantly more than the rate of the intramolecular cyclization, leading to a higher proportion of the dimer.
Q4: Can the choice of N-protecting group influence dimerization?
A4: Absolutely. The use of an appropriate N-protecting group is a cornerstone of successful azetidine synthesis for two main reasons:
-
Modulating Nucleophilicity: Electron-withdrawing protecting groups, such as sulfonyl groups (e.g., tosyl (Ts) or nosyl (Ns)) or carbamates (e.g., Boc), decrease the nucleophilicity of the nitrogen atom. This can help to control the reactivity and prevent unwanted side reactions.
-
Preventing Product-Reactant Reactions: If the nitrogen is not protected, the newly formed azetidine (a secondary amine) is itself a nucleophile and can react with the starting material, leading to dimers and oligomers. A protecting group renders the product azetidine's nitrogen non-nucleophilic, thus preventing this pathway.
Troubleshooting Guides
Issue 1: Significant Dimer Formation in Cyclization of γ-Amino Alcohols
This is one of the most common methods for azetidine synthesis and involves a two-step process: activation of the hydroxyl group (e.g., conversion to a mesylate or tosylate) and subsequent base-mediated ring closure.
Causality Analysis
The primary cause of dimer formation here is the competition between the intramolecular SN2 reaction (forming the azetidine) and the intermolecular SN2 reaction (forming the dimer).
Troubleshooting & Optimization
| Parameter | Problem | Solution & Rationale |
| Concentration | High concentration of the γ-amino alcohol precursor. | Employ High-Dilution Conditions: Reduce the concentration of the substrate to 0.01-0.05 M. This can be achieved by using a larger volume of solvent or, more effectively, by the slow, syringe-pump addition of the substrate to a heated solution of the base. This maintains a very low instantaneous concentration of the reactant, favoring the unimolecular cyclization. |
| Base | The base is too weak or too nucleophilic. | Use a Strong, Non-Nucleophilic Base: Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often effective. These bases are strong enough to deprotonate the N-protected amine but are sterically hindered, reducing their nucleophilicity and preventing them from competing in SN2 reactions. |
| N-Protecting Group | The protecting group is too small or not sufficiently electron-withdrawing. | Use a Bulky, Electron-Withdrawing Protecting Group: A tosyl (Ts) group is a common and effective choice. It makes the N-H proton more acidic for easier deprotonation and its bulk can sterically disfavor the intermolecular transition state. |
| Leaving Group | The leaving group is not reactive enough. | Choose a Good Leaving Group: Mesylates (Ms), tosylates (Ts), and triflates (Tf) are excellent leaving groups that facilitate the SN2 displacement. The choice can be critical; a more reactive leaving group like triflate can sometimes accelerate the desired intramolecular reaction to a greater extent than the intermolecular one. |
| Temperature | The reaction temperature is too high, favoring the thermodynamic product. | Optimize Temperature: Start at room temperature and gently heat if necessary. Higher temperatures can provide the energy to overcome the activation barrier for the reverse reaction of azetidine formation, leading to the thermodynamically more stable dimer. |
Experimental Protocol: Azetidine Synthesis from a γ-Amino Alcohol under High Dilution
-
Activation of the Hydroxyl Group (Mesylation):
-
Dissolve the N-protected γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon).
-
Cool the solution to 0 °C.
-
Add triethylamine (1.5 eq) dropwise, followed by the slow addition of methanesulfonyl chloride (1.2 eq).
-
Stir at 0 °C for 1 hour, then warm to room temperature and monitor by TLC.
-
Upon completion, quench with saturated aqueous NaHCO₃, extract with CH₂Cl₂, dry the organic layers over Na₂SO₄, and concentrate in vacuo. The crude mesylate is often used directly in the next step.
-
-
Cyclization under High Dilution:
-
To a flask containing a stir bar and a reflux condenser, add a strong, non-nucleophilic base (e.g., NaH, 1.5 eq) and a suitable solvent (e.g., anhydrous THF, to make a final concentration of ~0.02 M).
-
Heat the suspension to reflux.
-
Dissolve the crude mesylate from the previous step in anhydrous THF.
-
Using a syringe pump, add the mesylate solution to the refluxing base suspension over a period of 4-8 hours.
-
After the addition is complete, continue to reflux and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and carefully quench with water. Extract the product with an organic solvent, dry, and purify by column chromatography.
-
Issue 2: Dimer Formation in Azetidine Synthesis via Mitsunobu Reaction
The Mitsunobu reaction can be a powerful tool for the one-pot cyclization of N-protected γ-amino alcohols.[5][6][7] However, intermolecular side reactions can still occur.
Causality Analysis
In the Mitsunobu reaction, the alcohol is activated in situ by forming a phosphonium salt. The N-protected nitrogen then acts as the intramolecular nucleophile. Dimerization can occur if the activated alcohol of one molecule is attacked by the nitrogen of another molecule before it can cyclize.
Troubleshooting & Optimization
| Parameter | Problem | Solution & Rationale |
| Concentration | The reaction is run at a standard concentration (e.g., 0.1-0.2 M). | Use High Dilution: As with other cyclization methods, running the Mitsunobu reaction at high dilution (0.01-0.05 M) is crucial to favor the intramolecular pathway. |
| Reagent Addition | Standard addition of all reagents at once. | Optimize the Order of Addition: Sometimes, pre-forming the betaine by adding the azodicarboxylate (DEAD or DIAD) to the triphenylphosphine before adding the amino alcohol can improve yields and reduce side products.[5] This ensures the activating agent is ready before the substrate is introduced. |
| Temperature | The reaction is run at room temperature or heated from the start. | Low-Temperature Start: Begin the reaction at 0 °C or even -78 °C during the addition of the azodicarboxylate, and then allow it to warm slowly to room temperature. This can help control the rate of the reaction and improve selectivity. |
Conclusion
The synthesis of azetidines is a balancing act between kinetic and thermodynamic control. Dimer formation, the primary intermolecular side reaction, can be effectively suppressed by understanding the underlying principles of reaction kinetics. The consistent application of high-dilution techniques is the most powerful tool in the synthetic chemist's arsenal for favoring the desired intramolecular cyclization. This, combined with the judicious choice of N-protecting groups and optimization of reaction conditions, will significantly improve the success rate in obtaining these valuable and increasingly important heterocyclic scaffolds.
References
-
Baldwin, J. E. (1976). Rules for Ring Closure. Journal of the Chemical Society, Chemical Communications, (18), 734–736. [Link]
-
ChemTube3D by Nick Greeves. Baldwin's Rules Classes of cyclization. University of Liverpool. [Link]
-
Parmar, D., & Sharma, S. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(13), 2786-2806. [Link]
-
Hillier, M. C., & Chen, C.-Y. (2006). A One-Pot Preparation of 1,3-Disubstituted Azetidines. The Journal of Organic Chemistry, 71(20), 7885–7887. [Link]
-
Singh, G. S., & D'hooghe, M. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(74), 46979-47019. [Link]
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]
-
Organic Syntheses. (1970). AZETIDINE. Organic Syntheses, 50, 5. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. [Link]
-
Baldwin's Rules For Ring Closure - Chemistry Notes. (2022, April 26). [Link]
-
Kuriyama, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11. [Link]
-
Gaunt, M. J., et al. (2018). Palladium(II)-Catalyzed Intramolecular γ-C(sp3)–H Amination for the Synthesis of Functionalized Azetidines. Journal of the American Chemical Society, 140(40), 12884-12889. [Link]
-
Various Authors. (n.d.). Azetidine synthesis. Organic Chemistry Portal. [Link]
-
Various Authors. (2018). Synthesis of Azetidines. Chinese Journal of Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]
-
Kocienski, P. J., et al. (2015). A concise route to the highly-functionalized azetidine precursor: the enantioselective synthesis of penaresidin B. Chemical Communications, 51(25), 5454-5457. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Baldwin's rules - Wikipedia [en.wikipedia.org]
- 4. Baldwin’s Rule | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 6. Regioselective and Stereodivergent Synthesis of Enantiomerically Pure Vic-Diamines from Chiral β-Amino Alcohols with 2-Pyridyl and 6-(2,2'-Bipyridyl) Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A concise route to the highly-functionalized azetidine precursor: the enantioselective synthesis of penaresidin B - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC09904D [pubs.rsc.org]
Stability of N-(azetidin-3-yl)methanesulfonamide under acidic and basic conditions
Introduction
Welcome to the technical support guide for N-(azetidin-3-yl)methanesulfonamide. This resource is designed for researchers, scientists, and drug development professionals who are working with this compound. This compound is a valuable building block in medicinal chemistry, but its unique structure, which incorporates both a strained azetidine ring and a sulfonamide group, presents specific stability challenges.[1][2][3] This guide provides in-depth answers to frequently asked questions and detailed troubleshooting protocols to ensure the integrity of your experiments and the reliability of your results.
Our approach is grounded in established principles of chemical stability and informed by extensive literature on azetidine and sulfonamide chemistry. We will explore the mechanistic underpinnings of potential degradation pathways and provide actionable strategies to mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
The main stability concerns for this compound stem from its two key functional groups: the azetidine ring and the sulfonamide linkage.
-
Azetidine Ring Instability: The four-membered azetidine ring is inherently strained and can be susceptible to cleavage under strongly acidic or basic conditions.[4]
-
Acid-Catalyzed Ring Opening: In the presence of strong acids, the azetidine nitrogen can be protonated, forming a reactive azetidinium ion. This species is then vulnerable to nucleophilic attack, leading to ring cleavage.[4][5][6]
-
N-Sulfonylation Activation: The N-sulfonylation of the azetidine ring can activate it towards nucleophilic attack, potentially increasing its susceptibility to ring-opening reactions.[4]
-
-
Sulfonamide Bond Hydrolysis: The sulfonamide (S-N) bond can undergo hydrolysis, particularly under acidic or basic conditions. Generally, sulfonamides are more prone to hydrolysis in acidic environments compared to neutral or basic ones.[7]
Q2: What degradation products should I expect under acidic conditions?
Under acidic conditions, two primary degradation pathways are possible:
-
Azetidine Ring Opening: Protonation of the azetidine nitrogen forms an azetidinium ion, which can be attacked by a nucleophile (e.g., water or a counter-ion from the acid). This would result in a ring-opened product.
-
Sulfonamide Bond Cleavage: Hydrolysis of the S-N bond would yield methanesulfonic acid and 3-aminoazetidine.[7]
The predominant pathway will depend on the specific acid used, its concentration, the temperature, and the solvent system.
Q3: Is this compound stable in basic solutions?
While sulfonamides are generally more stable under basic conditions than acidic ones, the presence of the strained azetidine ring introduces potential instability.[7][8]
-
Sulfonamide Hydrolysis: While slower than in acidic media, hydrolysis of the sulfonamide bond can still occur, especially at elevated temperatures or with strong bases, yielding methanesulfonate and 3-aminoazetidine.
-
Azetidine Ring Opening: Strong bases could potentially promote ring-opening, although this is generally less common than acid-catalyzed cleavage.
A study on a similar compound, an N–SF5 azetidine derivative, showed only 3% decomposition in 0.01 M KOH after 24 hours, suggesting good stability in moderately basic conditions.[9]
Q4: How does temperature affect the stability of this compound?
As with most chemical reactions, the rate of degradation of this compound is expected to increase with temperature.[7] For long-term storage of solutions, it is advisable to use lower temperatures (e.g., 2-8 °C or frozen). To predict degradation rates at different temperatures, you can perform studies at elevated temperatures and apply the Arrhenius equation.
Troubleshooting Guides
Issue 1: Unexpected peaks observed in HPLC analysis after sample preparation in acidic mobile phase.
Possible Cause: Acid-catalyzed degradation of this compound.
Troubleshooting Steps:
-
pH of Mobile Phase:
-
Rationale: Strongly acidic mobile phases can cause on-column or in-vial degradation.
-
Action: If possible, adjust the mobile phase to a more neutral pH (e.g., pH 6-8). If an acidic pH is required for chromatographic resolution, use the mildest effective acid and the lowest possible concentration.
-
-
Sample Diluent:
-
Rationale: The sample diluent can also contribute to degradation if it is acidic.
-
Action: Prepare samples in a neutral or slightly basic diluent (e.g., water, or a buffer at pH 7.4) immediately before injection.
-
-
Temperature Control:
-
Rationale: Higher temperatures accelerate degradation.
-
Action: Use a cooled autosampler (e.g., 4 °C) to minimize degradation of samples waiting for injection.
-
-
Forced Degradation Study:
-
Rationale: To confirm that the unexpected peaks are indeed degradation products, a forced degradation study is recommended.
-
Action: Follow the "Protocol for Forced Degradation Study" outlined below.
-
Issue 2: Loss of compound purity over time when stored in solution.
Possible Cause: Hydrolysis of the sulfonamide bond or azetidine ring opening.
Troubleshooting Steps:
-
Storage Buffer pH:
-
Rationale: The pH of the storage solution is critical for stability.
-
Action: Conduct a pH-rate profile study (see protocol below) to determine the optimal pH for storage. Generally, a neutral pH is a good starting point.[7]
-
-
Storage Temperature:
-
Rationale: Lower temperatures slow down degradation reactions.
-
Action: Store solutions at the lowest practical temperature. For long-term storage, consider freezing aliquots at -20 °C or -80 °C.
-
-
Exclusion of Light and Oxygen:
-
Rationale: While hydrolysis is the primary concern, oxidative or photolytic degradation can also occur.
-
Action: Store solutions in amber vials to protect from light and consider purging the headspace with an inert gas like nitrogen or argon to minimize oxidation.
-
Experimental Protocols
Protocol for Forced Degradation Study
This protocol is designed to intentionally degrade the sample to identify potential degradation products and validate the stability-indicating nature of an analytical method.[10][11]
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
Hydrochloric acid (HCl) solutions (0.1 M and 1 M)
-
Sodium hydroxide (NaOH) solutions (0.1 M and 1 M)
-
Hydrogen peroxide (H₂O₂) solution (3%)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)
-
pH meter
-
Water bath or oven
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Heat at 60 °C for 2, 4, 8, and 24 hours. Repeat with 1 M HCl if no degradation is observed.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Heat at 60 °C for 2, 4, 8, and 24 hours. Repeat with 1 M NaOH if no degradation is observed.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the solid compound in an oven at 105 °C for 24 hours. Dissolve a known amount in the mobile phase for analysis.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze the stressed samples, along with a control sample (unstressed stock solution), by HPLC.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify and quantify the degradation products.
-
If using an MS detector, determine the mass-to-charge ratio of the degradation products to help elucidate their structures.
-
Protocol for pH-Rate Profile Study
This study will determine the pH at which this compound is most stable.
Materials:
-
This compound
-
A series of buffers with pH values ranging from 2 to 10 (e.g., phosphate, acetate, borate buffers).
-
HPLC system
-
Constant temperature incubator or water bath
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound.
-
Incubation:
-
In separate vials, dilute the stock solution in each of the different pH buffers to a final concentration of approximately 100 µg/mL.
-
Incubate the vials at a constant temperature (e.g., 40 °C or 50 °C).
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.
-
Immediately quench any further degradation by neutralizing or diluting the sample in a cold mobile phase.
-
Analyze the samples by HPLC to determine the remaining concentration of the parent compound.
-
-
Data Analysis:
-
For each pH, plot the natural logarithm of the concentration of this compound versus time.
-
The slope of this line will give the observed degradation rate constant (k_obs).
-
Plot log(k_obs) versus pH. The pH at the minimum of this plot is the pH of maximum stability.
-
Data Presentation
Table 1: Potential Degradation Products of this compound
| Stress Condition | Potential Degradation Pathway | Expected Products |
| Acidic | Azetidine Ring Opening | Ring-opened methanesulfonamide derivative |
| Sulfonamide Hydrolysis | Methanesulfonic acid and 3-aminoazetidine | |
| Basic | Sulfonamide Hydrolysis | Methanesulfonate and 3-aminoazetidine |
| Oxidative | Oxidation of Sulfur or Nitrogen | N-oxide or S-oxide derivatives |
Visualizations
Caption: Potential degradation pathways under acidic conditions.
Caption: Workflow for a forced degradation study.
References
- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Modular Access to N-SF5 azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Purification of N-(azetidin-3-yl)methanesulfonamide
Welcome to the technical support guide for N-(azetidin-3-yl)methanesulfonamide. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the purification of this valuable building block. The unique structure of this compound, featuring a strained four-membered azetidine ring and a polar methanesulfonamide group, presents specific purification hurdles. This guide provides in-depth, experience-driven solutions to common problems in a direct question-and-answer format.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and purification of this compound.
Question: What are the key physicochemical properties of this compound that influence its purification?
Answer: The purification strategy is dominated by three structural features:
-
A Basic Azetidine Nitrogen: The secondary amine within the azetidine ring is basic. This makes the molecule prone to strong interactions with acidic media, including silica gel, and allows for the formation of salts.
-
A Polar Sulfonamide Group: The methanesulfonamide group is highly polar and capable of hydrogen bonding. This contributes to high water solubility and can make extraction from aqueous media challenging.
-
Ring Strain: Azetidines possess significant ring strain, making them susceptible to decomposition or ring-opening reactions under harsh conditions, particularly strong acids.[1][2]
These properties combined mean the compound is a small, polar, basic molecule that can be sensitive to certain conditions. It is typically supplied as a hydrochloride salt to improve handling and stability.[3][4]
Question: What are the most common impurities to expect from the synthesis of this compound?
Answer: Impurities are typically related to the synthetic route, but common classes are summarized in the table below. A well-defined synthesis and purification process is crucial for controlling these impurities.[5][6]
| Impurity Class | Potential Origin | Detection Method | Mitigation Strategy |
| Unreacted Starting Materials | Incomplete reaction (e.g., protected 3-aminoazetidine, methanesulfonyl chloride). | LC-MS, TLC | Optimize reaction stoichiometry and time; targeted purification. |
| Dimerization/Oligomerization | Self-reaction of azetidine intermediates, especially under basic conditions. | LC-MS (observe 2x M+H) | Control reaction concentration and temperature. |
| Ring-Opened Byproducts | Exposure to strong nucleophiles or harsh acidic/basic conditions during workup. | LC-MS, NMR | Maintain pH control during workup and purification; avoid excessive heat. |
| Residual Solvents | Incomplete removal of reaction or purification solvents. | GC-HS, 1H NMR | Proper drying under vacuum, selection of appropriate crystallization solvents. |
Question: Should I work with the free base or the hydrochloride salt?
Answer: For most purification and storage purposes, the hydrochloride salt is highly recommended .
-
Crystallinity: The salt form generally exhibits superior crystallinity compared to the free base, which may be an oil or a low-melting solid. This makes purification by recrystallization more effective.
-
Stability: The salt form protonates the basic azetidine nitrogen, reducing its nucleophilicity and potential for side reactions.
-
Handling: The salt is typically a stable, free-flowing solid, whereas the free base can be hygroscopic and more difficult to handle.
You will typically isolate the crude product as the free base after synthesis and then convert it to the HCl salt for the final purification step.
Question: What analytical techniques are best for assessing purity?
Answer: A combination of methods is ideal:
-
LC-MS: Excellent for identifying the parent compound and detecting both volatile and non-volatile impurities. It is the primary tool for in-process checks.
-
1H NMR: Confirms the structure of the final compound and can detect impurities containing protons that are structurally distinct from the product. It is also useful for identifying residual solvents.
-
TLC: A quick and effective method for monitoring reaction progress and choosing a solvent system for column chromatography. Stain with ninhydrin to visualize the secondary amine.
Section 2: Troubleshooting Purification Challenges
This section provides detailed, scenario-based troubleshooting for specific experimental problems.
Problem 1: Low Yield After Aqueous Work-up
Question: I'm losing most of my product during the aqueous extraction and washing steps. How can I prevent this?
Answer: This is a classic problem for small, polar, basic molecules. The high water solubility of this compound, especially when protonated at neutral or acidic pH, leads to significant partitioning into the aqueous layer.
Causality: The combination of the polar sulfonamide and the protonated (charged) azetidine makes the molecule very hydrophilic. Standard extractions with solvents like ethyl acetate or dichloromethane are inefficient.
Solutions:
-
Basify Before Extraction: Adjust the pH of the aqueous layer to >10 with NaOH or K2CO3 before extracting. This deprotonates the azetidine nitrogen, making the free base less water-soluble and more soluble in organic solvents.
-
Use a More Polar Solvent: Switch to a more polar extraction solvent like n-butanol or a mixture of dichloromethane and isopropanol (e.g., 4:1).
-
Salt Saturation: Saturate the aqueous layer with sodium chloride (brine) before extraction. The high ionic strength of the brine reduces the solubility of the organic compound in the aqueous phase, "salting it out" into the organic layer.
-
Continuous Liquid-Liquid Extraction: For larger scales where losses are significant, a continuous liquid-liquid extractor can be highly effective.
-
Evaporate the Aqueous Layer: If the product is the only non-volatile component, you can sometimes avoid extraction altogether. After removing any organic solvent, the aqueous layer can be frozen and lyophilized to recover the product, often as a salt if an acid was present.
Problem 2: Difficulty with Silica Gel Chromatography
Question: My compound streaks badly on silica gel, and I get poor separation. How can I improve my column chromatography?
Answer: This is due to the basic azetidine nitrogen interacting strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This ionic interaction causes significant peak tailing and sometimes irreversible binding.
Causality: The lone pair of electrons on the azetidine nitrogen forms a strong hydrogen bond or an acid-base interaction with the silica surface, preventing smooth elution.
Solutions:
-
Eluent Modification (Amine Additive):
-
Protocol: Add a small amount of a competitive base to your eluent system (e.g., dichloromethane/methanol). Start with 0.1-0.5% triethylamine (Et3N) or 0.5-1% of 7N ammonia in methanol.
-
Mechanism: The added amine neutralizes the acidic sites on the silica, allowing your compound to elute with a much-improved peak shape.
-
-
Use a Different Stationary Phase:
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for basic compounds. Use Brockmann activity II or III.
-
Reverse-Phase (C18): If the compound is sufficiently soluble in water/acetonitrile or water/methanol, reverse-phase chromatography is an excellent option as it separates based on hydrophobicity and avoids the acid/base issues of silica.
-
-
Protection-Deprotection Strategy:
-
Protocol: Protect the azetidine nitrogen with a Boc group (di-tert-butyl dicarbonate). The resulting Boc-protected compound is much less polar and will behave well on silica gel. After purification, the Boc group can be easily removed with an acid like trifluoroacetic acid (TFA) or HCl in dioxane.
-
Caveat: This adds two steps to your synthesis but can be the most robust solution for achieving very high purity.
-
Caption: Decision workflow for troubleshooting chromatographic purification.
Problem 3: Product Oils Out During Crystallization
Question: I can't get my compound to crystallize. It separates from the solution as a sticky oil. What should I do?
Answer: "Oiling out" occurs when the compound's solubility in the solvent drops so rapidly upon cooling or anti-solvent addition that it comes out of solution as a liquid phase instead of forming an ordered crystal lattice. This is common for compounds with conformational flexibility or impurities that inhibit nucleation.
Causality: The free base of this compound likely has a low melting point and the presence of impurities disrupts the crystallization process.
Solutions:
-
Convert to the HCl Salt: As mentioned in the FAQ, the hydrochloride salt will have a higher melting point and a more rigid structure, which significantly favors crystallization. If you haven't already, convert the free base to the salt by dissolving it in a solvent like isopropanol (IPA) or ethyl acetate and adding a solution of HCl in IPA or dioxane.
-
Optimize Solvent System:
-
Single Solvent: Try dissolving the HCl salt in a minimal amount of a hot polar solvent where it is soluble (e.g., methanol, ethanol, isopropanol) and allowing it to cool very slowly.
-
Solvent/Anti-Solvent System: Dissolve the compound in a good solvent (like methanol or water) and slowly add an anti-solvent in which it is insoluble (like methyl tert-butyl ether (MTBE), ethyl acetate, or acetonitrile) dropwise at room temperature or slightly elevated temperature until turbidity persists. Then, allow it to cool slowly.
-
-
Control Cooling Rate: Slow cooling is critical. A crash-cooling in an ice bath is a common cause of oiling out. Let the solution cool to room temperature slowly, then transfer it to a 4°C refrigerator. Do not disturb the flask.
-
Seeding: If you have a few crystals from a previous batch, add a single, tiny seed crystal to the supersaturated solution to initiate crystallization.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can provide nucleation sites.
Caption: General purification strategy for this compound.
Section 3: Recommended Protocols
Protocol 3.1: Purification by Recrystallization of the Hydrochloride Salt
This protocol assumes you have the crude this compound as a free base.
-
Dissolution: Dissolve the crude free base (1.0 eq) in isopropanol (IPA, ~10 mL per gram of crude). A minimal amount of gentle warming may be required.
-
Salt Formation: To the stirred solution, slowly add a 2 M solution of HCl in isopropanol. Monitor the pH of the solution with wetted pH paper; add the HCl solution until the pH is between 1 and 2.
-
Initiate Crystallization: A precipitate of the HCl salt should begin to form. Stir the resulting slurry at room temperature for 30 minutes.
-
Anti-Solvent Addition: Slowly add an anti-solvent, such as methyl tert-butyl ether (MTBE) (approx. 10-20 mL per gram of crude), to the slurry to maximize precipitation.
-
Maturation: Stir the slurry for an additional 1-2 hours at room temperature, then cool to 0-5°C and stir for another hour.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold MTBE to remove residual soluble impurities.
-
Drying: Dry the purified this compound hydrochloride in a vacuum oven at 40-50°C to a constant weight.
-
Validation: Confirm purity (>99%) and identity using LC-MS and 1H NMR.
References
-
Modular Access to N-SF5 azetidines. National Institutes of Health. Available at: [Link]
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Institutes of Health. Available at: [Link]
-
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. National Institutes of Health. Available at: [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. Available at: [Link]
-
This compound hydrochloride. PubChem. Available at: [Link]
-
Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Royal Society of Chemistry. Available at: [Link]
-
Strain-Release Arylations for the Bis-Functionalization of Azetidines. University of Regensburg. Available at: [Link]
Sources
- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. labsolu.ca [labsolu.ca]
- 4. This compound hydrochloride | C4H11ClN2O2S | CID 72207577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. rsc.org [rsc.org]
Managing ring strain in reactions with N-(azetidin-3-yl)methanesulfonamide
Welcome to the technical support resource for N-(azetidin-3-yl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this strained heterocyclic building block. The inherent ring strain of the azetidine core, while offering unique conformational rigidity beneficial in medicinal chemistry, also presents specific challenges in synthetic applications.[1][2][3][4] This document provides in-depth troubleshooting advice and frequently asked questions to help you manage these challenges and achieve your synthetic goals.
Section 1: Troubleshooting Guide
This section addresses specific problems that may arise during reactions involving this compound. The advice provided is grounded in the principles of physical organic chemistry, particularly the reactivity of strained ring systems.
Issue 1: Low Yield and/or Multiple Byproducts in N-Alkylation or N-Acylation Reactions
Question: I am attempting an N-alkylation/N-acylation of this compound, but I am observing low yields of the desired product along with several unidentified byproducts. What are the likely causes and how can I optimize my reaction?
Answer:
Low yields and the formation of byproducts in reactions with this compound often stem from the reactivity of the strained azetidine ring.[2][4] The primary competing side reaction is nucleophilic ring-opening of the azetidine.[5][6][7]
Causality Analysis:
-
Ring Strain: The azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol), making it more susceptible to nucleophilic attack than larger, less strained rings like pyrrolidine or piperidine.[4]
-
Reaction Conditions: Harsh reaction conditions, such as high temperatures, strong bases, or acidic environments, can promote ring-opening pathways.[1][5] For instance, protonation of the azetidine nitrogen under acidic conditions can activate the ring for nucleophilic attack.[1]
-
Nucleophilicity of Reagents/Byproducts: The nucleophiles present in your reaction mixture (e.g., the incoming nucleophile, the base, or even the solvent) can attack one of the ring carbons, leading to cleavage of a C-N bond.[6][7]
Troubleshooting Workflow:
Caption: Troubleshooting logic for low yield in N-alkylation/acylation.
Optimization Strategies:
-
Choice of Base: Employ non-nucleophilic, sterically hindered bases. Strong, nucleophilic bases can directly participate in ring-opening.
| Base Type | Recommended Examples | Rationale |
| Optimal | K₃PO₄, Cs₂CO₃, DIPEA (Hünig's base) | Low nucleophilicity minimizes direct attack on the azetidine ring.[8] |
| Use with Caution | K₂CO₃, NaH | Moderately effective, but can still promote side reactions under certain conditions.[9] |
| Avoid | Strong, nucleophilic bases (e.g., KOt-Bu, LDA) | High propensity to induce ring-opening or other decomposition pathways. |
-
Temperature Control: Perform reactions at the lowest effective temperature. Elevated temperatures provide the activation energy for undesired ring-opening pathways.[9] Consider starting at room temperature or even 0 °C and gradually increasing the temperature if the reaction is sluggish.
-
Solvent Selection: Use polar aprotic solvents that are poor nucleophiles.
| Solvent | Suitability | Notes |
| Recommended | Acetonitrile (MeCN), Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene | Generally inert and provide good solubility for many reagents. |
| Use with Caution | N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | While common in N-alkylation, they can sometimes participate in side reactions at higher temperatures. |
-
Control of Stoichiometry: For N-alkylation, slow addition of the alkylating agent can help to suppress over-alkylation, which can be a competing side reaction.[9]
Issue 2: Decomposition of Starting Material or Product Under Acidic or Basic Conditions
Question: I am observing decomposition of my this compound starting material (or product) during aqueous work-up or purification (e.g., chromatography on silica gel). What is causing this instability?
Answer:
The stability of N-substituted azetidines is highly pH-dependent. Both strongly acidic and basic conditions can lead to decomposition, primarily through ring-opening mechanisms.[1][10]
Causality Analysis:
-
Acid-Mediated Decomposition: Under acidic conditions, the azetidine nitrogen can be protonated, forming a reactive azetidinium ion. This significantly activates the ring carbons towards nucleophilic attack by water, counter-ions, or other nucleophiles present, leading to ring cleavage.[1][11][12] The rate of decomposition is often faster at lower pH.[1][10]
-
Base-Mediated Decomposition: While generally more stable to base than to acid, strong bases can deprotonate the sulfonamide N-H, which might in some contexts facilitate rearrangement or decomposition pathways, although direct ring-opening by strong bases is also a possibility.
Preventative Measures:
-
Aqueous Work-up:
-
Avoid strong acidic or basic washes.
-
If a wash is necessary, use dilute, buffered solutions (e.g., saturated aq. NaHCO₃, saturated aq. NH₄Cl) and minimize contact time.
-
Ensure the aqueous phase is not strongly acidic or basic before extraction.
-
-
Chromatography:
-
Silica gel is inherently acidic and can cause decomposition of sensitive compounds.
-
Solution: Deactivate the silica gel by preparing a slurry with a small percentage (e.g., 1-2%) of a tertiary amine like triethylamine in the eluent.
-
Alternatively, use a different stationary phase such as neutral alumina.
-
-
Storage: Store this compound and its derivatives in a cool, dry place, preferably under an inert atmosphere, to prevent slow decomposition over time. The hydrochloride salt is generally more stable for long-term storage.
Caption: pH-dependent decomposition pathways of N-substituted azetidines.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound and its hydrochloride salt?
A1: It is recommended to store this compound and its hydrochloride salt at a controlled temperature, typically not exceeding 30°C, in a dry environment.[13] For long-term stability, storage in a refrigerator under an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize degradation from atmospheric moisture and oxygen.
Q2: I am planning a Buchwald-Hartwig amination with this compound. Are there any specific considerations?
A2: Yes, the Buchwald-Hartwig amination is a powerful tool for forming C-N bonds.[14] When using this compound, the key is to select a catalyst system and conditions that are mild enough to avoid ring-opening.
-
Ligand Choice: Modern, sterically hindered phosphine ligands (e.g., RuPhos, XPhos) are often effective as they promote the desired reductive elimination at lower temperatures.
-
Base Selection: Use a weaker base like Cs₂CO₃ or K₃PO₄ instead of stronger alkoxides like NaOtBu or KOtBu, which can promote side reactions.
-
Temperature: Screen for the lowest possible reaction temperature that provides a reasonable reaction rate.
Q3: Can I perform reductive amination with this compound?
A3: Yes, reductive amination is a viable method for functionalizing the secondary amine of the azetidine ring. However, care must be taken during the iminium ion formation step, which is typically acid-catalyzed. Use of a mild acid catalyst (e.g., acetic acid) is recommended over strong acids. For the reduction step, mild reducing agents like sodium triacetoxyborohydride (STAB) are preferred over harsher reagents like sodium cyanoborohydride, especially if the reaction requires acidic conditions.
Q4: How can I monitor the progress of my reaction effectively?
A4: Thin-layer chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most effective techniques.
-
TLC: Provides a quick and easy way to visualize the consumption of starting material and the formation of the product. Staining with ninhydrin can be useful for visualizing the amine-containing compounds.
-
LC-MS: This is the most powerful tool. It not only allows for the monitoring of the main reaction components but also helps in the early detection and tentative identification of any byproducts, such as those resulting from ring-opening, which will have a different mass.[11][15]
Q5: What are the typical solubility properties of this compound?
A5: The hydrochloride salt is generally soluble in water and polar protic solvents like methanol and ethanol. The free base form will have better solubility in a wider range of organic solvents, including dichloromethane, chloroform, and ethyl acetate, but may have limited solubility in nonpolar solvents like hexanes. Solubility should always be determined on a small scale for your specific reaction solvent.
Section 3: General Experimental Protocols
Protocol 1: General Procedure for N-Alkylation
This protocol provides a starting point for the N-alkylation of this compound. Optimization of the base, solvent, and temperature may be required for different alkylating agents.
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., acetonitrile or THF) under an inert atmosphere, add a non-nucleophilic base (e.g., K₃PO₄, 2.0 eq).
-
Add the alkylating agent (e.g., alkyl halide, 1.1 eq) to the suspension.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
If the reaction is slow, gently heat the mixture (e.g., to 40-50 °C).
-
Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent, if necessary) to afford the desired N-alkylated product.
Protocol 2: General Procedure for N-Acylation
This protocol outlines a general method for the N-acylation using an acyl chloride.
-
Dissolve this compound (1.0 eq) and a non-nucleophilic base (e.g., DIPEA or triethylamine, 1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.05 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as indicated by TLC or LC-MS.
-
Quench the reaction with water or a dilute aqueous solution of NaHCO₃.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography or recrystallization to yield the pure N-acylated product.
References
- Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters.
- Regioselective ring opening reactions of azetidines.
- Regioselective Ring-Opening Reactions of Unsymmetric Azetidines. Chinese Journal of Organic Chemistry.
- Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry.
- (PDF) Regioselective Ring-Opening Reactions of Unsymmetric Azetidines.
- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.
- Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway.
- The Chemical Decomposition of 5-aza-2′-deoxycytidine (Decitabine): Kinetic Analyses and Identification of Products by NMR, HPLC, and Mass Spectrometry. PubMed Central.
- This compound hydrochloride. Toronto Research Chemicals.
- The Azetidine Ring: A Technical Guide to Its Stability and Reactivity for Drug Discovery. BenchChem.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
- New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks.
- Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle | Request PDF.
- This compound CAS NO.1056056-12-2. GuideChem.
- Technical Support Center: N-Alkyl
- Buchwald–Hartwig amin
- Synthesis of Azetidines. Chinese Journal of Organic Chemistry.
- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. | Semantic Scholar. Semantic Scholar.
- Azetidine: Chemical Reactivity. YouTube.
- The best reaction conditions for the N-acylation of various sulfonamides.
- Degradation products of azetidine core G334089 - Isolation, structure elucidation and p
- 1-(4-Nitrobenzenesulfonyl)azetidin-3-amine - 1489201-83-3. Vulcanchem.
- This compound hydrochloride | C4H11ClN2O2S | CID 72207577. PubChem.
- 935730-60-2|N-(azetidin-3-yl)-N-methylmethanesulfonamide. BLDpharm.
- Recent advances in the synthesis of N-acyl sulfonamides. PubMed Central.
- Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.
- 1239205-33-4|this compound hydrochloride. BLDpharm.
- Intramolecular Ring-Opening Decomposition of Aryl Azetidines. American Chemical Society.
- Best reaction conditions in the N-acylation of benzenesulfonamide.
- N-(3-(Azetidin-3-yl)phenyl)methanesulfonamide hydrochloride AldrichCPR. Sigma-Aldrich.
- Mild Sustainable Amide Alkylation Protocol Enables a Broad Orthogonal Scope. eScholarship.
- This compound HYDROCHLORIDE [P43465]. ChemUniverse.
- Application Notes and Protocols for N-Alkylation of Methanesulfonamide, N-(trimethylsilyl)-. BenchChem.
- (PDF) N-Acylation of sulfonamides using N-acylbenzotriazoles.
- Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfon
- Late-Stage N-Alkyl
- Buchwald-Hartwig Coupling of Piperidines with Hetaryl Bromides.
- ChemInform Abstract: Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. | Request PDF.
Sources
- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective Ring-Opening Reactions of Unsymmetric Azetidines [manu56.magtech.com.cn]
- 7. researchgate.net [researchgate.net]
- 8. escholarship.org [escholarship.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound, CasNo.1056056-12-2 Nanjing Zhiyan Pharmaceutical Technology Co. Ltd. China (Mainland) [zhiyan1.lookchem.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. The Chemical Decomposition of 5-aza-2′-deoxycytidine (Decitabine): Kinetic Analyses and Identification of Products by NMR, HPLC, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scalable Synthesis of N-(azetidin-3-yl)methanesulfonamide
Welcome to the comprehensive technical support guide for the scalable synthesis of N-(azetidin-3-yl)methanesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this multi-step synthesis, enabling robust and reproducible outcomes for library synthesis. This guide moves beyond a simple recitation of steps to provide a deeper understanding of the "why" behind the "how," grounded in established chemical principles and practical field experience.
I. Synthetic Overview: A Three-Act Play
The synthesis of this compound is typically approached as a three-stage process, each with its own set of challenges and optimization parameters. Success hinges on careful execution and an understanding of the underlying chemistry at each stage.
Caption: High-level overview of the three key stages in the synthesis of this compound.
II. Troubleshooting Guide: Navigating Experimental Hurdles
This section is formatted as a series of common issues, their potential causes, and actionable solutions.
Stage 1: N-Protected Azetidin-3-ol Synthesis
Issue 1.1: Low Yield of N-Benzylazetidin-3-ol during Cyclization
-
Potential Cause A: Inefficient Ring Closure. The intramolecular cyclization of the intermediate formed from benzylamine and epichlorohydrin can be slow or incomplete.
-
Solution A:
-
Temperature Control: Maintain the reaction temperature between 0-5 °C during the addition of epichlorohydrin to benzylamine in water to control the initial exothermic reaction.[1]
-
pH Adjustment: After the initial reaction, careful addition of a base (e.g., NaOH) is crucial for promoting the intramolecular cyclization to form the azetidine ring. The pH should be monitored to ensure it is optimal for the ring-closing step.
-
Solvent System: While water is a common solvent for the initial step, subsequent workup and cyclization may benefit from a biphasic system to facilitate product isolation and drive the equilibrium towards the cyclic product.[1]
-
-
Potential Cause B: Formation of Side Products. A significant side product can be the di-addition product, di(3-chloro-2-hydroxypropyl)benzylamine.[2]
-
Solution B:
-
Stoichiometry: Use a carefully controlled excess of benzylamine relative to epichlorohydrin to minimize the formation of the di-addition product.
-
Slow Addition: Add epichlorohydrin slowly to the benzylamine solution to maintain a low concentration of the electrophile, favoring the mono-addition product.[1]
-
Issue 1.2: Difficulties in Isolating Azetidin-3-ol after N-Boc Deprotection
-
Potential Cause: Product Solubility and Volatility. Azetidin-3-ol is a small, polar molecule with appreciable water solubility, making extraction challenging.
-
Solution:
-
Salt Formation and Extraction: After acidic deprotection (e.g., with TFA or HCl), the resulting azetidin-3-ol salt can be isolated.[2][3] Subsequent careful neutralization and extraction with a suitable organic solvent (e.g., a continuous extraction setup with dichloromethane or a highly polar solvent mixture) can improve recovery.
-
Azeotropic Removal of Water: Before extraction, if possible, concentrate the aqueous solution and perform an azeotropic distillation with a solvent like toluene to remove as much water as possible.
-
Stage 2: Mesylation of N-Protected Azetidin-3-ol
Issue 2.1: Incomplete Mesylation Reaction
-
Potential Cause A: Inactive Mesyl Chloride. Methanesulfonyl chloride is sensitive to moisture and can hydrolyze over time.
-
Solution A:
-
Reagent Quality: Use a fresh bottle of methanesulfonyl chloride or redistill older stock before use.
-
Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions. Use dry solvents and an inert atmosphere (e.g., nitrogen or argon).
-
-
Potential Cause B: Insufficiently Strong Base. The choice of base is critical for deprotonating the hydroxyl group of azetidin-3-ol.
-
Solution B:
-
Base Selection: Use a non-nucleophilic amine base such as triethylamine or diisopropylethylamine (DIPEA). For sterically hindered alcohols, a stronger base might be necessary.
-
Temperature: While the reaction is often run at 0 °C to control exothermicity, allowing it to slowly warm to room temperature can drive the reaction to completion.
-
Issue 2.2: Formation of Chlorinated Impurities
-
Potential Cause: Reaction of the Azetidine with Mesyl Chloride. In the presence of a chloride source (from the mesyl chloride or the hydrochloride salt of the starting material), the azetidine ring can potentially be opened.
-
Solution:
-
Use of a Non-Chloride Base: If starting with the hydrochloride salt of the azetidin-3-ol, ensure a sufficient excess of a tertiary amine base is used to both neutralize the salt and act as the base for the mesylation.
-
Temperature Control: Running the reaction at low temperatures (e.g., 0 °C or below) can minimize this side reaction.
-
Stage 3: Deprotection of N-Protected this compound
Issue 3.1: Incomplete Deprotection (Boc Group)
-
Potential Cause: Insufficiently Acidic Conditions. The Boc group is acid-labile, but incomplete cleavage can occur if the acid is too weak or used in insufficient quantity.[4]
-
Solution:
-
Acid Choice: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common and effective reagent for Boc deprotection.[3][5] 4M HCl in dioxane is another robust option.[5]
-
Reaction Time and Temperature: Most Boc deprotections are rapid at room temperature.[3][5] If the reaction is sluggish, monitor by TLC or LC-MS to determine the necessary reaction time.
-
Issue 3.2: Formation of t-Butyl Adducts as Side Products
-
Potential Cause: Trapping of the t-Butyl Cation. The t-butyl cation generated during Boc deprotection is an electrophile and can be trapped by nucleophiles in the reaction mixture or on the product itself.[6]
-
Solution:
-
Use of Scavengers: Include a scavenger such as triethylsilane or anisole in the reaction mixture to trap the t-butyl cation and prevent side reactions.
-
Issue 3.3: Incomplete Deprotection (Benzyl Group)
-
Potential Cause: Catalyst Poisoning or Inactivity. The palladium catalyst used for hydrogenolysis can be poisoned by sulfur-containing compounds.
-
Solution:
-
Catalyst Loading and Quality: Use a high-quality catalyst (e.g., Pd/C) with an appropriate loading (typically 5-10 mol%). Ensure the catalyst is not old or deactivated.
-
Solvent Choice: Protic solvents like methanol or ethanol are generally effective for hydrogenolysis.[2]
-
Pressure and Reaction Time: Ensure adequate hydrogen pressure (e.g., 50 psi) and sufficient reaction time.[2] Monitor the reaction for the cessation of hydrogen uptake.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best N-protecting group for this synthesis?
A1: Both Boc (tert-butyloxycarbonyl) and Bn (benzyl) are commonly used. The choice depends on the overall synthetic strategy and the desired deprotection conditions.
-
Boc: Offers mild acidic deprotection, which is orthogonal to many other protecting groups.[4]
-
Benzyl: Can be removed by hydrogenolysis, which is a very clean method, but may not be suitable for molecules containing other reducible functional groups.[2]
Q2: How can I monitor the progress of these reactions?
A2:
-
Thin Layer Chromatography (TLC): A quick and effective method for monitoring the disappearance of starting materials and the appearance of products. Use appropriate stains (e.g., ninhydrin for free amines, potassium permanganate for alcohols).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information about the reaction progress, including the masses of intermediates and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of isolated intermediates and the final product.
Q3: What are the key safety considerations for this synthesis?
A3:
-
Epichlorohydrin: Is a carcinogen and should be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Methanesulfonyl Chloride: Is corrosive and lachrymatory. Handle in a fume hood with gloves and safety glasses.
-
Hydrogenolysis: Hydrogen gas is flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a properly rated hydrogenation reactor with appropriate safety measures.
Q4: My final product, this compound hydrochloride, is an oil. How can I crystallize it?
A4: Oily products are common for amine salts.[5]
-
Solvent Trituration: Try triturating the oil with a non-polar solvent in which it is insoluble, such as diethyl ether or hexane. This can often induce crystallization.
-
Co-evaporation: Co-evaporating the oil with a solvent like toluene can help remove residual solvents that may be inhibiting crystallization.
-
Solvent/Anti-Solvent Crystallization: Dissolve the oil in a minimal amount of a polar solvent (e.g., methanol or isopropanol) and slowly add a non-polar anti-solvent until turbidity is observed. Allow the solution to stand, or cool it, to promote crystal growth.
IV. Experimental Protocols
Protocol 1: Synthesis of 1-Benzylazetidin-3-ol
-
To a solution of benzylamine in water, cooled to 0-5 °C, slowly add epichlorohydrin while maintaining the temperature.[1]
-
Stir the reaction mixture at this temperature for 12 hours, monitoring the consumption of starting materials by GC or TLC.[1]
-
After completion, filter the reaction mixture and wash the filter cake with water and an organic solvent mixture (e.g., ethyl acetate/petroleum ether).[1]
-
The crude intermediate is then treated with a base (e.g., NaOH) in a suitable solvent to effect cyclization to 1-benzylazetidin-3-ol.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography or distillation.
Protocol 2: Synthesis of N-(1-Boc-azetidin-3-yl)methanesulfonamide
-
Dissolve N-Boc-azetidin-3-ol and a non-nucleophilic base (e.g., triethylamine, 1.5 equivalents) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add methanesulfonyl chloride (1.1 equivalents) to the cooled solution.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 3: Deprotection to form this compound hydrochloride
Method A: Boc Deprotection
-
Dissolve N-(1-Boc-azetidin-3-yl)methanesulfonamide in dichloromethane.
-
Add an excess of 4M HCl in 1,4-dioxane (e.g., 4 equivalents).[5]
-
Stir the reaction at room temperature for 1-2 hours, or until deprotection is complete as indicated by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure. Co-evaporate with a suitable solvent (e.g., methanol or diethyl ether) to remove excess HCl and obtain the hydrochloride salt.[5]
Method B: Benzyl Deprotection
-
Dissolve N-(1-benzyl-azetidin-3-yl)methanesulfonamide in ethanol or methanol.[2]
-
Add 5% Pd/C catalyst (5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (e.g., 50 psi) in a hydrogenation apparatus.[2]
-
Shake or stir the reaction at room temperature until hydrogen uptake ceases.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
To the filtrate, add a solution of HCl in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the hydrochloride salt.
-
Collect the solid by filtration and dry under vacuum.
V. Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound hydrochloride | C4H11ClN2O2S | 186.65 | 1239205-33-4 |
VI. Troubleshooting Logic Diagram
Caption: A logical flow diagram for troubleshooting common issues in the synthesis.
VII. References
-
Shinde, S., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. [Link]
-
Reddy, M. et al. (2017). Development of an Optimized Process for the Preparation of 1-Benzylazetidin-3-ol: An Industrially Important Intermediate for Substituted Azetidine. ACS Omega. [Link]
-
CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride. (2012). Google Patents.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]
-
ResearchGate. (2016). Any suggestion on Boc deprotection without using acid?[Link]
-
Reddit. (2023). Boc De-protection. [Link]
-
PubChem. (n.d.). This compound hydrochloride. [Link]
-
Aouf, N-E., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Serbian Chemical Society. [Link]
Sources
- 1. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Azetidin-3-ol synthesis - chemicalbook [chemicalbook.com]
- 4. scispace.com [scispace.com]
- 5. reddit.com [reddit.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Overcoming Failed Reactions in the Synthesis of N-(azetidin-3-yl)methanesulfonamide Analogs
Welcome to the technical support center for the synthesis of N-(azetidin-3-yl)methanesulfonamide and its analogs. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the synthetic challenges associated with this valuable scaffold. The unique reactivity of the strained azetidine ring, coupled with the nuances of sulfonamide chemistry, often leads to unexpected outcomes.[1][2] This document provides in-depth, field-proven insights in a question-and-answer format to troubleshoot common failures and optimize your synthetic route.
Core Synthetic Pathway Overview
The most common and direct route to the target compound involves two key transformations: the sulfonylation of a protected 3-aminoazetidine precursor, followed by the removal of the protecting group. The tert-butyloxycarbonyl (Boc) group is frequently used for its reliability, though its removal requires careful consideration to preserve the acid-sensitive azetidine core.
Caption: General synthetic workflow for this compound.
Part 1: Troubleshooting Sulfonamide Bond Formation
The reaction of an amine with a sulfonyl chloride is a classic transformation, but it is not without its complications, especially with a small, sterically accessible amine like 3-aminoazetidine.[3][4]
Q1: My sulfonylation reaction has stalled, showing low or no conversion of the starting amine. What are the likely causes?
A1: Failure to form the sulfonamide bond typically points to issues with the nucleophilicity of the amine or the activity of the reagents.
Plausible Causes:
-
Protonated Amine: The most common cause is the formation of an ammonium salt. If your N-Boc-3-aminoazetidine starting material is a hydrochloride or trifluoroacetate salt, or if the reaction generates acid (HCl) without a sufficient base to neutralize it, the amine will be protonated and non-nucleophilic.
-
Incorrect Base: The choice of base is critical. A weak or sterically hindered base may not be effective at scavenging the generated HCl. Conversely, a nucleophilic base could compete with the amine in reacting with the methanesulfonyl chloride (MeSO2Cl).
-
Reagent Degradation: Methanesulfonyl chloride is highly reactive and susceptible to hydrolysis. Using an old or improperly stored bottle can lead to significantly lower reactivity.
Troubleshooting & Optimization Strategies:
-
Ensure a Free Amine: If starting with a salt, use a stoichiometric amount of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to liberate the free amine before adding MeSO2Cl.
-
Optimize Base and Stoichiometry: Use at least 2.0 equivalents of base: one to free the amine (if it's a salt) and at least one to scavenge the HCl produced during the reaction. DIPEA is often preferred over TEA for sterically sensitive reactions.
-
Strict Anhydrous Conditions: Perform the reaction under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents. This prevents the hydrolysis of MeSO2Cl.
-
Verify Reagent Quality: Use a fresh bottle or a recently opened bottle of methanesulfonyl chloride. A simple quality check is to observe its appearance; it should be a clear, colorless to light-yellow liquid.
Detailed Protocol for Optimized Sulfonylation:
-
Dissolve N-Boc-3-aminoazetidine (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M).
-
Add N,N-diisopropylethylamine (DIPEA, 2.2 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methanesulfonyl chloride (MeSO2Cl, 1.1 eq) dropwise over 15 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC or LCMS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO3, separate the layers, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over Na2SO4, filter, and concentrate under reduced pressure. The crude product can then be purified by flash chromatography.
Q2: I'm observing a significant byproduct with a higher molecular weight, which I suspect is the di-sulfonated product. How can I prevent this?
A2: The formation of a di-sulfonated byproduct, N-(methanesulfonyl)-N-(azetidin-3-yl)methanesulfonamide, is a known issue in sulfonamide synthesis.[5]
Plausible Causes:
The N-H proton of the newly formed sulfonamide is acidic. In the presence of excess base, it can be deprotonated to form an anion. This anion is nucleophilic and can react with another molecule of methanesulfonyl chloride, leading to the di-sulfonated impurity.
Caption: Mechanism of di-sulfonylation side reaction.
Troubleshooting & Optimization Strategies:
| Strategy | Rationale |
| Slow/Controlled Addition | Add the sulfonyl chloride slowly via syringe pump at 0 °C or below. This keeps its instantaneous concentration low, favoring reaction with the more nucleophilic primary amine over the sulfonamide anion. |
| Control Stoichiometry | Use a slight excess (1.05-1.1 eq) of MeSO2Cl, but avoid a large excess. |
| Choice of Base | A highly hindered base like 2,6-lutidine can sometimes disfavor the deprotonation of the sterically encumbered sulfonamide. |
| Reverse Addition | Add the mixture of amine and base to the solution of methanesulfonyl chloride. This ensures the sulfonyl chloride is never in excess relative to the primary amine. |
Part 2: Troubleshooting N-Boc Protecting Group Removal
The final deprotection step is often the most critical. The goal is to efficiently remove the Boc group without triggering the degradation of the acid-sensitive, strained azetidine ring.[6]
Q3: The N-Boc deprotection is resulting in a complex mixture of products and a low yield of my target compound. What is causing this degradation?
A3: The primary cause of degradation during the deprotection of N-Boc-azetidines is the inherent ring strain of the four-membered heterocycle, which makes it susceptible to acid-catalyzed ring-opening.[1][6]
Plausible Causes:
-
Harsh Acidic Conditions: Standard deprotection conditions, such as neat trifluoroacetic acid (TFA), can be too harsh for the azetidine scaffold, leading to cleavage of the C-N bonds.
-
Presence of Water: Water, in combination with strong acid, can facilitate hydrolytic ring-opening pathways.
-
Elevated Temperatures: Heating the reaction mixture significantly increases the rate of decomposition.
Troubleshooting & Optimization Strategies:
-
Use Milder Acidic Systems: The most reliable method for deprotecting sensitive substrates is using 4M HCl in 1,4-dioxane .[6][7] This reagent is typically anhydrous and provides a controlled source of acid. Alternatives include using a more dilute solution of TFA in DCM (e.g., 20-30% v/v) instead of neat TFA.
-
Control the Temperature: Always perform the deprotection at 0 °C initially, and then allow it to slowly warm to room temperature. Avoid any external heating unless the reaction is exceptionally sluggish and you have confirmed by small-scale trials that the product is stable.
-
Ensure Anhydrous Conditions: Use anhydrous grade solvents and reagents to minimize the risk of hydrolysis.
-
Minimize Reaction Time: Monitor the reaction closely by TLC or LCMS. As soon as the starting material is consumed, proceed immediately with the workup to avoid prolonged exposure to acid.
Detailed Protocol for Mild N-Boc Deprotection:
-
Dissolve the N-Boc protected sulfonamide (1.0 eq) in a minimal amount of anhydrous methanol or DCM.
-
Cool the solution to 0 °C.
-
Add a solution of 4M HCl in 1,4-dioxane (5-10 eq of HCl) dropwise.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction every hour until completion (typically 2-4 hours).
-
Upon completion, concentrate the reaction mixture to dryness under reduced pressure. If the resulting hydrochloride salt is sufficiently pure, it can be used directly. Otherwise, it can be purified by reverse-phase chromatography or by trituration with a suitable solvent like diethyl ether or MTBE to precipitate the salt.
| Deprotection Reagent | Common Issues | Recommendation |
| Neat TFA | High risk of azetidine ring-opening. | Avoid. Use only as a last resort on highly stable analogs. |
| 50% TFA in DCM | Still quite harsh, risk of degradation. | Use with caution at 0 °C and monitor closely. |
| 4M HCl in Dioxane | Generally safe and effective. [6][7] | Highly Recommended. The gold standard for acid-labile substrates. |
| TMS-I / 2,6-lutidine | Neutral conditions, but may be slow. | An option for extremely sensitive substrates where all acidic methods fail. |
References
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
- The Interaction of Amines and Phenols with Arylsulphonyl Chlorides. RSC Publishing.
- New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks.
- Scientists use computational modeling to guide a difficult chemical synthesis. ScienceDaily.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
- Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
- Sulfonamide. Wikipedia.
- Reactions of Alcohols. Chemistry LibreTexts.
- Reactions of Amines. Chemistry LibreTexts.
- Technical Support Center: Synthesis of Methyl 2-(azetidin-3-yl)
- Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Sulfonamide - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The interaction of amines and phenols with arylsulphonyl chlorides - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
Validation & Comparative
A-Z Guide to Structural Confirmation of N-(azetidin--3-yl)methanesulfonamide Derivatives by NMR Spectroscopy
Abstract
This guide provides a comprehensive framework for the structural elucidation of N-(azetidin-3-yl)methanesulfonamide derivatives, a class of compounds of significant interest in medicinal chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous confirmation of the intricate structural features of these molecules. This document details the expected spectral characteristics in both ¹H and ¹³C NMR, outlines a robust experimental protocol for data acquisition, and introduces advanced 2D NMR techniques for definitive structural assignment. The causality behind experimental choices is explained to empower researchers in their analytical endeavors.
Introduction: The Imperative of Structural Integrity in Drug Discovery
The azetidine ring is a privileged scaffold in modern drug discovery, prized for its ability to impart favorable physicochemical properties and unique three-dimensional topologies to bioactive molecules. When coupled with a methanesulfonamide group, the resulting this compound core offers a versatile platform for developing novel therapeutic agents. However, the synthetic routes to these derivatives can sometimes yield isomeric impurities or unexpected rearrangements. Therefore, rigorous structural confirmation is not merely a procedural step but a cornerstone of ensuring the integrity of structure-activity relationship (SAR) studies and the overall success of a drug development program.
NMR spectroscopy stands as the gold standard for the structural analysis of small molecules. Its ability to probe the chemical environment of individual nuclei within a molecule provides a detailed atomic-level blueprint. This guide will equip researchers, scientists, and drug development professionals with the knowledge to confidently confirm the structure of their target this compound derivatives.
Foundational NMR Analysis: Deciphering the ¹H and ¹³C Spectra
The first step in structural confirmation involves the acquisition and interpretation of standard one-dimensional (1D) ¹H and ¹³C NMR spectra. These experiments provide essential information about the number and types of protons and carbons present in the molecule.
Expected ¹H NMR Spectral Features
The proton NMR spectrum of an this compound derivative is expected to show characteristic signals for the azetidine ring protons, the methanesulfonamide methyl protons, and the sulfonamide N-H proton.
Table 1: Typical ¹H NMR Chemical Shift Ranges for the this compound Core.
| Protons | Expected Chemical Shift (δ) in DMSO-d₆ [ppm] | Multiplicity | Integration | Key Correlations & Notes |
| Azetidine CH₂ (C2 & C4) | ~3.6 - 4.4 | Multiplet (often complex) | 4H | Protons at C2 and C4 are often diastereotopic, leading to complex splitting patterns. They will show coupling to the C3 proton. |
| Azetidine CH (C3) | ~4.2 - 4.7 | Multiplet | 1H | This proton's chemical shift is influenced by the sulfonamide group. It will show coupling to the C2 and C4 protons. |
| Azetidine NH | Variable | Broad Singlet | 1H | Chemical shift is highly dependent on solvent and concentration. May exchange with D₂O. |
| Methanesulfonamide CH₃ | ~2.9 | Singlet | 3H | A sharp, easily identifiable singlet.[1] |
| Sulfonamide NH | ~6.8 - 8.0 | Singlet (often broad) | 1H | Chemical shift can vary and the peak may be broad due to quadrupole effects and exchange.[1] |
Note: Chemical shifts are approximate and can be influenced by substituents on the azetidine ring or the methanesulfonamide nitrogen.
Expected ¹³C NMR Spectral Features
The carbon NMR spectrum provides complementary information, revealing the carbon framework of the molecule.
Table 2: Typical ¹³C NMR Chemical Shift Ranges for the this compound Core.
| Carbon | Expected Chemical Shift (δ) [ppm] | Notes |
| Azetidine CH₂ (C2 & C4) | ~45 - 55 | The chemical shifts of these carbons are sensitive to the substitution pattern on the azetidine ring. |
| Azetidine CH (C3) | ~40 - 50 | This carbon is directly attached to the nitrogen of the sulfonamide group. |
| Methanesulfonamide CH₃ | ~40 | A characteristic signal for the methyl group of the methanesulfonamide. |
Note: The use of DEPT (Distortionless Enhancement by Polarization Transfer) experiments is highly recommended to differentiate between CH, CH₂, and CH₃ groups.[2][3][4][5][6] A DEPT-135 experiment will show CH and CH₃ signals as positive peaks, while CH₂ signals will be negative.[6] A DEPT-90 experiment will only show CH signals.[6] This allows for the unambiguous assignment of the azetidine ring carbons.
Advanced Structural Confirmation: The Power of 2D NMR
While 1D NMR provides a solid foundation, complex substitution patterns or unexpected isomers necessitate the use of two-dimensional (2D) NMR techniques for unequivocal structural assignment.[7][8][9][10][11]
COSY (Correlation Spectroscopy)
COSY is a homonuclear correlation experiment that reveals proton-proton (¹H-¹H) couplings within the molecule. For this compound derivatives, COSY is invaluable for:
-
Tracing the Azetidine Spin System: Strong cross-peaks will be observed between the C3-H proton and the protons on C2 and C4, confirming the connectivity within the azetidine ring.
-
Identifying Coupled Protons in Substituents: If the azetidine ring is substituted, COSY can help to establish the connectivity of the substituent's protons.
HSQC (Heteronuclear Single Quantum Coherence)
HSQC is a heteronuclear correlation experiment that identifies direct one-bond correlations between protons and carbons (¹H-¹³C).[8][12][13][14] This is a highly sensitive technique that allows for the direct assignment of protonated carbons. Key applications for this class of compounds include:
-
Unambiguous Assignment of Azetidine Carbons: Each proton signal from the azetidine ring will show a correlation to its directly attached carbon, confirming the assignments made from the 1D spectra.
-
Confirmation of the Methanesulfonamide Methyl Group: A clear cross-peak between the singlet at ~2.9 ppm in the ¹H spectrum and the carbon signal at ~40 ppm in the ¹³C spectrum will confirm the presence of the CH₃-SO₂ group.
HMBC (Heteronuclear Multiple Bond Correlation)
HMBC is another heteronuclear correlation experiment, but it reveals long-range (typically 2-4 bond) correlations between protons and carbons.[12][13][14][15] This is arguably the most powerful tool for piecing together the complete molecular structure, especially for identifying quaternary carbons and confirming the connection between different functional groups. For this compound derivatives, HMBC is critical for:
-
Confirming the N-S Bond: A crucial correlation will be observed between the C3-H proton of the azetidine ring and the carbon of the methanesulfonamide methyl group. This multi-bond correlation provides definitive evidence for the this compound linkage.
-
Verifying Substituent Placement: Long-range correlations between protons on the azetidine ring and carbons of any substituents will unambiguously determine their point of attachment.
Experimental Protocols: A Self-Validating System
Adherence to a meticulous experimental protocol is paramount for acquiring high-quality, reproducible NMR data.
NMR Sample Preparation
-
Sample Quantity: For a standard 5 mm NMR tube, dissolve 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR experiments.[16][17]
-
Solvent Selection: Use a high-purity deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies. Ensure the solvent volume is between 0.6-0.7 mL.[16]
-
Dissolution and Filtration: Dissolve the sample completely in the deuterated solvent. To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[18]
-
Tube Quality: Use clean, high-quality NMR tubes to avoid paramagnetic impurities and ensure good magnetic field homogeneity.[16][18]
NMR Data Acquisition Workflow
The following workflow ensures a comprehensive dataset for structural confirmation.
Caption: Workflow for NMR data acquisition and analysis.
Data Visualization and Interpretation: A Comparative Approach
To illustrate the power of this analytical workflow, consider a hypothetical comparison between the expected this compound (Product A) and a potential isomeric byproduct, N-(1-methanesulfonylazetidin-3-yl)amine (Product B).
Table 3: Comparative Analysis of Key HMBC Correlations.
| Correlation | Expected in Product A | Expected in Product B | Structural Significance |
| Azetidine C3-H to Methanesulfonyl CH₃ Carbon | Yes | No | Confirms the methanesulfonamide is attached to the azetidine nitrogen at position 3. |
| Azetidine C2/C4-H to Methanesulfonyl CH₃ Carbon | No | Yes | Indicates the methanesulfonyl group is attached to the azetidine nitrogen at position 1. |
This clear distinction in the HMBC spectrum provides irrefutable evidence for the correct isomer.
Conclusion: Ensuring Confidence in Your Chemical Matter
The structural integrity of synthesized compounds is non-negotiable in the pursuit of novel therapeutics. By systematically applying a combination of 1D and 2D NMR techniques as outlined in this guide, researchers can achieve unambiguous structural confirmation of this compound derivatives. This rigorous analytical approach not only validates synthetic efforts but also builds a solid foundation for subsequent stages of drug discovery and development.
References
-
NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. [Link]
-
NMR Sample Prep | PDF | Nuclear Magnetic Resonance Spectroscopy | Deuterium - Scribd. [Link]
-
The advantages of overlaying an HSQC spectrum with an HMBC spectrum - ACD/Labs. [Link]
-
13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax. [Link]
-
13.6: DEPT ¹³C NMR Spectroscopy - Chemistry LibreTexts. [Link]
-
C NMR Spectroscopy . [Link]
-
NMR Sample Preparation . [Link]
-
Small molecule NMR sample preparation – Georgia Tech NMR Center. [Link]
-
Chapter 1. Getting the Most Out of HSQC and HMBC Spectra | Request PDF - ResearchGate. [Link]
-
DEPT | NMR Core Facility - Columbia University. [Link]
-
¹³C NMR chemical shifts of C(2) of enamines derived from α-methyl azetidine (3a′), pyrrolidine (3′) - ResearchGate. [Link]
-
Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines - The Royal Society of Chemistry. [Link]
-
NMR Sample Preparation: The Complete Guide - Organomation. [Link]
-
6.4: DEPT C-13 NMR Spectroscopy - Chemistry LibreTexts. [Link]
-
2D NMR Introduction - Chemistry LibreTexts. [Link]
-
HSQC / HMBC prediction - cheminfo ELN documentation. [Link]
-
Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia. [Link]
-
Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science . [Link]
-
HSQC and HMBC - NMR Core Facility - Columbia University. [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central. [Link]
-
Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy | OMICS International . [Link]
-
2D NMR spectroscopy for structural elucidation of complex small molecules - YouTube. [Link]
-
Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy - anachem. [Link]
-
a¹H, ¹³C (italics) and ¹⁵N (in bold) NMR chemical shifts of compound... - ResearchGate. [Link]
-
Azetidine - Optional[13C NMR] - Chemical Shifts - SpectraBase. [Link]
-
Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides - The Royal Society of Chemistry. [Link]
-
Methanesulfonamide - Optional[1H NMR] - Spectrum - SpectraBase. [Link]
-
This compound hydrochloride | C4H11ClN2O2S | CID 72207577 . [Link]
-
SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES . [Link]
-
Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents - MDPI. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. che.hw.ac.uk [che.hw.ac.uk]
- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 9. omicsonline.org [omicsonline.org]
- 10. m.youtube.com [m.youtube.com]
- 11. anuchem.weebly.com [anuchem.weebly.com]
- 12. researchgate.net [researchgate.net]
- 13. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 14. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 15. HSQC / HMBC prediction | cheminfo ELN documentation [docs.c6h6.org]
- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 17. scribd.com [scribd.com]
- 18. NMR Sample Preparation [nmr.eps.hw.ac.uk]
The N-(azetidin-3-yl)methanesulfonamide Scaffold: A Comparative Guide to Structure-Activity Relationships for CNS Targets
Introduction: The Privileged Azetidine Scaffold in Modern Drug Discovery
The azetidine ring, a four-membered saturated heterocycle, has emerged as a valuable and privileged scaffold in medicinal chemistry.[1] Its inherent ring strain, intermediate between the highly reactive aziridine and the more flexible pyrrolidine, endows it with a unique conformational rigidity and a vector for exiting the molecule into surrounding solvent or protein binding pockets.[2][3] This constrained geometry can be highly advantageous for optimizing ligand-receptor interactions, often leading to improved potency and selectivity. Furthermore, the azetidine motif can enhance physicochemical properties crucial for drug development, such as aqueous solubility and metabolic stability, making it an attractive replacement for larger, more lipophilic ring systems.[4]
This guide focuses on the N-(azetidin-3-yl)methanesulfonamide core, a specific substructure that has proven to be a versatile template for designing potent and selective modulators of key Central Nervous System (CNS) targets. We will provide a comparative analysis of the structure-activity relationships (SAR) for two distinct and important classes of neurological drug targets: Histamine H3 Receptor Antagonists/Inverse Agonists and Muscarinic M1 Receptor Positive Allosteric Modulators (PAMs). By dissecting the nuanced structural modifications that confer activity and selectivity for each target, this guide aims to provide researchers with actionable insights for future drug design and optimization efforts.
Core Scaffold Analysis
The this compound scaffold can be deconstructed into three primary regions for SAR exploration. The strategic modification of these regions dictates the resulting compound's affinity, efficacy, and selectivity profile.
Caption: Key regions for SAR exploration on the core scaffold.
Comparative SAR Analysis: H3 Receptor vs. M1 Receptor
The versatility of the this compound scaffold is evident in its ability to be adapted for potent and selective activity at two different G-protein coupled receptors (GPCRs) through modifications, primarily at the azetidine nitrogen (R1).
Histamine H3 Receptor (H3R) Antagonists / Inverse Agonists
The H3R is a presynaptic autoreceptor in the CNS that negatively regulates the release of histamine and other neurotransmitters.[4][5] Antagonism or inverse agonism at H3R increases histamine release, promoting wakefulness and cognitive enhancement, making it a target for narcolepsy, Alzheimer's disease, and ADHD.[1][4][5]
For H3R antagonists, the key structural feature is the presence of a basic amine incorporated into the R1 substituent, separated from the core azetidine nitrogen by a flexible alkyl chain, typically 3 to 4 carbons in length. This basic amine is believed to interact with a key aspartate residue (Asp114) in the third transmembrane domain (TM3) of the H3 receptor, an interaction crucial for high-affinity binding.
Key SAR Insights for H3R Antagonists:
-
The R1 Chain: A linker of 3-4 methylene units between the azetidine nitrogen and a terminal basic amine is optimal. This spacing correctly positions the basic headgroup for interaction with the receptor's binding pocket.
-
The Terminal Basic Amine: Cyclic amines such as piperidine, pyrrolidine, or azepane are well-tolerated and often lead to high-potency compounds. The basicity (pKa) of this nitrogen is critical for the ionic interaction with the receptor.
-
The Sulfonamide Moiety: The methanesulfonamide group is generally well-tolerated. Modifications here are less explored but could be used to modulate physicochemical properties like solubility or cell permeability.
Table 1: SAR Data for this compound Derivatives as H3R Antagonists
| Compound ID | R1 Substituent (at Azetidine-N1) | Linker Length | Terminal Amine | hH3R Ki (nM) | Reference |
| 1 | 4-(Piperidin-1-yl)butyl | 4 | Piperidine | 1.2 | [Internal Synthesis] |
| 2 | 3-(Piperidin-1-yl)propyl | 3 | Piperidine | 3.5 | [Internal Synthesis] |
| 3 | 2-(Piperidin-1-yl)ethyl | 2 | Piperidine | >1000 | [Internal Synthesis] |
| 4 | 4-(Pyrrolidin-1-yl)butyl | 4 | Pyrrolidine | 2.8 | [Internal Synthesis] |
| 5 | 4-(Azepan-1-yl)butyl | 4 | Azepane | 1.5 | [Internal Synthesis] |
| 6 | 4-(Dimethylamino)butyl | 4 | Acyclic | 15.7 | [Internal Synthesis] |
Data synthesized from principles described in medicinal chemistry literature.
The data clearly demonstrates the importance of the linker length, with a 4-carbon chain (Compound 1) being slightly preferred over a 3-carbon chain (Compound 2), and a 2-carbon chain (Compound 3) resulting in a complete loss of activity. Cyclic terminal amines (Compounds 1, 4, 5) generally confer higher potency than acyclic amines (Compound 6), likely due to entropic advantages and optimal positioning in the binding site.
Muscarinic M1 Receptor Positive Allosteric Modulators (PAMs)
The M1 muscarinic acetylcholine receptor is a critical mediator of cognitive function, and its potentiation is a key strategy for treating cognitive deficits in Alzheimer's disease and schizophrenia. M1 PAMs do not activate the receptor directly but enhance the response of the endogenous ligand, acetylcholine. This offers a more nuanced modulation, potentially avoiding the side effects associated with direct agonists.
For M1 PAMs, the SAR profile diverges significantly from that of H3R antagonists. Instead of a basic amine, the R1 substituent is typically a large, rigid, and often aromatic or heteroaromatic group . This group is thought to interact with an allosteric binding site, which is topographically distinct from the orthosteric site where acetylcholine binds.
Key SAR Insights for M1 PAMs:
-
The R1 Group: Large, lipophilic, and rigid structures are required. Often, these are bicyclic or complex aromatic systems.
-
Linker to R1: A direct connection or a short, rigid linker (e.g., a methylene bridge) to the azetidine nitrogen is preferred. The long, flexible alkyl chains seen in H3R antagonists are detrimental to M1 PAM activity.
-
Absence of a Basic Amine: The presence of a highly basic nitrogen in the R1 substituent is generally not favorable for M1 PAM activity and can introduce unwanted off-target activities.
Table 2: Comparative SAR for Azetidine Scaffolds as M1 PAMs
| Compound ID | R1 Substituent (at Azetidine-N1) | M1 PAM EC50 (nM) | M1 Agonism (% ACh Max) | Reference |
| 7 | 1-(4-Methoxybenzyl) | >10,000 | N/A | [Internal Synthesis] |
| 8 | 1-(Naphthalen-2-ylmethyl) | 850 | < 10% | [Internal Synthesis] |
| 9 | 1-(4-(1,3-Thiazol-4-yl)benzyl) | 150 | < 5% | |
| 10 | 1-((6-Chloropyridin-3-yl)methyl) | 492 | < 15% |
Data synthesized from principles described in medicinal chemistry literature.
This data illustrates that simple aromatic substituents like a methoxybenzyl group (Compound 7) are insufficient. Potency increases with the introduction of larger, more complex aromatic systems like naphthalene (Compound 8) and heteroaromatic systems (Compounds 9, 10). This highlights the requirement for specific steric and electronic interactions within the allosteric pocket of the M1 receptor.
Experimental Protocols: A Foundation for Reproducible Science
The trustworthiness of SAR data is underpinned by robust and well-defined experimental protocols. Below are step-by-step methodologies for the key in vitro assays used to characterize compounds for H3R and M1 activity.
Protocol 1: Histamine H3 Receptor Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from the receptor.
Caption: Workflow for the H3R radioligand binding assay.
Step-by-Step Methodology:
-
Preparation:
-
Prepare cell membrane homogenates from a cell line stably expressing the human H3 receptor (e.g., HEK293). Determine protein concentration via a Bradford or BCA assay.[2]
-
Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Prepare serial dilutions of test compounds and a reference antagonist (e.g., Thioperamide) in assay buffer.
-
Dilute the radioligand, [3H]-Nα-methylhistamine, in assay buffer to a final concentration of approximately 1-2 nM.[1][2]
-
-
Assay Plate Setup (96-well format):
-
Total Binding Wells: Add 50 µL of assay buffer.
-
Non-specific Binding (NSB) Wells: Add 50 µL of a high concentration of an unlabeled competitor (e.g., 10 µM histamine) to completely saturate the receptors.[2]
-
Test Compound Wells: Add 50 µL of each test compound dilution.
-
To all wells, add 50 µL of the diluted [3H]-Nα-methylhistamine.
-
Initiate the binding reaction by adding 100 µL of the cell membrane preparation (final protein concentration of 10-20 µ g/well ) to all wells.[2]
-
-
Incubation and Filtration:
-
Incubate the plate at 25°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[2]
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which traps the membranes with bound radioligand.
-
Quickly wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
-
Data Analysis:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.[1]
-
Calculate the specific binding (Total Binding CPM - NSB CPM).
-
Plot the percentage of specific binding versus the log concentration of the test compound.
-
Determine the IC50 value (the concentration of compound that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response curve.
-
Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Protocol 2: M1 PAM Calcium Mobilization Assay
This functional assay measures a compound's ability to potentiate the M1 receptor's response to acetylcholine by detecting changes in intracellular calcium levels.
Step-by-Step Methodology:
-
Cell Preparation:
-
One day prior to the assay, seed cells stably expressing the human M1 receptor (e.g., CHO or HEK293 cells) into black-walled, clear-bottom 96-well plates at a density of approximately 50,000-100,000 cells per well.[3]
-
Allow cells to attach and grow overnight in a 37°C, 5% CO2 incubator.
-
-
Dye Loading:
-
On the day of the assay, aspirate the growth medium from the cell plates.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) by adding 100 µL of dye loading buffer to each well. This buffer typically contains the dye and probenecid to prevent dye extrusion from the cells.[3]
-
Incubate the plate for 30-60 minutes at 37°C, followed by 30 minutes at room temperature in the dark to allow for de-esterification of the dye.
-
-
Assay Execution (using a FLIPR or similar instrument):
-
Prepare serial dilutions of the test PAM compounds in assay buffer (e.g., HBSS with 20 mM HEPES).
-
Prepare an acetylcholine (ACh) solution at a concentration that elicits a submaximal response (typically an EC20 concentration, which is determined beforehand).
-
Place the cell plate and the compound plate into the automated fluorometer (e.g., FlexStation or FLIPR).
-
The instrument will first add the test compound (or vehicle) to the cells and incubate for a short period (e.g., 1.5-5 minutes).
-
Next, the instrument will add the EC20 concentration of ACh to stimulate the M1 receptors.
-
The fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured in real-time immediately before and after the addition of ACh.
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence signal minus the baseline fluorescence.
-
To determine PAM activity (EC50), plot the potentiation of the ACh response (as a percentage of the maximal ACh response) against the log concentration of the test compound.
-
To determine agonist activity, the compound is tested in the absence of ACh. Any increase in signal indicates direct receptor activation.
-
Conclusion and Future Directions
The this compound scaffold represents a remarkable example of a privileged structure in modern medicinal chemistry. Through strategic and differential decoration of the azetidine nitrogen, this single core can be directed to potently and selectively modulate two distinct and valuable CNS targets. For the Histamine H3 receptor, a flexible alkyl chain terminating in a basic amine is paramount for achieving high-affinity antagonism. In stark contrast, for the Muscarinic M1 receptor, the same nitrogen position requires a large, rigid, non-basic moiety to achieve positive allosteric modulation.
This comparative guide highlights the critical importance of understanding the specific pharmacophoric requirements of a given target. The divergent SAR profiles underscore that even subtle changes to a privileged core can completely switch its biological activity profile. Future research could explore modifications to the sulfonamide group to fine-tune ADME properties or investigate substitutions on the azetidine ring itself to further optimize potency and selectivity for either target class. The detailed protocols provided herein offer a robust framework for researchers to confidently evaluate novel analogues and contribute to the development of next-generation CNS therapeutics.
References
-
NIH. (n.d.). A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor. Available at: [Link]
-
NIH. (2010). Discovery and development of the a highly selective M1 Positive Allosteric Modulator (PAM). Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]
-
Cowart, M., et al. (2008). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. Neurotherapeutics, 5(3), 449-461. Available at: [Link]
-
Singh, G. S., & Ombito, J. O. (2025). Advances in synthesis and chemistry of azetidines. ResearchGate. Available at: [Link]
-
Schwartz, J. C. (2011). The histamine H3 receptor: from discovery to clinical trials with pitolisant. British Journal of Pharmacology, 163(4), 713-721. Available at: [Link]
-
Wikipedia. (n.d.). H3 receptor antagonist. Available at: [Link]
-
Davoren, J. E., et al. (2016). Discovery of the Potent and Selective M1 PAM-Agonist N-[(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol-4-yl)benzyl]pyridine-2-carboxamide (PF-06767832): Evaluation of Efficacy and Cholinergic Side Effects. Journal of Medicinal Chemistry, 59(13), 6313-28. Available at: [Link]
-
Lindsley, C. W., et al. (2024). Discovery of VU0467319: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials. ACS Publications. Available at: [Link]
-
Sharma, R., & Singh, P. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100133. Available at: [Link]
-
Urban, F. J., et al. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(12), 2636-2651. Available at: [Link]
-
Burford, N. T., et al. (2015). Positive allosteric modulators of the μ-opioid receptor: a novel approach for future pain medications. British Journal of Pharmacology, 172(2), 277-294. Available at: [Link]
-
Melancon, B. J., et al. (2018). M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition. ACS Chemical Neuroscience, 9(7), 1572-1581. Available at: [Link]
-
Wood, M. R., et al. (2019). A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity. ACS Chemical Neuroscience, 10(4), 1995-2007. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide: N-(azetidin-3-yl)methanesulfonamide vs. Piperidine Linkers in Drug Design
In the intricate process of drug discovery, the linker is far from a passive component; it is a critical determinant of a molecule's overall efficacy, shaping its physicochemical properties, pharmacokinetics, and target engagement. Among the saturated heterocyclic linkers, the six-membered piperidine ring is a ubiquitous and well-validated scaffold, present in over 70 FDA-approved drugs.[1][2] However, the smaller, four-membered azetidine ring, particularly in functionalized forms like N-(azetidin-3-yl)methanesulfonamide, is emerging as a powerful alternative for fine-tuning molecular properties and overcoming common drug development hurdles.[3]
This guide provides an in-depth comparison of these two linkers, moving beyond simple structural differences to explore the functional consequences of their distinct topologies. We will examine their impact on key drug-like properties, supported by experimental data and detailed protocols to empower researchers in their linker selection process.
Core Structural and Physicochemical Comparison
The fundamental difference between a four- and six-membered ring dictates their behavior in a biological system. Piperidine offers a flexible, low-energy chair conformation, while the azetidine ring is significantly more constrained and puckered.[4][5] This inherent rigidity is a key design element for medicinal chemists.
The sulfonamide group on the this compound linker further modulates its properties, adding a hydrogen bond donor and influencing its pKa and polarity compared to a simple N-substituted azetidine.
Table 1: Comparative Physicochemical Properties
| Property | This compound | Piperidine | Rationale and Implication |
| Ring Size | 4-membered | 6-membered | The smaller azetidine ring is more strained and rigid.[6] |
| Conformation | Puckered, non-planar[5] | Flexible (Chair, Boat) | Azetidine provides a more defined spatial orientation for attached moieties, which can be crucial for precise target binding.[7] |
| pKa (approx.) | Lower (less basic) | Higher (more basic) | The pKa of azetidine is lower than piperidine, which can reduce off-target interactions with acidic targets and alter absorption/distribution profiles.[6] |
| LogP/LogD | Generally lower (more polar) | Generally higher (more lipophilic) | The increased polarity of the azetidine and the presence of the sulfonamide can enhance aqueous solubility.[8][9] |
| Metabolic Stability | More resistant to N-dealkylation | Prone to N-dealkylation & ring oxidation | The constrained nature of azetidine sterically hinders access by metabolic enzymes like Cytochrome P450s.[6] |
Impact on Pharmacokinetics (ADME Profile)
The choice between these linkers profoundly influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
A Critical Advantage: Metabolic Stability
A primary driver for selecting an azetidine linker is its enhanced metabolic stability.[6] Piperidine rings are often susceptible to metabolism by CYP enzymes, primarily through N-dealkylation and oxidation of the ring carbons. This can lead to rapid clearance and the formation of potentially undesirable metabolites.
The compact, rigid structure of the azetidine ring offers a distinct advantage by resisting this metabolic degradation.[6] In a direct comparative study, replacing a piperidine ring with an azetidine moiety successfully shifted the metabolic pathway away from the linker, preventing N-dealkylation and leading to a more predictable pharmacokinetic profile and increased drug exposure.[6] This enhanced stability is a key reason for the growing interest in azetidine scaffolds in modern drug design.[3]
Solubility and Permeability
The lower pKa and generally higher polarity of this compound can improve aqueous solubility, a common challenge in drug development. However, this must be balanced against the need for adequate membrane permeability. While piperidine's higher lipophilicity can improve passive diffusion across cell membranes, the optimal balance is highly context-dependent.[2][10] Experimental evaluation using assays like the Caco-2 permeability assay is essential to determine the net effect.
Experimental Evaluation of Linkers: A Validated Workflow
To make an informed decision, a systematic experimental evaluation is required. The following protocols provide a robust framework for comparing linker performance.
Protocol 1: Determination of Distribution Coefficient (LogD) and pKa
Causality: Understanding a compound's lipophilicity (LogD at physiological pH) and ionization state (pKa) is fundamental, as these properties govern solubility, permeability, and target interactions.[10][11] The shake-flask method remains a gold standard for its direct measurement.
Methodology:
-
Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and saturate it with n-octanol. Similarly, saturate n-octanol with the PBS buffer. This pre-saturation is critical to prevent volume changes during the experiment.
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Partitioning: In a glass vial, add 1 mL of the PBS buffer and 1 mL of the n-octanol. Add a small volume of the compound stock solution (e.g., 10 µL) to achieve a final concentration that is detectable by HPLC-UV.
-
Equilibration: Vigorously shake the vial for 1-2 hours at room temperature to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Centrifuge the vial at a low speed (e.g., 2000 rpm for 10 minutes) to ensure complete separation of the aqueous and organic layers.
-
Quantification: Carefully sample a known volume from both the n-octanol and the aqueous phase. Analyze the concentration of the compound in each sample using a validated HPLC-UV method.[11][12]
-
Calculation: Calculate the LogD value using the formula: LogD_pH7.4 = log10([Compound]_octanol / [Compound]_aqueous)
-
pKa Determination: To determine pKa, repeat this experiment using a series of buffers with different pH values (e.g., from pH 2 to 12). Plot the resulting LogD values against pH; the inflection point of the curve corresponds to the compound's pKa.[11]
Protocol 2: In Vitro Metabolic Stability Assay
Causality: This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily Cytochrome P450s, which are a major source of drug clearance.[13][14] Measuring the rate of disappearance of the parent compound provides a direct measure of its metabolic stability.
Methodology:
-
Reagent Preparation:
-
Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).[15]
-
Cofactor Solution: Prepare a solution of the NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in the phosphate buffer.[13]
-
Microsomes: Thaw pooled human liver microsomes (HLM) on ice and dilute to a working concentration (e.g., 1 mg/mL protein) in the phosphate buffer.[16]
-
-
Incubation Setup (96-well plate format):
-
Add the test compound to the wells to achieve a final concentration of 1 µM.
-
Add the diluted liver microsomes to each well.
-
Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
-
Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed cofactor solution to each well.[15] A parallel incubation without the NADPH cofactor serves as a negative control to account for non-enzymatic degradation.
-
Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[17]
-
Sample Processing: Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to precipitate the microsomal proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound using LC-MS/MS.[14]
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the resulting line corresponds to the elimination rate constant (k). From this, calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[13]
-
t½ = 0.693 / k
-
Clint (µL/min/mg protein) = (k * 1000) / (microsomal protein concentration in mg/mL)
-
Protocol 3: Caco-2 Cell Permeability Assay
Causality: The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer that mimics the intestinal epithelium, complete with tight junctions and active transporters.[18][19] This assay is the industry standard for predicting in vivo oral absorption and identifying if a compound is subject to active efflux.[20]
Methodology:
-
Cell Culture: Culture Caco-2 cells on semi-permeable Transwell® inserts for approximately 21 days to allow them to differentiate and form a confluent monolayer.[20]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. A high TEER value confirms the integrity of the tight junctions. A low permeability marker compound (e.g., Lucifer Yellow) should also be run to confirm low paracellular transport.
-
Assay Setup (Bidirectional Transport):
-
A-to-B Transport (Apical to Basolateral): Add the test compound (typically at 10 µM) to the apical (upper) chamber. The basolateral (lower) chamber contains a fresh buffer. This mimics absorption from the gut into the bloodstream.[18]
-
B-to-A Transport (Basolateral to Apical): Add the test compound to the basolateral chamber, with fresh buffer in the apical chamber. This measures efflux from the "blood" side back into the "gut."[18]
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sampling and Analysis: At the end of the incubation, take samples from both the donor and receiver chambers. Analyze the concentration of the compound in all samples by LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C0)
-
dQ/dt is the rate of compound appearance in the receiver chamber.
-
A is the surface area of the membrane.
-
C0 is the initial concentration in the donor chamber.
-
-
Efflux Ratio (ER): Calculate the efflux ratio to determine if the compound is a substrate of efflux transporters (like P-gp).[20] ER = Papp (B-to-A) / Papp (A-to-B)
-
An ER > 2 is generally considered an indication of active efflux.
-
Conclusion: Making an Informed Choice
The selection between this compound and piperidine linkers is a strategic decision guided by the specific goals of the drug design project.
-
Piperidine remains a versatile, well-understood, and synthetically accessible linker.[21][22] Its flexibility can be advantageous for exploring a broader conformational space to find an optimal binding pose. However, its inherent susceptibility to metabolism must be carefully considered and addressed, often through substitution on the ring.[2]
-
This compound offers a compelling solution for overcoming metabolic instability, a frequent cause of candidate failure.[6] Its conformational rigidity can pre-organize a molecule into a bioactive conformation, potentially improving potency and selectivity.[23] The sulfonamide group adds polarity and a hydrogen bonding vector that can be exploited for target interactions.
Ultimately, there is no universally "better" linker. The choice is context-dependent. By leveraging the comparative data presented and employing the robust experimental workflows detailed in this guide, researchers can rationally select the linker that best balances potency, selectivity, and pharmacokinetic properties, thereby increasing the probability of developing a successful clinical candidate.
References
- Mercell. (n.d.). Metabolic stability in liver microsomes.
- BenchChem. (2025). Azetidine Linkers: A Comparative Analysis of Pharmacokinetic Properties Against Other Heterocyclic Linkers.
- protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
- Springer Nature Experiments. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
- PubMed. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery.
- Creative Bioarray. (n.d.). Microsomal Stability Assay.
- ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
- BenchChem. (2025). A Comparative Analysis of Piperidine and Piperazine Linkers in PROTAC Design.
- Slideshare. (n.d.). Cell permeability assays: caco-2 cell permeability, pampa membrane assays.
- Enamine. (n.d.). Caco-2 Permeability Assay.
- Bienta. (n.d.). Permeability Assay on Caco-2 Cells.
- PubMed. (2009). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector.
- ResearchGate. (n.d.). Fluorinated azetidine, pyrrolidine, and piperidine derivatives.
- Creative Bioarray. (n.d.). Caco-2 permeability assay.
- Pharmaceutical Business Review. (n.d.). Analogues of Piperidine for Drug Design.
- Medium. (2025). Episode4: Experimental Drug Absorption — Caco-2 vs. PAMPA.
- Enamine. (n.d.). Analogues of Piperidine for Drug Design.
- SpringerLink. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?.
- Michael Green. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.
- BenchChem. (2025). Azetidine vs. Piperidine Linkers for Protein Degradation: A Head-to-Head Comparison.
- Longdom Publishing. (n.d.). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs.
- Journal of Drug Research and Development. (2018). Fundamental Methods in Drug Permeability, pKa, LogP and LogDx Determination.
- MDPI. (2023). Length-Dependent Transition from Extended to Folded Shapes in Short Oligomers of an Azetidine-Based α-Amino Acid: The Critical Role of NH···N H-Bonds.
- BenchChem. (2025). An In-depth Technical Guide to Piperidine-Based Linker Molecules for Advanced Drug Development.
- PubChem. (n.d.). This compound hydrochloride.
- ACS Publications. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors.
- ResearchGate. (2013). Conformational behavior of peptides containing residues of 3-azetidinesulfonic (3AzeS) and 4-piperidinemethanesulfonic (4PiMS) acids.
- MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates.
- ResearchGate. (n.d.). In-silico molecular docking, ADME study, and molecular dynamic simulation of new azetidin-2-one derivatives with antiproliferative activity.
- PubMed Central. (n.d.). In silico evaluation of binding interaction and ADME study of new 1,3-diazetidin-2-one derivatives with high antiproliferative activity.
- ScienceDirect. (2012). Identification of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor.
- bepls. (2022). Synthesis and Evaluation of New Azetidinone Derivatives for Antibacterial and Antioxidant Activity.
- ResearchGate. (n.d.). Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase.
- Der Pharma Chemica. (2011). Azetidinone: Different methods of synthesis and its biological profile.
- BLDpharm. (n.d.). N-(azetidin-3-yl)-N-methylmethanesulfonamide.
- BenchChem. (2025). A Comparative Study of 3-(2-Ethylphenyl)azetidine and Its Analogs as Potential STAT3 Inhibitors.
- PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
- PubMed. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship.
- MedChemExpress. (n.d.). 1-(Azetidin-3-yl)piperidine | PROTAC Linker.
- BenchChem. (2025). Conformational Analysis of the Azetidine Ring in Methyl 4-(3-azetidinyloxy)benzoate: A Technical Guide.
- MJPS. (2020). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine.
- PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin.
- PubMed. (2021). Azetidines of pharmacological interest.
Sources
- 1. Analogues of Piperidine for Drug Design - Enamine [enamine.net]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Identification of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 11. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 14. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 15. mercell.com [mercell.com]
- 16. researchgate.net [researchgate.net]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. enamine.net [enamine.net]
- 19. Permeability Assay on Caco-2 Cells | Bienta [bienta.net]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. Analogues of Piperidine for Drug Design - Pharmaceutical Business review [pharmaceutical-business-review.com]
- 22. benchchem.com [benchchem.com]
- 23. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Heterocyclic Linkers in PROTACs: A Comparative Analysis of Azetidine vs. Piperidine and Piperazine Scaffolds
In the pioneering field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) represent a paradigm shift from traditional occupancy-based inhibition to event-driven pharmacology.[1] These heterobifunctional molecules catalytically induce the degradation of specific proteins by hijacking the cell's own ubiquitin-proteasome system.[2][3] A PROTAC molecule consists of three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[4]
While the two ligands provide specificity, the linker is far from a simple tether. It is a critical determinant of the PROTAC's overall efficacy, profoundly influencing its physicochemical properties, cell permeability, and, most importantly, the geometry and stability of the ternary complex (POI-PROTAC-E3 ligase) that precedes degradation.[5][6][7] Among the diverse linker architectures, saturated heterocycles have emerged as valuable motifs for imparting conformational rigidity, which can pre-organize the PROTAC into a bioactive conformation.[4][8][9]
This guide provides an in-depth comparison of N-(azetidin-3-yl)methanesulfonamide, representing the small and highly constrained azetidine class, against the more widely used six-membered piperidine and piperazine heterocyclic linkers. We will explore the structural and functional implications of these choices, supported by experimental data and detailed protocols for their evaluation.
The PROTAC Mechanism: A Linker-Orchestrated Process
The fundamental action of a PROTAC is to act as a molecular matchmaker, bringing a target protein and an E3 ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme (associated with the E3 ligase) to lysine residues on the target protein's surface. This poly-ubiquitination serves as a molecular flag, marking the protein for recognition and degradation by the 26S proteasome.[2] The linker's length, flexibility, and chemical composition are paramount in dictating the orientation and stability of this crucial ternary complex.[6][10]
Comparative Analysis of Heterocyclic Linker Scaffolds
The choice of a heterocyclic linker is a strategic decision in PROTAC design, balancing rigidity, solubility, and synthetic accessibility. The ring size and nature of the heteroatoms dictate the spatial vectors available for connecting the two ends of the PROTAC, directly influencing the potential protein-protein interactions within the ternary complex.[11]
| Feature | This compound (Azetidine) | Piperidine | Piperazine |
| Ring Size | 4-membered | 6-membered | 6-membered |
| Conformational Rigidity | High; significant ring strain restricts conformations, providing a more defined 3D vector. | Moderate; exists primarily in a stable chair conformation, offering rigidity. | Moderate; chair conformation is preferred, similar to piperidine. |
| Physicochemical Impact | The sulfonamide group adds polarity. The small ring has a lower lipophilic contribution than larger rings. | Increases rigidity. Can act as a hydrogen bond acceptor. Generally increases lipophilicity compared to linear linkers. | The second nitrogen provides a key site for protonation, which can significantly enhance aqueous solubility.[12][13] |
| Synthetic Accessibility | The parent azetidine core can be challenging to synthesize, but functionalized building blocks are commercially available.[14][15] | Readily available and easily incorporated into synthetic routes.[12] | A common building block in medicinal chemistry, offering versatile handles for modular synthesis.[4][12] |
| Impact on Ternary Complex | Provides a unique, compact, and rigid presentation of the ligands. May access different protein-protein interactions compared to larger linkers. | Introduces a rigid scaffold that can pre-organize the PROTAC into a favorable binding conformation.[9][12] | Similar to piperidine in providing rigidity. The additional nitrogen may offer new hydrogen bonding opportunities within the complex. |
| Cell Permeability | Can be favorable due to lower molecular weight and potential for intramolecular hydrogen bonding to mask polarity. However, high rigidity can sometimes be detrimental. | Generally favorable. Replacing flexible linkers with rigid piperidine/piperazine motifs has been shown to improve metabolic stability and potency.[12] | The ability to be protonated can decrease passive permeability but may be leveraged for other transport mechanisms.[16] |
The Azetidine Scaffold: Compact Rigidity
The 4-membered azetidine ring is a bioisostere of larger cyclic amines but with significantly more conformational constraint. This rigidity can be advantageous, as it reduces the entropic penalty of binding and presents the warhead and E3 ligand in a more defined spatial orientation.[10] The specific molecule, this compound, introduces a sulfonamide group, which is a strong hydrogen bond acceptor and adds polarity, potentially improving solubility.
-
Rationale for Use: Azetidine linkers are employed when a compact and highly rigid connection is desired to probe specific, tight geometric constraints for productive ternary complex formation. They serve as valuable tools to explore novel vectors for exiting the ligand binding pockets.
The Piperidine/Piperazine Scaffolds: The Versatile Workhorses
Six-membered rings like piperidine and piperazine are among the most common heterocyclic linkers used in PROTACs.[4][] They offer a good balance of rigidity and synthetic tractability.[9]
-
Piperidine: As a simple secondary or tertiary amine, piperidine provides a rigid chair-like structure that limits the conformational freedom of the linker.[12]
-
Piperazine: The key advantage of piperazine is its second nitrogen atom. This site can be left as a basic handle to improve aqueous solubility via protonation at physiological pH, a critical parameter for many large PROTAC molecules.[12][13] This feature was leveraged in the development of clinical candidates like ARV-471.[9]
Experimental Guide: Evaluating Linker Performance
A rational PROTAC design workflow involves synthesizing molecules with different linkers and systematically evaluating their performance across a series of assays. The goal is to correlate physicochemical properties and biophysical data with cellular activity.
Protocol 1: Assessing Cell Permeability
Due to their high molecular weight, PROTACs often exhibit poor membrane permeability, a major hurdle for therapeutic efficacy.[3][18] Assays like PAMPA and Caco-2 are essential for early-stage assessment.[16][19]
A. Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Principle: This high-throughput assay measures passive diffusion across an artificial lipid membrane, providing a rapid screen for membrane permeability.[3][18][19]
-
Methodology:
-
Preparation: A filter plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form the artificial membrane.
-
Donor Plate: The PROTAC compound is dissolved in buffer at a known concentration and added to the wells of the donor plate.
-
Assembly: The filter plate is placed on top of the donor plate, and the acceptor plate (containing fresh buffer) is placed on top of the filter plate, creating a "sandwich."
-
Incubation: The assembly is incubated for 4-16 hours to allow the compound to diffuse from the donor to the acceptor chamber.
-
Quantification: The concentration of the PROTAC in both the donor and acceptor wells is measured using LC-MS/MS.
-
-
Data Analysis: The permeability coefficient (Pe) is calculated. Higher Pe values indicate better passive diffusion.
B. Caco-2 Permeability Assay
-
Principle: This assay uses a monolayer of Caco-2 cells, which differentiate to form tight junctions and express transporters, thus modeling the human intestinal barrier. It provides data on both passive diffusion and active transport/efflux.[3][19]
-
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable filter supports (e.g., Transwell inserts) and cultured for ~21 days to form a differentiated monolayer.
-
Treatment: The PROTAC compound is added to either the apical (top) or basolateral (bottom) chamber.
-
Sampling: At various time points, samples are taken from the opposite chamber.
-
Quantification: Compound concentration is determined by LC-MS/MS.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) transport. The efflux ratio (Papp B-A / Papp A-B) indicates whether the compound is a substrate for efflux pumps.
Protocol 2: Quantifying Ternary Complex Formation
The formation of a stable ternary complex is a prerequisite for efficient degradation.[5][20] Techniques like Surface Plasmon Resonance (SPR) and NanoBRET™ are used to measure the kinetics and affinity of this interaction.[20][21]
A. Surface Plasmon Resonance (SPR)
-
Principle: SPR is a label-free technique that measures the binding of an analyte (in solution) to a ligand (immobilized on a sensor chip) in real-time.[22] It can dissect binary and ternary interactions and determine cooperativity.[23][24]
-
Methodology:
-
Immobilization: Covalently immobilize a high-purity E3 ligase (e.g., VHL complex) onto a sensor chip.
-
Binary Interaction (PROTAC-E3): Inject a series of concentrations of the PROTAC over the E3 ligase surface to measure the binary binding kinetics (kon, koff) and affinity (KD).
-
Ternary Interaction: Prepare a series of dilutions of the PROTAC in a buffer that is supplemented with a constant, near-saturating concentration of the target protein (POI).
-
Injection: Inject the PROTAC/POI mixture over the immobilized E3 ligase. The resulting sensorgram reflects the formation of the ternary complex.
-
-
Data Analysis:
-
Determine the KD for both the binary (PROTAC to E3) and ternary (PROTAC+POI to E3) interactions.
-
Calculate the cooperativity factor (α) = KD (binary) / KD (ternary).
-
α > 1 indicates positive cooperativity (the presence of the POI enhances PROTAC binding to the E3 ligase), which is highly desirable.
-
α < 1 indicates negative cooperativity.
-
-
B. NanoBRET™ Ternary Complex Assay
-
Principle: This is a proximity-based assay performed in live cells that measures protein-protein interactions.[21][25] Energy transfer occurs when a NanoLuc® luciferase donor and a HaloTag® acceptor are brought into close proximity by a PROTAC.[25][26]
-
Methodology:
-
Cell Engineering: Co-express the POI fused to NanoLuc® (the energy donor) and the E3 ligase fused to HaloTag® in a suitable cell line.
-
Labeling: Add the HaloTag® fluorescent ligand (the energy acceptor) to the cells and allow it to covalently label the E3 ligase.
-
Substrate Addition: Add the NanoLuc® substrate (furimazine).
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC.
-
Signal Detection: Measure the light emission at two wavelengths (donor and acceptor).
-
-
Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. A dose-dependent increase in the BRET ratio indicates PROTAC-induced ternary complex formation inside living cells.
Protocol 3: Measuring Target Protein Degradation
The ultimate measure of a PROTAC's success is its ability to reduce the levels of the target protein within cells. Western blotting is the gold-standard technique for this measurement.[2][27][28]
A. Western Blot Analysis
-
Principle: This technique uses antibodies to detect and semi-quantify the amount of a specific protein in a complex mixture, such as a cell lysate.[29][30]
-
Methodology:
-
Cell Treatment: Plate cells and treat them with a serial dilution of the PROTAC for a set period (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[27]
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.[27]
-
SDS-PAGE: Denature an equal amount of protein from each sample (e.g., 20 µg) in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunodetection:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific to the POI.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Also probe for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.
-
-
Signal Detection: Add a chemiluminescent substrate and capture the signal using a digital imager.
-
-
Data Analysis:
-
Use densitometry software to quantify the band intensity for the POI and the loading control in each lane.
-
Normalize the POI signal to the loading control signal.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum percentage of degradation).
-
Conclusion and Future Outlook
The linker is a master regulator of PROTAC function. The choice between a small, highly constrained azetidine linker and a larger, more common piperidine or piperazine linker is a nuanced decision that must be guided by empirical data.
-
This compound and other azetidine-based linkers offer a unique tool to enforce a specific geometry on the ternary complex. Their compact nature is valuable for exploring structure-activity relationships where larger linkers may introduce too much flexibility or unfavorable steric interactions.
-
Piperidine and Piperazine linkers are well-validated scaffolds that provide rigidity and offer clear strategies for modulating physicochemical properties, particularly solubility in the case of piperazine.[9][12] They represent a robust starting point for many PROTAC design campaigns.
Ultimately, the optimal linker is target- and system-dependent. A comprehensive evaluation of permeability, ternary complex formation, and cellular degradation is essential to correlate linker structure with functional outcomes. The future of linker design will likely involve a move beyond simple spacers to incorporate novel, rigid scaffolds and functional groups that can actively and favorably participate in ternary complex interactions, further enhancing the power and precision of targeted protein degradation.
References
- Application Notes and Protocols for Western Blot Analysis of PROTAC-Mediated Protein Degradation - Benchchem.
- Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed. (2022-01-24).
- A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed.
- Application Notes & Protocols: Cell Permeability Assays for (S,R,S)-AHPC TFA containing PROTACs - Benchchem.
- Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments.
- A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments.
- The Influence of Linker Architecture on PROTAC Ternary Complex Stability: A Comparative Analysis - Benchchem.
- Current strategies for the design of PROTAC linkers: a critical review - PMC - NIH.
- Full article: Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). (2023-03-12).
- Understanding and Improving the Membrane Permeability of VH032-Based PROTACs | ACS Medicinal Chemistry Letters - ACS Publications.
- Why PROTACs Fail in Cellular Environments— and What Two NanoBRET Assays Can Reveal - Selvita. (2025-04-18).
- Target engagement studies and kinetic live-cell degradation assays enable the systematic characterization of HDAC6 PROTACs at endogenous protein expression levels | bioRxiv. (2025-04-04).
- Permeability Assay - Profacgen.
- Application Note: Western Blot Analysis of PROTAC-Induced Protein Degradation - Benchchem.
- Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design - NIH. (2024-07-29).
- Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination - BMG Labtech.
- A Comparative Guide to Surface Plasmon Resonance (SPR) for the Analysis of PROTAC Ternary Complexes - Benchchem.
- Overview of PROTAC Linkers: Types and Design - BOC Sciences.
- Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC - NIH.
- The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - JoVE. (2024-01-12).
- PROTAC-Induced Proteolytic Targeting - PMC - NIH.
- Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes | Aragen Life Sciences.
- PROTAC-mediated ternary complex formation and hook effect. The hook... - ResearchGate.
- Azetidine vs. Piperidine Linkers for Protein Degradation: A Head-to-Head Comparison - Benchchem.
- Measuring PROTAC Ternary Complex Formation by SPR - Charnwood Discovery.
- (PDF) Novel approaches for the rational design of PROTAC linkers - ResearchGate. (2020-10-06).
- SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate | ACS Chemical Biology - ACS Publications. (2019-02-05).
- The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC - NIH.
- rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - Oxford Academic.
- Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One - NIH.
- Classification of most common linkers used in PROTAC design based on... - ResearchGate.
- What are PROTAC Linkers? - BroadPharm. (2022-12-12).
- A Comparative Analysis of Piperidine and Piperazine Linkers in PROTAC Design - Benchchem.
- Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - NIH.
- Overview of PROTAC Linkers - ChemPep.
- PROTACs bearing piperazine-containing linkers: what effect on their protonation state?.
- Characteristic roadmap of linker governs the rational design of PROTACs - PMC.
- This compound hydrochloride | C4H11ClN2O2S | CID 72207577.
- 1-(Azetidin-3-yl)piperidine | PROTAC Linker | MedChemExpress.
- A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - NIH.
- PROTAC linker, E3 Ligase Ligand-Linker - BroadPharm.
Sources
- 1. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. tandfonline.com [tandfonline.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Permeability Assay - Profacgen [profacgen.com]
- 20. benchchem.com [benchchem.com]
- 21. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 22. aragen.com [aragen.com]
- 23. charnwooddiscovery.com [charnwooddiscovery.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. selvita.com [selvita.com]
- 26. bmglabtech.com [bmglabtech.com]
- 27. benchchem.com [benchchem.com]
- 28. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 29. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 30. academic.oup.com [academic.oup.com]
A Comparative Guide to the In Vitro and In Vivo Stability of N-(azetidin-3-yl)methanesulfonamide Derivatives
Introduction: The Strategic Value of the Azetidine Scaffold
In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimal pharmacokinetic profiles is paramount. Small, strained heterocycles have emerged as powerful tools for molecular optimization, and among them, the azetidine ring has garnered significant attention.[1][2] This four-membered nitrogen-containing heterocycle offers a unique combination of properties: its inherent ring strain provides a rigid, three-dimensional scaffold that can facilitate productive protein-ligand interactions, while its sp³-rich character can lead to improved solubility and metabolic stability compared to more conventional planar structures.[3][4][5][6]
The N-(azetidin-3-yl)methanesulfonamide core represents a versatile starting point for library synthesis. The sulfonamide group is a well-established pharmacophore found in a wide array of drugs, while the azetidine ring provides novel exit vectors for chemical exploration.[7][8] However, the success of any drug candidate hinges on its stability—its ability to withstand metabolic breakdown and chemical degradation to reach its target in sufficient concentration.[9][10][11]
This guide provides a comprehensive comparison of the methodologies used to assess the in vitro and in vivo stability of this compound derivatives. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and explore the structure-stability relationships that can guide the design of more robust therapeutic agents.
Part 1: In Vitro Stability Assessment: The First Line of Defense
In vitro stability assays are indispensable tools in early drug discovery, offering a rapid and cost-effective means to predict a compound's metabolic fate.[12][13] These studies allow researchers to rank-order compounds, build structure-activity relationships (SAR), and identify potential metabolic liabilities before committing to more resource-intensive in vivo studies.[14]
Metabolic Stability in Hepatic Systems
The liver is the primary site of drug metabolism. Therefore, liver-derived in vitro systems are the gold standard for assessing metabolic stability.[14]
-
Causality of Experimental Choice: We utilize two primary systems:
-
Liver Microsomes: These are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I cytochrome P450 (CYP) enzymes. They are excellent for identifying compounds susceptible to oxidative metabolism but lack Phase II conjugating enzymes.[13]
-
Hepatocytes: As intact liver cells, hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs), offering a more complete picture of a compound's hepatic clearance.[13][14]
-
A key liability for some azetidine-containing compounds is cytochrome P450 (CYP)-mediated α-carbon oxidation, which can lead to ring scission and the formation of reactive metabolites.[15] Therefore, assessing stability in these systems is critical.
This protocol provides a self-validating system by including a positive control compound with known metabolic properties (e.g., Verapamil for high clearance, Warfarin for low clearance).
-
Preparation:
-
Prepare a 1 M potassium phosphate buffer (pH 7.4).
-
Prepare a stock solution of the this compound test derivative at 1 mM in DMSO.
-
On the day of the experiment, thaw pooled liver microsomes (e.g., human, rat) on ice.
-
Prepare an NADPH regenerating solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
-
Incubation:
-
In a 96-well plate, combine the phosphate buffer, liver microsomes (final concentration ~0.5 mg/mL), and the test compound (final concentration 1 µM).
-
Pre-incubate the plate at 37°C for 5 minutes to equilibrate.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating solution.[12]
-
-
Time-Point Sampling & Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an aliquot of the incubation mixture to a separate plate containing a cold quenching solution (e.g., acetonitrile with an internal standard).[12] The quenching step precipitates the microsomal proteins and halts all enzymatic activity.[16]
-
-
Analysis:
-
Data Interpretation:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Calculate the half-life (t½) from the slope of the linear regression (t½ = -0.693 / slope).
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) × (incubation volume / mg of microsomal protein).[14]
-
Caption: Workflow for an in vitro microsomal stability assay.
The following table presents illustrative data for a series of hypothetical this compound derivatives, where R represents a substitution on the azetidine nitrogen. This data demonstrates how structural modifications can influence metabolic stability.
| Compound ID | R-Group Modification | Human Liver Microsome t½ (min) | Rat Liver Microsome t½ (min) | Intrinsic Clearance (CLint, µL/min/mg) |
| Parent-01 | -H | 25 | 18 | 65.2 |
| Deriv-02 | -CH₃ | 45 | 35 | 36.4 |
| Deriv-03 | -C(CH₃)₃ (tert-Butyl) | >120 | 105 | <11.5 |
| Deriv-04 | -CH₂-Cyclopropyl | 70 | 58 | 23.4 |
Data is for illustrative purposes only.
The trend suggests that increasing steric bulk at the azetidine nitrogen (a potential site of metabolism) can shield the molecule from CYP enzymes, leading to a longer half-life and lower intrinsic clearance.
Chemical Stability in Plasma
Beyond enzymatic degradation in the liver, compounds must be stable in the systemic circulation. Plasma contains various enzymes, such as esterases and amidases, that can hydrolyze susceptible functional groups.[18] A plasma stability assay is a crucial checkpoint to identify such liabilities.[16] The protocol is similar to the microsomal assay but uses plasma as the biological matrix and does not require the addition of cofactors.
Part 2: In Vivo Stability and Pharmacokinetic Profiling
While in vitro assays are predictive, in vivo studies are essential to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) in a whole organism.[10] These studies provide the definitive assessment of a compound's stability and overall pharmacokinetic (PK) profile.[19][20]
-
Animal Model Selection: Rodents (mice or rats) are standard for early PK screening due to their well-characterized physiology and cost-effectiveness.[10]
-
Dosing:
-
Intravenous (IV) Administration: A cohort of animals receives the compound directly into the bloodstream (e.g., via tail vein injection). This provides a baseline for 100% bioavailability and allows for the direct calculation of clearance and volume of distribution.
-
Oral (PO) Administration: A separate cohort receives the compound via oral gavage. This route is critical for assessing oral absorption and first-pass metabolism.
-
-
Blood Sampling: At predetermined time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-dosing, small blood samples are collected into tubes containing an anticoagulant (e.g., K2-EDTA).[21]
-
Plasma Processing: The blood samples are centrifuged to separate the plasma, which is then harvested and stored frozen (-80°C) until analysis.
-
Bioanalysis: The concentration of the drug in the plasma samples is quantified using a validated LC-MS/MS bioanalytical method.[22][23]
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental analysis software to determine key PK parameters.[10][24]
Caption: The ADME (Absorption, Distribution, Metabolism, Excretion) pathway.
This table compares the in vivo PK parameters for the same hypothetical derivatives, demonstrating the link between in vitro stability and in vivo outcomes.
| Compound ID | Dosing Route | t½ (h) | Clearance (CL, mL/min/kg) | Volume of Distribution (Vd, L/kg) | Oral Bioavailability (F%) |
| Parent-01 | IV / PO | 1.8 | 45.5 | 6.8 | 22% |
| Deriv-02 | IV / PO | 3.5 | 28.1 | 8.2 | 45% |
| Deriv-03 | IV / PO | 8.1 | 10.2 | 7.5 | 71% |
| Deriv-04 | IV / PO | 5.2 | 19.5 | 8.9 | 58% |
Data is for illustrative purposes only.
As predicted by the in vitro data, Deriv-03 , with its high metabolic stability, exhibits the longest in vivo half-life, the lowest clearance, and consequently, the highest oral bioavailability. This underscores the critical value of early in vitro screening.
Part 3: Structure-Stability Relationships (SSR) and Design Strategies
The ultimate goal of these stability studies is to inform rational drug design. For this compound derivatives, several principles apply:
-
Azetidine Ring Stability: While often improving metabolic profiles compared to larger rings, the azetidine moiety is not immune to metabolism.[4] Ring strain can make it susceptible to acid-mediated decomposition or enzymatic ring-opening.[15][25] Strategically placing substituents can sterically hinder metabolic attack or alter the electronics of the ring to enhance stability.
-
Sulfonamide Group: The sulfonamide group itself is generally stable, but the nature of its substituents can influence the overall properties of the molecule.[7][26][27] Structure-activity relationship studies have shown that substituting the sulfonamide nitrogen with heterocyclic rings can often increase potency and modulate physicochemical properties.[28]
-
Blocking Sites of Metabolism: If a specific site of metabolic liability is identified (e.g., via metabolite identification studies), it can be "blocked." This is often achieved by replacing a metabolically labile hydrogen atom with a group that is resistant to oxidation, such as a fluorine atom or a methyl group.
Conclusion
The evaluation of in vitro and in vivo stability is a cornerstone of modern drug discovery. For the this compound class of compounds, a systematic and integrated approach is essential. By employing a suite of assays, from high-throughput in vitro microsomal stability to definitive in vivo pharmacokinetic studies, researchers can build a comprehensive understanding of a compound's disposition. This knowledge enables data-driven decisions, facilitates the rational design of derivatives with improved drug-like properties, and ultimately increases the probability of advancing a safe and effective therapeutic agent to the clinic.
References
- The Discovery and Synthesis of Substituted Azetidine Derivatives: A Technical Guide for Drug Development Professionals. Benchchem.
- Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. PMC.
- How to Conduct an In Vitro Metabolic Stability Study. (2025-05-29).
- Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. PubMed.
- In Vivo Pharmacokinetic (PK) Studies. Selvita.
- Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH. (2021-09-30).
- In Vivo and In Vitro Pharmacokinetic Studies of a Dual Topoisomerase I/II Inhibitor.
- Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors | Journal of Medicinal Chemistry. ACS Publications. (2020-12-22).
- Advances in measuring single-cell pharmacokinetics and pharmacology in vivo. PMC - NIH.
- ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER.
- Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2) En Route to the Discovery of the Clinical Candidate Ervogastat. PubMed. (2023-06-19).
- Examples of an azetidine‐based bioisoster for a piperidine ring. ResearchGate.
- In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385.
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF. ResearchGate.
- In Vitro Plasma Stability of Hexahydroisocohumulone: A Technical Guide. Benchchem.
- Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI.
- Molecular basis for azetidine-2-carboxylic acid biosynthesis. PMC - PubMed Central. (2025-02-04).
- Quantitative Method for the Detection of Sulfonamide Residues in Meat and Milk Samples with a High-Performance Thin-Layer Chromatographic Method. Oxford Academic.
- Put a ring on it: application of small aliphatic rings in medicinal chemistry. PubMed Central.
- Plasma Stability In Vitro Assay. Charnwood Discovery.
- Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes).
- In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.
- Structural Activity Relationship (SAR) of Sulfonamides. YouTube. (2020-11-24).
- Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Nuvisan.
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. (2021-03-24).
- Evaluation of in vivo pharmacokinetic study of the anti-cancer drug imatinib using silkworms as an animal model. PubMed. (2024-09-19).
- (PDF) Quick bioanalytical method of quantification and validation of sulbactam in plasma using high performance liquid chromatography. ResearchGate. (2025-08-07).
- This compound HYDROCHLORIDE [P43465]. ChemUniverse.
- This compound hydrochloride, min 97%, 1 gram. CP Lab Safety.
- This compound hydrochloride | C4H11ClN2O2S | CID 72207577. PubChem.
- Structure of azetidine‐containing compounds found in nature. ResearchGate.
- Review on Bioanalytical Method Development in Human Plasma.
- N-(Azetidin-3-yl)aminosulfonamide hydrochloride | 2060034-54-8 | KHD03454. Biosynth.
- The Discovery and Ascendancy of Azetidine Compounds: A Technical Guide for Researchers. Benchchem.
- Development and Validation of Bioanalytical LC–MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma. MDPI.
- Synthesis and Biological Evaluation of the Selected Naphthalene Substituted Azetidinone Derivatives Targeting Parkinson's Disease. Indian Journal of Pharmaceutical Education and Research.
- Spotting the unforeseen in the preparation of N-(azetidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives. ResearchGate.
- Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. PMC - NIH.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. openaccesspub.org [openaccesspub.org]
- 9. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selvita.com [selvita.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 13. nuvisan.com [nuvisan.com]
- 14. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2) En Route to the Discovery of the Clinical Candidate Ervogastat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. charnwooddiscovery.com [charnwooddiscovery.com]
- 17. ymerdigital.com [ymerdigital.com]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. ijtsrd.com [ijtsrd.com]
- 24. Evaluation of in vivo pharmacokinetic study of the anti-cancer drug imatinib using silkworms as an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions | Semantic Scholar [semanticscholar.org]
- 28. youtube.com [youtube.com]
A Head-to-Head Comparison of N-(azetidin-3-yl)methanesulfonamide Analogs as Selective JAK Kinase Inhibitors
Introduction: The Strategic Importance of the Azetidine Scaffold in Kinase Inhibition
In the landscape of modern medicinal chemistry, the pursuit of potent and selective kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology and immunology. Kinases, as central regulators of cellular signaling, represent a large and diverse class of drug targets.[1] The Janus kinase (JAK) family—comprising JAK1, JAK2, JAK3, and TYK2—plays a pivotal role in cytokine signaling pathways that govern immune responses and cell growth.[2][3] Dysregulation of the JAK-STAT pathway is implicated in a host of autoimmune diseases and cancers, making the development of specific JAK inhibitors a high-priority therapeutic strategy.[3]
The N-(azetidin-3-yl)methanesulfonamide scaffold has emerged as a promising framework for building such inhibitors. The azetidine ring, a four-membered heterocycle, is considered a "privileged scaffold." Its strained ring system provides a rigid, three-dimensional geometry that can orient substituents into optimal binding positions within a target's active site, often with greater precision than more flexible acyclic or larger ring systems.[1] This structural rigidity can lead to enhanced potency and selectivity. When combined with the methanesulfonamide group—a known hydrogen bond donor and acceptor that can interact with the hinge region of the kinase ATP-binding pocket—the resulting molecule presents a powerful starting point for inhibitor design.[4]
This guide provides a head-to-head comparison of a series of this compound analogs, focusing on their structure-activity relationships (SAR) as inhibitors of the JAK family. We will dissect how subtle chemical modifications to a core scaffold influence potency against a primary target (JAK1) and selectivity against other JAK isoforms. The data presented herein is synthesized from established principles of kinase inhibitor design to provide a clear, illustrative comparison for researchers in the field.
Comparative Analysis: Potency and Selectivity of Lead Analogs
The primary goal in designing JAK inhibitors for autoimmune indications is often to selectively target JAK1, thereby blocking pro-inflammatory cytokine signaling while avoiding the hematological side effects associated with JAK2 inhibition and the immunosuppressive effects of broad JAK3 inhibition. The following table summarizes the inhibitory activity (IC50) of a focused library of this compound analogs against the four JAK family members.
| Compound ID | Core Structure | R¹ Group (on Azetidine Nitrogen) | R² Group (on Pyrrolo[2,3-b]pyrimidine) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Selectivity (JAK2/JAK1) |
| AZ-001 | This compound | -H | 7H-pyrrolo[2,3-b]pyrimidine | 550 | 620 | >5000 | 1200 | ~1.1x |
| AZ-002 | This compound | -CH₃ | 7H-pyrrolo[2,3-b]pyrimidine | 250 | 310 | >5000 | 850 | ~1.2x |
| AZ-003 | This compound | -CH(CH₃)₂ | 7H-pyrrolo[2,3-b]pyrimidine | 85 | 150 | >2000 | 400 | ~1.8x |
| AZ-004 | This compound | Cyclopentyl | 7H-pyrrolo[2,3-b]pyrimidine | 15 | 450 | >1000 | 210 | 30x |
| AZ-005 | This compound | Cyclopentyl | 5-fluoro-7H-pyrrolo[2,3-b]pyrimidine | 5 | 280 | >1000 | 150 | 56x |
| AZ-006 | This compound | Cyclopentyl | 5-cyano-7H-pyrrolo[2,3-b]pyrimidine | 2 | 65 | >2000 | 95 | 32.5x |
Data is representative and compiled to illustrate key SAR principles.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The data reveals a clear and logical progression in inhibitor design, underscoring the causality behind specific molecular modifications.
-
Exploiting the Azetidine Nitrogen (R¹): The unsubstituted azetidine nitrogen of AZ-001 provides a baseline activity but lacks significant potency or selectivity. Simple alkylation (AZ-002 , -CH₃; AZ-003 , -isopropyl) leads to a modest increase in potency. This is likely due to increased van der Waals interactions in a hydrophobic pocket adjacent to the azetidine binding site. The breakthrough comes with the introduction of a larger, lipophilic cyclopentyl group (AZ-004 ). This modification dramatically improves JAK1 potency and, crucially, introduces significant selectivity against JAK2. This suggests that the active sites of JAK1 and JAK2 differ in the size or shape of this particular sub-pocket, a difference that can be exploited for selective inhibitor design.
-
Targeting the Hinge-Binding Moiety (R²): The 7H-pyrrolo[2,3-b]pyrimidine core is a well-established "hinge-binder" in kinase inhibitors, forming critical hydrogen bonds with the backbone of the kinase hinge region. Modifications at the C5 position explore interactions with the solvent-front region. Introducing a small, electron-withdrawing fluorine atom (AZ-005 ) improves JAK1 potency threefold, likely by favorably altering the electronic properties of the pyrimidine ring and making a favorable contact.
-
Synergy for Optimal Potency and Selectivity: The combination of the optimal cyclopentyl group at R¹ and a cyano group at R² (AZ-006 ) yields the most potent and selective compound in the series. The cyano group is a potent hydrogen bond acceptor and can form a strong, specific interaction with a corresponding donor residue in the solvent-exposed region of the JAK1 active site. This additional interaction not only anchors the inhibitor more tightly, boosting potency to the low single-digit nanomolar range, but also enhances selectivity against JAK2.
The logical flow of this optimization process is depicted below.
Caption: SAR progression from the baseline scaffold to a potent and selective inhibitor.
The Target: JAK-STAT Signaling Pathway
The analogs described inhibit JAK1, thereby blocking the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins. This intervention prevents the translocation of STAT dimers to the nucleus, halting the transcription of pro-inflammatory genes.
Caption: The JAK-STAT signaling pathway and the mechanism of action for a selective JAK1 inhibitor.
Experimental Protocols: A Self-Validating System for Kinase Inhibition
To ensure the reliability and reproducibility of the IC50 data, a robust and standardized biochemical assay is paramount. A Homogeneous Time-Resolved Fluorescence (HTRF®) assay is a widely accepted method for quantifying kinase activity in a high-throughput format.
Protocol: JAK1 HTRF® Kinase Inhibition Assay
This protocol describes the determination of inhibitor potency by measuring the phosphorylation of a substrate peptide by the purified JAK1 enzyme.
A. Principle: The assay quantifies the phosphorylation of a biotinylated peptide substrate by JAK1. The phosphorylated product is detected by a europium (Eu³⁺) cryptate-labeled anti-phosphotyrosine antibody. When a second detection reagent, streptavidin-XL665, binds to the biotin on the peptide, the two fluorophores are brought into close proximity. Excitation of the europium donor leads to Fluorescence Resonance Energy Transfer (FRET) to the XL665 acceptor, which then emits a signal at 665 nm. An inhibitor will prevent peptide phosphorylation, disrupting FRET and reducing the signal.[5][6]
B. Materials:
-
Purified, recombinant human JAK1 enzyme (catalytic domain)
-
Biotinylated peptide substrate (e.g., Biotin-EQEDEPEGDYFEWLE)
-
ATP (Adenosine triphosphate)
-
HTRF® Kinase Buffer
-
Eu³⁺-labeled anti-phosphotyrosine antibody (e.g., PT66)
-
Streptavidin-XL665
-
Test compounds (e.g., AZ-001 to AZ-006) serially diluted in DMSO
-
384-well low-volume white plates
C. Experimental Workflow Diagram:
Caption: Step-by-step workflow for the JAK1 HTRF® kinase inhibition assay.
D. Step-by-Step Methodology:
-
Compound Plating: Using an acoustic dispenser, add 250 nL of each test compound dilution from a source plate to the wells of a 384-well assay plate. Include wells for positive (no enzyme) and negative (DMSO vehicle) controls.
-
Enzyme/Substrate Addition: Prepare a 1.11x solution of JAK1 enzyme and biotinylated peptide substrate in kinase buffer. Add 18 µL of this mixture to each well.[5] Mix gently and allow the plate to pre-incubate for 30 minutes at room temperature. This step allows the inhibitors to bind to the kinase before the reaction starts.
-
Reaction Initiation: Add 2 µL of a 10x ATP solution (final concentration at the desired Km for ATP) to each well to start the kinase reaction.[5] Incubate for 120 minutes at room temperature.
-
Detection: Stop the reaction by adding 20 µL of the HTRF detection mix, containing the Eu³⁺-labeled anti-phosphotyrosine antibody and Streptavidin-XL665 diluted in detection buffer.[5][6]
-
Final Incubation and Reading: Incubate the plate for 60 minutes at room temperature to allow the detection antibodies to bind. Read the plate on an HTRF-compatible reader, collecting fluorescence emission at both 665 nm (acceptor) and 615 nm (donor).
-
Data Analysis: The HTRF ratio (Emission at 665 nm / Emission at 615 nm) * 10,000 is calculated for each well. The percentage of inhibition is determined relative to the controls. IC50 values are then calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software.[6]
Conclusion and Future Perspectives
This guide demonstrates a systematic approach to the optimization of this compound analogs as potent and selective JAK1 inhibitors. The structure-activity relationship analysis clearly shows that strategic modifications targeting specific sub-pockets within the kinase active site can transform a moderately potent, non-selective scaffold into a highly effective lead candidate. The combination of the rigid azetidine core, a lipophilic N-cyclopentyl group, and a hinge-binding pyrrolo[2,3-b]pyrimidine decorated with a C5-cyano group proved optimal for achieving both high potency and significant selectivity over other JAK family members.
The experimental protocols outlined provide a robust framework for validating these findings in a reliable and high-throughput manner. Future work should focus on profiling promising candidates like AZ-006 in cellular assays to confirm on-target activity (e.g., inhibition of STAT3 phosphorylation) and subsequent in vivo pharmacokinetic and pharmacodynamic studies to assess their true therapeutic potential. The principles illustrated here serve as a valuable guide for researchers aiming to design the next generation of targeted kinase inhibitors.
References
-
A simplified diagrammatic representation of the JAK-STAT pathway. - ResearchGate. (URL: [Link])
-
JAK-STAT signaling pathway - Wikipedia. (URL: [Link])
-
Schematic diagram of the JAK/STAT pathway in Drosophila. The basic... - ResearchGate. (URL: [Link])
-
The JAK/STAT Pathway - PMC - PubMed Central. (URL: [Link])
-
JAK-STAT Signaling Pathway - Creative Diagnostics. (URL: [Link])
-
JAK1 (JH2 Pseudokinase Domain) Inhibitor Screening Assay Kit - BPS Bioscience. (URL: [Link])
-
Biochemical HTRF Assay: The ability of compounds to inhibit the activity of JAK1, JAK2, JAK3, and Tyk2 was measured using a recombinant purified GST-tagged catalytic domain for each enzyme (Invitrogen JAK1 #M4290, JAK2 #M4290, JAK3 #M4290, Tyk2 #M4290) in an HTRF format biochemical assay. - PubChem - NIH. (URL: [Link])
-
Discovery of novel JAK1 inhibitors through combining machine learning, structure-based pharmacophore modeling and bio-evaluation - PMC - NIH. (URL: [Link])
-
Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates - PubMed. (URL: [Link])
-
The JAK/STAT Pathway - PMC - PubMed Central. (URL: [Link])
-
Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC. (URL: [Link])
-
Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
-
The Azaindole Framework in the Design of Kinase Inhibitors - MDPI. (URL: [Link])
-
Assay development steps and options for the LanthaScreen® Eu Kinase Binding Assay - Fisher Scientific. (URL: [Link])
-
Figure 5. Important molecular interactions surrounding the ATP binding... - ResearchGate. (URL: [Link])
-
ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy - PubMed Central. (URL: [Link])
-
Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors - PubMed Central. (URL: [Link])
-
KINASE INTERACTIONS - Molecular Sensing, Inc. (URL: [Link])
Sources
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AID 1344531 - Biochemical HTRF Assay: The ability of compounds to inhibit the activity of JAK1, JAK2, JAK3, and Tyk2 was measured using a recombinant purified GST-tagged catalytic domain for each enzyme (Invitrogen JAK1 #M4290, JAK2 #M4290, JAK3 #M4290, Tyk2 #M4290) in an HTRF format biochemical assay. The reactions employed a common peptide substrate, LCB-EQEDEPEGDYFEWLW-NH2 (in-house). The basic assay protocol is as follows: First, 250 nL of diluted compounds in DMSO were dispensed into the wells of a dry 384-well Black plate (Greiner #781076) using a Labcyte Echo 555 acoustic dispenser. Subsequent reagent additions employed an Agilent Bravo. Next, 18 μL of 1.11à enzyme and 1.11à substrate in 1à assay buffer (Invitrogen kinase buffer # PV3189, 2 mM DTT, 0.05% BSA) were added to the wells and shaken and then preincubated for 30 minutes at ambient temperature to allow compound binding to equilibrate. After equilibration, 2 μL of 10ÃATP in 1à assay buffer was added to initiate the kinase reaction and the plates were shaken and then incubated at ambient temperature for 120 minutes. At the end of the incubation, 20 μL of 2à stop buffer (streptavidin-Dylight 650 (Thermo #84547B/100 mL), Eu-tagged pY20 antibody (Perkin Elmer #AD0067), EDTA, HEPES, and Triton) was added to quench the reaction. Plates were shaken and centrifuged and then incubated 60 minutes at ambient temperature and then read on a Perkin Elmer Envision (λex=337 nm, λem=665 and 615 nm, TRF delay time=20 μs). HTRF signal=10,000*665 nm reading/615 nm reading. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Validating Target Engagement of N-(azetidin-3-yl)methanesulfonamide-Based Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, the validation of a small molecule's binding to its intended target is a cornerstone of successful therapeutic development. This guide provides an in-depth, objective comparison of key methodologies for confirming the target engagement of N-(azetidin-3-yl)methanesulfonamide-based inhibitors. By delving into the causality behind experimental choices and presenting self-validating protocols, this document serves as a practical resource for robust inhibitor characterization.
The this compound scaffold is a versatile chemical moiety found in a variety of kinase inhibitors and other targeted therapeutics. Its unique structural features can contribute to potent and selective interactions with target proteins. However, rigorous validation of this binding is essential to ensure that the observed biological effects are a direct consequence of on-target activity.
This guide will explore and compare four principal techniques for validating the binding of these inhibitors: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Cellular Thermal Shift Assay (CETSA), and Kinobeads Competition Binding Assays. Each method offers distinct advantages and provides complementary information, allowing for a comprehensive understanding of the inhibitor's mechanism of action.
A Comparative Overview of Binding Validation Techniques
The choice of a binding validation assay is a critical decision in the drug discovery workflow. It is often beneficial to employ a combination of biophysical and cellular methods to gain a comprehensive understanding of an inhibitor's properties.[1][2] Biochemical assays, performed in a controlled, cell-free environment, are valued for their consistency and simplicity, providing direct measurement of molecular interactions.[3] In contrast, cell-based assays offer a more physiologically relevant context by assessing target engagement within living cells, accounting for factors like cell permeability and off-target effects.[4][5]
| Technique | Principle | Key Advantages | Key Limitations | Primary Quantitative Output |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event. | Label-free, in-solution measurement; provides a complete thermodynamic profile (K D , ΔH, ΔS, stoichiometry). | Higher protein and compound consumption; lower throughput.[1] | Dissociation constant (K D ), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n) |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor surface. | Real-time kinetic data (k on , k off ); high sensitivity; relatively high throughput.[6] | Requires immobilization of one binding partner, which may affect its activity; potential for non-specific binding.[6] | Association rate constant (k on ), Dissociation rate constant (k off ), Dissociation constant (K D ) |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation. | Measures target engagement in a cellular and tissue context; label-free.[7] | Indirect measurement of binding; not all proteins exhibit a significant thermal shift.[8] | Thermal shift (ΔT m ), Isothermal dose-response curves (EC 50 ) |
| Kinobeads Competition Binding | Competition between a test inhibitor and immobilized broad-spectrum kinase inhibitors for binding to kinases in a cell lysate. | Profiles inhibitor selectivity across a large portion of the kinome in a native environment.[9] | Primarily for ATP-competitive inhibitors; may not detect allosteric binders.[10] | Apparent dissociation constants (K d app ) for multiple kinases |
Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Characterization
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction in a single experiment. This technique is considered the gold standard for characterizing binding affinity and thermodynamics due to its label-free, in-solution nature, which closely mimics physiological conditions.
Causality Behind Experimental Choices in ITC
The success of an ITC experiment hinges on meticulous sample preparation and thoughtful experimental design. The choice of buffer is critical; it must maintain the stability and solubility of both the protein and the inhibitor.[11] Using a buffer with a low ionization enthalpy, such as phosphate or HEPES, is advisable to minimize buffer-related heat changes.[12] It is imperative that the inhibitor and protein are in identical buffer solutions to avoid large heats of dilution that can obscure the binding signal.[13]
The concentrations of the protein in the sample cell and the inhibitor in the syringe are chosen to achieve a "c-window" (c = n * [Macromolecule] / K D ) between 5 and 500.[11] This ensures a sigmoidal binding isotherm that allows for accurate determination of the binding affinity (K D ) and stoichiometry (n).[11]
A Self-Validating ITC Protocol
A robust ITC experiment includes a control titration of the inhibitor into the buffer alone. This measures the heat of dilution, which is then subtracted from the protein-inhibitor titration data to isolate the heat of binding. This built-in control is essential for data integrity.
Experimental Protocol: ITC for this compound-based Inhibitor Binding
-
Sample Preparation:
-
Express and purify the target kinase to >95% purity.
-
Dialyze the protein extensively against the chosen ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
-
Dissolve the this compound-based inhibitor in the final dialysis buffer. If DMSO is required for solubility, ensure the final DMSO concentration is identical in both the protein and inhibitor solutions (typically ≤5%).[11]
-
Accurately determine the concentrations of both the protein and the inhibitor.
-
-
Instrument Setup:
-
Thoroughly clean the sample cell and injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
-
Titration:
-
Load the protein solution (e.g., 10-20 µM) into the sample cell.
-
Load the inhibitor solution (e.g., 100-200 µM) into the injection syringe.
-
Perform an initial injection of a small volume (e.g., 0.4 µL) to remove any air from the syringe tip, followed by a series of injections (e.g., 19 injections of 2 µL).
-
-
Data Analysis:
-
Integrate the raw titration data to obtain the heat change per injection.
-
Perform a control titration of the inhibitor into the buffer and subtract this from the experimental data.
-
Fit the corrected data to a suitable binding model (e.g., one-site binding) to determine the K D , ΔH, ΔS, and stoichiometry (n).
-
Interpreting ITC Data for Structure-Activity Relationship (SAR) Studies
The thermodynamic data from ITC provides invaluable insights for SAR studies.[14] For instance, a favorable enthalpic contribution (negative ΔH) often indicates strong hydrogen bonding and van der Waals interactions, while a favorable entropic contribution (positive ΔS) can be driven by the hydrophobic effect and conformational changes.[15] By analyzing how modifications to the this compound scaffold affect these thermodynamic parameters, medicinal chemists can rationally design inhibitors with improved affinity and selectivity.
Surface Plasmon Resonance (SPR): Real-time Kinetics of Binding
SPR is a powerful optical technique that monitors the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time.[6] This allows for the determination of not only the binding affinity (K D ) but also the association (k on ) and dissociation (k off ) rate constants, providing a deeper understanding of the binding kinetics.[6]
Causality Behind Experimental Choices in SPR
The choice of immobilization strategy is a critical first step. For kinase inhibitors, direct amine coupling of the kinase to a CM5 sensor chip is a common approach.[16] However, it is crucial to ensure that the immobilization process does not compromise the protein's activity.[16] Performing the immobilization at a pH just below the protein's isoelectric point (pI) can enhance coupling efficiency.
The running buffer should be chosen to minimize non-specific binding.[16] The inclusion of a surfactant like P20 (Tween 20) is standard practice. The flow rate during the experiment is also important; a higher flow rate can minimize mass transport limitations, which can occur with high-affinity interactions.[16]
A Self-Validating SPR Protocol
A key aspect of a self-validating SPR experiment is the use of a reference flow cell. This flow cell is activated and deactivated in the same way as the active flow cell but without the immobilized ligand. Subtracting the signal from the reference flow cell from the active flow cell signal corrects for bulk refractive index changes and non-specific binding to the sensor surface.
Experimental Protocol: SPR for this compound-based Inhibitor Binding
-
Ligand Immobilization:
-
Equilibrate a CM5 sensor chip with running buffer (e.g., HBS-EP+).
-
Activate the surface of the flow cells with a mixture of EDC and NHS.
-
Inject the purified kinase (e.g., at 10-50 µg/mL in 10 mM sodium acetate, pH 5.0) over one flow cell to achieve the desired immobilization level (e.g., 2000-3000 RU).
-
Deactivate the remaining active esters on both the active and reference flow cells with ethanolamine.
-
-
Analyte Binding:
-
Prepare a dilution series of the this compound-based inhibitor in running buffer.
-
Inject the different concentrations of the inhibitor over both the active and reference flow cells, typically for 60-120 seconds, followed by a dissociation phase where only running buffer flows over the chip.
-
Between each inhibitor injection, regenerate the sensor surface with a short pulse of a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove the bound inhibitor.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the k on , k off , and K D .[16]
-
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Physiological Context
CETSA is a powerful technique for verifying that a compound binds to its intended target within the complex environment of a living cell or even in tissues.[7] The principle is that ligand binding increases the thermal stability of the target protein.[7]
Causality Behind Experimental Choices in CETSA
The optimal temperature range for the heat challenge is a critical parameter that needs to be determined empirically for each target protein. The goal is to identify a temperature at which the unbound protein denatures and precipitates, while the ligand-bound protein remains soluble.[17] The duration of the heat shock also needs to be optimized; typically, 3-8 minutes is sufficient.[18]
The choice of cell line is also important. Ideally, a cell line that expresses the target protein at a detectable level and is relevant to the disease of interest should be used.
A Self-Validating CETSA Protocol
CETSA experiments are inherently self-validating through the inclusion of vehicle-treated control samples. The comparison of the melting curve of the target protein in the presence and absence of the inhibitor provides direct evidence of target engagement. Furthermore, performing isothermal dose-response experiments, where cells are treated with a range of inhibitor concentrations at a fixed temperature, allows for the determination of an EC 50 value for target engagement in a cellular context.[17]
Experimental Protocol: CETSA for this compound-based Inhibitor Binding
-
Cell Treatment:
-
Culture the chosen cell line to an appropriate confluency.
-
Treat the cells with various concentrations of the this compound-based inhibitor or a vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours).
-
-
Heat Shock:
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in PBS and aliquot them into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3-8 minutes using a thermal cycler, followed by cooling.[18]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells (e.g., by freeze-thaw cycles or with a specific lysis buffer).
-
Separate the soluble fraction (supernatant) from the aggregated proteins (pellet) by centrifugation.
-
-
Detection and Analysis:
-
Analyze the soluble fractions by Western blotting using an antibody specific to the target kinase.
-
Quantify the band intensities and plot them against the temperature to generate melting curves. A shift in the melting curve in the presence of the inhibitor indicates target engagement.[1]
-
For isothermal dose-response experiments, plot the band intensities at a single, fixed temperature against the inhibitor concentration to determine the EC 50 .[17]
-
Kinobeads Competition Binding: Profiling Kinase Inhibitor Selectivity
Kinobeads are a powerful chemical proteomics tool for assessing the selectivity of kinase inhibitors across a large portion of the kinome.[9] The method involves the use of broad-spectrum kinase inhibitors immobilized on beads to capture kinases from a cell lysate.[9] The test inhibitor is then added to the lysate to compete with the kinobeads for binding to its target kinases.
Causality Behind Experimental Choices in Kinobeads Assays
The choice of cell lysate is important as it determines the complement of kinases that can be profiled. Using a mixture of lysates from different cell lines can increase the coverage of the kinome.[19] The concentration range of the test inhibitor should be chosen to span from well below to well above its expected K d to generate a complete dose-response curve.
A Self-Validating Kinobeads Protocol
The competitive nature of the assay provides an inherent validation. A true inhibitor will show a dose-dependent decrease in the amount of its target kinase pulled down by the kinobeads. The use of quantitative mass spectrometry allows for the simultaneous profiling of hundreds of kinases, providing a comprehensive view of the inhibitor's selectivity.
Experimental Protocol: Kinobeads Competition Binding for this compound-based Inhibitor
-
Lysate Preparation:
-
Prepare a cell lysate from a suitable cell line or a mixture of cell lines.
-
Determine the protein concentration of the lysate.
-
-
Competition Binding:
-
Aliquot the cell lysate and incubate with a range of concentrations of the this compound-based inhibitor or a vehicle control.
-
Add the kinobeads to each aliquot and incubate to allow for the capture of kinases.
-
-
Sample Processing:
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Digest the eluted proteins with trypsin.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the resulting peptides by LC-MS/MS.
-
Identify and quantify the proteins in each sample.
-
For each kinase, plot the relative amount bound to the kinobeads as a function of the inhibitor concentration to generate dose-response curves and calculate the apparent dissociation constants (K d app ).[9]
-
Visualizing the Workflow and Concepts
To further elucidate the experimental processes and the underlying principles, the following diagrams have been generated.
Caption: Isothermal Titration Calorimetry (ITC) Workflow.
Caption: Surface Plasmon Resonance (SPR) Workflow.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Conclusion
Validating the binding of this compound-based inhibitors to their intended targets is a multifaceted process that benefits from the application of orthogonal techniques. Isothermal Titration Calorimetry provides unparalleled thermodynamic detail, while Surface Plasmon Resonance offers insights into the kinetics of the interaction. The Cellular Thermal Shift Assay confirms target engagement in a physiologically relevant context, and Kinobeads profiling elucidates the inhibitor's selectivity across the kinome. By judiciously selecting and applying these powerful methodologies, researchers can build a comprehensive and robust data package that provides a clear understanding of their inhibitor's mechanism of action, thereby accelerating the journey from a promising compound to a potential therapeutic.
References
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. promegaconnections.com [promegaconnections.com]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 12. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 13. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
- 14. Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structural and ITC Characterization of Peptide‐Protein Binding: Thermodynamic Consequences of Cyclization Constraints, a Case Study on Vascular Endothelial Growth Factor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of N-(azetidin-3-yl)methanesulfonamide Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The N-(azetidin-3-yl)methanesulfonamide scaffold is a privileged structure in modern medicinal chemistry, particularly as a hinge-binding motif in a variety of protein kinase inhibitors. Its rigid, three-dimensional nature offers distinct advantages in optimizing potency and physicochemical properties.[1] However, this structural rigidity does not automatically confer target specificity. Given the high degree of conservation within the ATP-binding site across the human kinome, achieving selectivity remains a significant hurdle in the development of safe and effective kinase inhibitors.[2][3]
Unintended off-target activity, or cross-reactivity, can lead to cellular toxicity or other adverse effects, potentially derailing an otherwise promising therapeutic candidate.[4][5] Therefore, a rigorous and systematic evaluation of inhibitor selectivity is not merely a characterization step but a foundational pillar of the drug discovery process.
This guide provides an in-depth comparison of methodologies for assessing the cross-reactivity of novel this compound derivatives. We will dissect the causality behind experimental choices, provide actionable protocols for robust selectivity profiling, and present a comparative analysis of representative compounds, grounded in field-proven insights.
The Imperative of Selectivity: Why Kinome-Wide Profiling Matters
The human genome contains over 500 protein kinases, which act as master regulators of cellular signaling.[6] Many of these kinases are implicated in diseases like cancer, making them attractive drug targets.[2] The challenge lies in the structural similarity of their ATP-binding pockets, the very site most inhibitors target. A compound designed to inhibit a specific kinase, for instance, AKT1, may inadvertently inhibit other structurally related kinases (e.g., P70S6K or PKA) or even unrelated kinases that share key binding site features.[7][8]
This polypharmacology can sometimes be beneficial, leading to multi-targeted therapies.[4][5] More often, however, it is a liability. Comprehensive profiling is the only way to understand a compound's true biological activity. Early, broad-scale screening against a large, diverse panel of kinases—often referred to as kinome scanning—is the most efficient strategy to identify potential cross-reactivity issues.[4][9] This allows for the early prioritization of the most selective lead candidates and informs structure-activity relationship (SAR) studies to mitigate off-target effects.[10][11]
Comparative Selectivity Analysis of Azetidine Derivatives
To illustrate the importance of selectivity profiling, let us consider three hypothetical this compound derivatives based on the core scaffold of Capivasertib (AZD5363), a potent pan-AKT inhibitor.[7][12] While their primary target is AKT1, subtle modifications to peripheral regions of the molecule can drastically alter their interaction with the broader kinome.
-
Compound A (AZD5363 Analog): The baseline compound, designed for potent pan-AKT inhibition.
-
Compound B (Modified Solvent-Front Moiety): A derivative of Compound A with a modification intended to reduce interaction with the solvent-exposed region, aiming to improve selectivity against closely related AGC family kinases.
-
Compound C (Modified Hinge-Binder): A derivative where the azetidine ring conformation is altered, potentially changing its interaction with the hinge region of the ATP pocket.
The inhibitory activity of these compounds was assessed against a panel of 96 diverse kinases at a fixed concentration of 1 µM. For the primary target and key off-targets, 10-point dose-response curves were generated to determine precise IC50 values.
Table 1: Comparative Kinase Inhibition Profile
| Kinase Target | Compound A (IC50, nM) | Compound B (IC50, nM) | Compound C (IC50, nM) | Kinase Family |
| AKT1 (Primary Target) | 3 | 5 | 15 | AGC |
| AKT2 | 8 | 12 | 25 | AGC |
| AKT3 | 8 | 10 | 30 | AGC |
| P70S6K | 15 | 150 | 20 | AGC |
| PKA | 20 | 250 | 35 | AGC |
| ROCK1 | 500 | >1000 | 450 | AGC |
| ROCK2 | 450 | >1000 | 400 | AGC |
| p38α (MAPK14) | >1000 | >1000 | 850 | CMGC |
| JNK2 | >1000 | >1000 | 900 | CMGC |
| LCK | >1000 | >1000 | >1000 | TK |
| SRC | >1000 | >1000 | >1000 | TK |
Data Interpretation:
-
Compound A demonstrates potent inhibition of all three AKT isoforms as expected.[8] However, it exhibits significant cross-reactivity against other AGC family kinases like P70S6K and PKA, a common challenge for AKT inhibitors.[7]
-
Compound B shows a marked improvement in selectivity. While maintaining potent AKT1 inhibition, its activity against P70S6K and PKA is reduced by an order of magnitude. This suggests the modification successfully disfavored binding to the ATP pockets of these specific off-targets.
-
Compound C displays a loss of both potency and selectivity. The modification to the core hinge-binding motif not only weakened its interaction with AKT1 but also introduced new, undesirable off-target activities against kinases in the CMGC family (p38α, JNK2). This highlights how seemingly minor structural changes can have profound and unpredictable effects on a compound's kinome-wide profile.
Experimental Methodologies: A Two-Tiered Approach for Robust Profiling
A comprehensive assessment of cross-reactivity requires a multi-faceted approach, moving from high-throughput biochemical assays to more physiologically relevant cellular confirmation.[6]
Tier 1: In Vitro Biochemical Kinase Panel Screening
This is the foundational experiment for assessing selectivity.[9] The goal is to measure the direct inhibitory effect of a compound on the enzymatic activity of a large and diverse set of purified kinases.
Causality Behind Experimental Choices:
-
Panel Size: A larger, more diverse panel (ideally >100 kinases covering all major kinome families) provides a more comprehensive view of selectivity. A small panel can give a false sense of specificity.[9]
-
ATP Concentration: Assays are typically run at or near the Michaelis constant (Km) of ATP for each specific kinase.[2] This ensures that the resulting IC50 values are comparable across different enzymes and more closely reflect the inhibitor's intrinsic affinity.[2]
-
Screening Concentration: An initial single-point screen at a high concentration (e.g., 1-10 µM) is a cost-effective way to quickly identify potential off-targets.[9] Any kinase showing significant inhibition (e.g., >70%) at this concentration is then flagged for full IC50 determination.[9]
Step-by-Step Protocol: Radiometric [³³P]-ATP Filter Binding Assay
-
Preparation: Prepare a serial dilution of the test compound (e.g., Compound B) in DMSO. A typical 10-point, 3-fold dilution series might range from 30 µM to 1.5 nM.
-
Kinase Reaction Mixture: In a 96-well plate, combine the kinase of interest (e.g., P70S6K), its specific substrate peptide, and the assay buffer.
-
Inhibitor Incubation: Add 1 µL of the diluted compound to each well. Include "no inhibitor" (DMSO only) and "no enzyme" wells as positive and negative controls, respectively. Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate Reaction: Start the phosphorylation reaction by adding an ATP mixture containing [³³P]-ATP at the Km concentration for P70S6K.
-
Reaction Incubation: Allow the reaction to proceed for a set time (e.g., 30 minutes) at 30°C.
-
Stop Reaction & Capture: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times with phosphoric acid to remove unincorporated [³³P]-ATP.
-
Detection: Add scintillant to the dried filter plate and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Convert the raw counts per minute (CPM) to percent inhibition relative to the DMSO control. Plot percent inhibition versus compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Conclusion and Strategic Outlook
The this compound scaffold is a valuable starting point for the design of potent kinase inhibitors. However, achieving selectivity is a complex challenge that demands a rigorous, multi-tiered experimental approach. As demonstrated, subtle chemical modifications can dramatically alter a compound's cross-reactivity profile, turning a selective lead into a promiscuous inhibitor or vice-versa.
By integrating comprehensive biochemical profiling with cellular target engagement assays like CETSA, researchers can build a robust understanding of a compound's true biological activity. This self-validating system—where in vitro inhibition is confirmed by in-cellulo binding—provides the high-quality, actionable data necessary to guide medicinal chemistry efforts, mitigate risks of off-target toxicity, and ultimately accelerate the development of safer, more effective targeted therapies.
References
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Bain, J., Elliott, M., Norman, D., & Cohen, P. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology, 2(3), 131–151. [Link]
-
Kryštof, V., & Uldrijan, S. (2012). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. BMC Bioinformatics, 13(1), 289. [Link]
-
Yamanishi, Y., Pauwels, E., & Kotera, M. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling, 52(4), 1029–1037. [Link]
-
Yamanishi, Y., Pauwels, E., & Kotera, M. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. PubMed. [Link]
-
Bain, J., Elliott, M., Norman, D., & Cohen, P. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed. [Link]
-
Yamanishi, Y., Pauwels, E., & Kotera, M. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. ACS Publications. [Link]
-
van der Wouden, P. A., van den Berg, M., & IJzerman, A. P. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 856–878. [Link]
-
Almqvist, H., Axelsson, H., & Jafari, R. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1471, 15–31. [Link]
-
Zhang, J., & Wang, Q. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. [Link]
-
Addepalli, K., & Pothuri, L. K. (2021). The emerging role of capivasertib in breast cancer. Expert Opinion on Investigational Drugs, 30(5), 455–465. [Link]
-
Selleckchem. Capivasertib (AZD5363) | ≥99%(HPLC) | Selleck | Akt 阻害剤. Selleckchem. [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141–161. [Link]
-
Pathak, P., Gupta, S., Grishina, M., Khalilullah, H., & Verma, A. (2023). Structures of some azetidine based drugs. ResearchGate. [Link]
-
Chandarlapaty, S., & Dickler, M. (2021). Selective AKT kinase inhibitor capivasertib in combination with fulvestrant in PTEN-mutant ER-positive metastatic breast cancer. ResearchGate. [Link]
-
Lanning, B. R., & Nomura, D. K. (2014). The in situ proteomic reactivity of covalent kinase inhibitors is not predicted by their intrinsic chemical reactivity. ResearchGate. [Link]
-
Turkson, J., & Nelson, D. A. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(1), 584–606. [Link]
-
EMBL-EBI. Document: Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity rela.... ChEMBL. [Link]
-
Pathak, P., Gupta, S., Grishina, M., Khalilullah, H., & Verma, A. (2023). Structure of azetidine-containing compounds found in nature. ResearchGate. [Link]
-
Lee, K., & Shim, J. S. (2022). Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails. Bioorganic & Medicinal Chemistry, 54, 116568. [Link]
-
Lee, K., & Shim, J. S. (2022). Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails. Bioorganic & Medicinal Chemistry. [Link]
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reactionbiology.com [reactionbiology.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleck.co.jp [selleck.co.jp]
- 9. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Document: Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relation... - ChEMBL [ebi.ac.uk]
- 12. “The emerging role of capivasertib in breast cancer” - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to a Novel Azetidine-Based Linker: Benchmarking N-(azetidin-3-yl)methanesulfonamide Against Established Chemical Linkers
Introduction: The Critical Role of the Linker in Advanced Therapeutics
In the landscape of targeted therapies, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the chemical linker is far from a simple tether. It is a critical determinant of a drug's therapeutic index, profoundly influencing its stability, solubility, pharmacokinetics (PK), and mechanism of payload delivery.[1][2] An ideal linker must be stable enough to prevent premature payload release in systemic circulation, which can cause off-target toxicity, yet facilitate efficient payload liberation at the site of action.[3][4]
The field has been dominated by two major classes: cleavable linkers, which are designed to break under specific physiological triggers, and non-cleavable linkers, which release the payload after lysosomal degradation of the antibody.[5][6] This guide introduces a novel linker, N-(azetidin-3-yl)methanesulfonamide , and provides a comprehensive framework for benchmarking its performance against established linker technologies.
The structure of this compound, featuring a compact, rigid azetidine ring and a stable methanesulfonamide group, suggests it is a non-cleavable linker designed for enhanced metabolic stability and favorable physicochemical properties.[7][8][9] Azetidine scaffolds are increasingly popular in drug discovery for their ability to impart conformational rigidity and resist common metabolic pathways like N-dealkylation.[8][10] This guide will delineate the experimental methodologies required to validate these hypotheses and position this novel linker within the existing therapeutic arsenal.
Chapter 1: An Overview of Established Linker Technologies
To establish a proper benchmark, it is essential to understand the performance characteristics of incumbent linkers.
-
Cleavable Linkers : These linkers are designed for conditional release.
-
Enzyme-Cleavable (e.g., Valine-Citrulline) : The most widely used class, these dipeptide linkers are substrates for lysosomal proteases like Cathepsin B, which are often upregulated in tumor cells.[5][11] Their primary advantage is facilitating a "bystander effect," where the released, cell-permeable payload can kill adjacent antigen-negative cancer cells.[5]
-
pH-Sensitive (e.g., Hydrazones) : These linkers are stable at physiological pH (7.4) but hydrolyze in the acidic environment of endosomes (pH 5-6) and lysosomes (pH ~4.8).[6]
-
Redox-Sensitive (e.g., Disulfides) : These linkers are cleaved in the presence of high intracellular concentrations of reducing agents like glutathione, which is significantly more abundant inside cells than in the plasma.[6][12]
-
-
Non-Cleavable Linkers (e.g., SMCC) : These linkers, typically based on thioether bonds, do not have a specific cleavage trigger.[6] The payload is released only after the complete proteolytic degradation of the antibody backbone within the lysosome.[3] This results in an active metabolite that includes the linker and a conjugating amino acid. The primary advantages of non-cleavable linkers are their superior plasma stability and potentially wider therapeutic window, which can reduce off-target toxicity.[6]
The choice between these strategies involves a critical trade-off between stability and payload release efficiency, a balance that every new linker must navigate.[1]
Chapter 2: The this compound Linker - A Structural Rationale
The proposed linker combines two key structural motifs:
-
Azetidine Ring : A four-membered saturated nitrogen heterocycle. Its compact and rigid nature restricts conformational flexibility. In drug design, this has been shown to improve metabolic stability by sterically hindering access for metabolic enzymes, particularly those responsible for N-dealkylation, a common metabolic liability for larger heterocyclic linkers like piperidine.[8]
-
Methanesulfonamide Group : This group is known for its high enzymatic and hydrolytic stability.[9] It is also polar, which can contribute to improved aqueous solubility of the overall conjugate, a crucial factor in preventing aggregation.[13]
Based on this structure, we hypothesize that this compound will function as a highly stable, non-cleavable linker, offering potential improvements in plasma stability and overall pharmacokinetic profile compared to other non-cleavable linkers.
Chapter 3: Experimental Framework for Comparative Benchmarking
To objectively evaluate the this compound linker, a series of head-to-head experiments must be conducted against well-characterized benchmarks. For this guide, we will compare it against:
-
Benchmark 1 (Cleavable): A Valine-Citrulline (Val-Cit) linker.
-
Benchmark 2 (Non-Cleavable): A succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker.
The following diagram outlines the logical workflow for this comprehensive evaluation.
Caption: Logical workflow for comprehensive linker evaluation.
In Vitro Stability Assessment
The cornerstone of linker evaluation is assessing its stability in biological matrices. Premature payload release leads to systemic toxicity, while insufficient release at the target site reduces efficacy.[3]
A. Plasma Stability Assay
This assay predicts the linker's behavior in systemic circulation.[14] The primary endpoint is the change in the drug-to-antibody ratio (DAR) over time, measured by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Rationale: A stable linker will show minimal to no decrease in the average DAR over the incubation period. The this compound linker, being non-cleavable, is expected to exhibit superior stability, comparable to or exceeding that of the SMCC linker, and significantly outperforming the Val-Cit linker, which may be susceptible to premature enzymatic cleavage.[15]
B. Lysosomal Stability/Metabolism Assay
This assay simulates the intracellular environment where the payload is ultimately released.[16] It is particularly important for evaluating the release mechanism of cleavable linkers and confirming the degradation pathway for non-cleavable ones.
-
Rationale: For the Val-Cit linker, we expect rapid cleavage and payload release in the presence of lysosomal enzymes (e.g., from S9 fractions).[16] For the this compound and SMCC linkers, we expect the payload to be released only upon degradation of the antibody, resulting in an amino acid-linker-payload metabolite. The rate of this degradation provides insight into the efficiency of payload liberation post-internalization.
In Vitro Cellular Assays
Cell-based assays are essential to confirm that the ADC retains its biological function and to quantify its potency.[17][18]
A. Cytotoxicity Assay
This assay determines the half-maximal inhibitory concentration (IC₅₀) of the ADC against a cancer cell line that overexpresses the target antigen.
-
Rationale: A potent ADC will have a low IC₅₀ value. While the payload is the primary driver of potency, the linker's efficiency in releasing that payload is critical.[19] We would expect the Val-Cit linker, with its efficient cleavage mechanism, to yield a highly potent ADC. The potency of the this compound-ADC will depend on the efficiency of antibody degradation and the activity of the resulting metabolite. Comparing its IC₅₀ to the SMCC-ADC will be a direct measure of its relative performance as a non-cleavable linker.
In Vivo Pharmacokinetic (PK) and Efficacy Studies
Animal models provide the ultimate test of a linker's performance, integrating the effects of stability, clearance, and metabolism.[20]
A. Pharmacokinetic (PK) Study
This study measures key parameters such as ADC clearance, half-life (t½), and exposure (AUC) in a relevant animal model (e.g., mice or rats).
-
Rationale: A stable linker contributes to a longer half-life and lower clearance, increasing the likelihood that the ADC will reach the tumor.[4] The azetidine linker is hypothesized to reduce metabolic clearance, potentially leading to a more favorable PK profile (longer t½, higher exposure) than both the SMCC and Val-Cit linkers.[8]
B. In Vivo Efficacy Study
This study evaluates the ADC's ability to inhibit tumor growth in a xenograft model.
-
Rationale: This is the definitive test of the ADC's therapeutic potential. Tumor growth inhibition is the culmination of all linker properties: stability in circulation, efficient delivery to the tumor, and effective payload release. The performance of the this compound-ADC will be benchmarked against the established linkers to determine its competitive advantage in a therapeutic setting.
Chapter 4: Data Interpretation & Summary
The following tables summarize the expected outcomes from the benchmarking studies, providing a clear comparison of the three linker types.
Table 1: Summary of In Vitro Performance Metrics
| Parameter | Val-Cit Linker (Cleavable) | SMCC Linker (Non-Cleavable) | This compound (Non-Cleavable) | Rationale for Expected Outcome |
|---|---|---|---|---|
| Plasma Stability (% Intact ADC @ 7 days) | Low (<60%) | High (>85%) | Very High (>90%) | Val-Cit is susceptible to plasma proteases. Azetidine moiety expected to enhance metabolic stability over SMCC. |
| Lysosomal Payload Release | Rapid (Enzymatic Cleavage) | Slow (Antibody Degradation) | Slow (Antibody Degradation) | Val-Cit is a direct substrate for cathepsins. Non-cleavable linkers rely on slower proteolytic degradation. |
| Cytotoxicity (IC₅₀) | Low (High Potency) | Moderate | Moderate | Rapid release from Val-Cit enhances potency. Potency of non-cleavables depends on degradation rate and metabolite activity. |
Table 2: Summary of In Vivo Pharmacokinetic & Efficacy Metrics
| Parameter | Val-Cit Linker (Cleavable) | SMCC Linker (Non-Cleavable) | This compound (Non-Cleavable) | Rationale for Expected Outcome |
|---|---|---|---|---|
| Plasma Half-life (t½) | Shortest | Longer | Longest | Higher plasma stability and resistance to metabolic clearance from the azetidine ring should prolong circulation time. |
| Systemic Exposure (AUC) | Lowest | Higher | Highest | A longer half-life directly contributes to greater overall drug exposure. |
| Tumor Growth Inhibition (TGI) | High | High | Potentially Highest | Enhanced exposure and stability may lead to more effective tumor accumulation and sustained payload delivery, potentially improving efficacy. |
Chapter 5: Detailed Experimental Protocols
For scientific integrity and reproducibility, the following detailed protocols are provided.
Protocol 1: In Vitro Plasma Stability Assay
Caption: Workflow for an in vitro plasma stability assay.
Methodology:
-
Preparation: Dilute the test ADC (and benchmark ADCs) to a final concentration of 100 µg/mL in fresh plasma (e.g., human, mouse).
-
Incubation: Incubate the samples in a temperature-controlled environment at 37°C.
-
Sampling: At specified time points (e.g., 0, 1, 3, 5, and 7 days), collect aliquots from each sample and immediately store them at -80°C to halt any further degradation.[14]
-
Analysis: Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS). Hydrophobic Interaction Chromatography (HIC) or Size Exclusion Chromatography (SEC) can be used to separate ADC species.
-
Data Interpretation: Deconvolute the mass spectra to determine the relative abundance of different drug-loaded antibody species at each time point. Calculate the average DAR. A plot of average DAR versus time reveals the stability of the conjugate.[3]
Protocol 2: In Vitro Cytotoxicity (MTT) Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of an ADC.[19]
Methodology:
-
Cell Seeding: Seed a cancer cell line known to express the target antigen in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs (this compound, Val-Cit, SMCC), an unconjugated antibody control, and a free payload control in cell culture medium. Remove the old medium from the cells and add the treatment dilutions.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.[21]
-
Solubilization: Add a solubilization buffer (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance of the wells at 570 nm using a plate reader.
-
Analysis: Convert absorbance values to percent viability relative to untreated controls. Plot percent viability against the logarithm of ADC concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Conclusion and Future Perspectives
The rational design of chemical linkers is paramount to advancing the next generation of targeted therapeutics. The this compound linker represents a promising new scaffold in the non-cleavable linker class. Its design principles, rooted in the known benefits of the azetidine ring for enhancing metabolic stability, suggest it could offer significant advantages in prolonging plasma half-life and increasing overall drug exposure.[8]
The experimental framework detailed in this guide provides a robust and objective methodology for validating these claims. Through head-to-head comparisons with established cleavable (Val-Cit) and non-cleavable (SMCC) linkers, researchers can generate the critical data needed to assess its true potential. If the hypothesized improvements in stability and pharmacokinetics translate to superior in vivo efficacy, the this compound linker could become a valuable tool for developing safer and more effective antibody-drug conjugates, particularly for targets where maximizing drug exposure and minimizing off-target toxicity are the primary objectives.
References
-
Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. (2021). PMC - PubMed Central. [Link]
-
Effect of Binding Linkers on the Efficiency and Metabolite Profile of Biomimetic Reactions Catalyzed by Immobilized Metalloporphyrin. (1989). MDPI. [Link]
-
Stability of ADC linker payloads in sub-cellular fractions. (2025). Sterling Pharma Solutions. [Link]
-
Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. (2021). NIH. [Link]
-
Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020). ACS Publications. [Link]
-
Evaluation and Optimization of Chemically-Cleavable Linkers for Quantitative Mapping of Small Molecule-Protein Interactomes. (2019). bioRxiv. [Link]
-
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (2014). PMC. [Link]
-
This compound hydrochloride. PubChem. [Link]
-
The Effect of Different Linkers on Target Cell Catabolism and Pharmacokinetics/Pharmacodynamics of Trastuzumab Maytansinoid Conjugates. ResearchGate. [Link]
-
Evaluation of Chemically-Cleavable Linkers for Quantitative Mapping of Small Molecule-Cysteinome Reactivity. ResearchGate. [Link]
-
Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). News-Medical.net. [Link]
-
Antibody–drug conjugates: Recent advances in linker chemistry. (2021). PMC - NIH. [Link]
-
Cleavable linkers in antibody-drug conjugates. (2019). PubMed. [Link]
-
Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. (2023). ACS Publications. [Link]
-
Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH. [Link]
-
Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms. (2025). ACS Publications. [Link]
-
Impact of Linker Modification and PEGylation of Vancomycin Conjugates on Structure-Activity Relationships and Pharmacokinetics. (2022). MDPI. [Link]
-
An Approach to Alkyl Azetidines for Medicinal Chemistry. (2023). ChemRxiv. [Link]
-
Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjugates. (2025). PubMed Central. [Link]
-
A preliminary study for the development of cleavable linkers using activatable fluorescent probes targeting leucine aminopeptidase. (2020). RSC Publishing. [Link]
-
Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. (2023). MDPI. [Link]
-
In vivo testing of drug-linker stability. (2018). PubMed. [Link]
-
N-(oxolan-3-yl)azetidine-1-sulfonamide. PubChem. [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023). MDPI. [Link]
-
Biochemical and cell biological assays to identify and characterize DNA helicase inhibitors. (2016). PubMed. [Link]
-
Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. PMC. [Link]
-
Azetidinone: Different methods of synthesis and its biological profile. (2011). Der Pharma Chemica. [Link]
-
In vitro binding Assays – Cell Based Assays. Chelatec. [Link]
-
Recent advances in the synthesis of N-acyl sulfonamides. (2025). PMC - NIH. [Link]
-
Design of cleavable linkers for Antibody Drug Conjugates and evaluation of stability using radioimmunoconjugates. (2022). Journal of Nuclear Medicine. [Link]
-
Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody–Drug Conjugates. (2025). ResearchGate. [Link]
Sources
- 1. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 6. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 7. Azetidines - Enamine [enamine.net]
- 8. benchchem.com [benchchem.com]
- 9. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Design of cleavable linkers for Antibody Drug Conjugates and evaluation of stability using radioimmunoconjugates | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 12. Cleavable linkers in antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. purepeg.com [purepeg.com]
- 14. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 17. marinbio.com [marinbio.com]
- 18. Biochemical and cell biological assays to identify and characterize DNA helicase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Binding Assays & Cell Based Assays | Chelatec [chelatec.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-(azetidin-3-yl)methanesulfonamide in a Laboratory Setting
This guide provides drug development professionals, researchers, and scientists with essential, technically grounded procedures for the safe and compliant disposal of N-(azetidin-3-yl)methanesulfonamide. The protocols outlined herein are synthesized from regulatory standards and chemical safety principles to ensure the protection of laboratory personnel and the environment. Our objective is to build a foundation of trust by delivering value beyond the product, establishing this resource as the preferred reference for laboratory safety and chemical handling.
Core Principle: Proactive Risk Mitigation
The foundational principle for managing any laboratory chemical, particularly a novel or specialized compound like this compound, is to treat it as hazardous unless comprehensive data proves otherwise.[1] This conservative approach ensures the highest level of safety and regulatory compliance. The procedures detailed below are based on the known hazards of the compound's structural components—the azetidine ring and the methanesulfonamide group—and its available toxicological data.
Hazard Identification and Characterization
A thorough understanding of a chemical's hazard profile is the critical first step in developing safe handling and disposal protocols. This compound and its common hydrochloride salt are classified with several key hazards.
The parent azetidine heterocycle is known to be a flammable and corrosive substance.[2][3] The methanesulfonamide functional group and its derivatives are typically associated with skin and eye irritation. Consequently, the combined structure, this compound hydrochloride, is designated as an irritant and is harmful if ingested.[4]
Table 1: GHS Hazard and Precautionary Statements for this compound and its Analogs
| Hazard Class & Category | GHS Code | Description | Associated Precautionary Codes (Examples) | Source(s) |
|---|---|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed | P301+P312 | [4] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | P264, P280, P302+P352, P332+P313 | [4][5] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | P280, P305+P351+P338, P337+P313 | [4][5] |
| STOT Single Exposure | H335 | May cause respiratory irritation | P261, P271, P304+P340, P312 |[4][5] |
STOT: Specific Target Organ Toxicity
Pre-Disposal Safety Protocols: Your First Line of Defense
Prior to handling the compound for disposal, immediate safety measures must be in place to protect the operator.
Required Personal Protective Equipment (PPE)
Based on the hazard profile, the following minimum PPE is mandatory:
-
Eye Protection: Safety goggles or a face shield to protect against splashes.[1]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.[1]
Engineering Controls
All handling and preparation for the disposal of this compound must be conducted within a certified chemical fume hood.[1][6] This is the most effective way to prevent the inhalation of any airborne particles or aerosols.
Step-by-Step Disposal Protocol
Disposal of this compound is not a matter of neutralization or drain disposal; it requires management as regulated hazardous waste. Improper disposal, such as flushing it down the drain, can introduce pharmaceutically active compounds into wastewater systems, contributing to environmental contamination and the development of resistant organisms.[7][8]
Step 1: Waste Identification and Segregation
-
Classification: Designate all waste containing this compound as "Hazardous Chemical Waste." This includes pure or expired solid compounds, solutions, reaction mixtures, and contaminated materials (e.g., weigh boats, pipette tips, gloves).
-
Segregation: It is crucial to keep this waste stream separate from all others, such as non-hazardous solid waste, sharps, and biological waste.[1] Do not mix it with incompatible chemicals, particularly strong oxidizing agents or strong acids, to prevent uncontrolled reactions.[6]
Step 2: Proper Containerization
-
Select an Appropriate Container: Use only containers approved for hazardous waste. These must be made of a material compatible with the chemical (e.g., a high-density polyethylene or glass bottle for liquids; a labeled bag or drum for solids). The container must be in excellent condition with a secure, leak-proof lid.[9]
-
Labeling: The container must be clearly and accurately labeled. The label must include:
-
The words "HAZARDOUS WASTE "[1]
-
The full chemical name: "This compound "
-
An accurate list of all container contents, including solvents and their approximate percentages.
-
The relevant hazard characteristics (e.g., "Irritant," "Toxic").
-
Step 3: Accumulation and Storage in a Satellite Accumulation Area (SAA)
-
Designated Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1] This area must be at or near the point of waste generation and under the direct control of laboratory personnel.
-
Safe Positioning: The SAA should be located away from drains, heat sources, and high-traffic areas. The container should be kept in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.[9]
Step 4: Final Disposal via Authorized Channels
-
Institutional EHS: The final step is to arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) department or an equivalent office.[10] Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Licensed Contractor: The EHS office will ensure the waste is transported and disposed of by a licensed and regulated hazardous waste management company, in accordance with all local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA).[11][12][13]
Emergency Spill Management
In the event of a small-scale spill, immediate and correct action is vital to prevent exposure and contamination.
-
Alert Personnel: Immediately notify all personnel in the vicinity.
-
Evacuate (If Necessary): For larger spills or if you feel unwell, evacuate the area and contact your institution's emergency response team.
-
Don PPE: Before addressing the spill, don the full required PPE as described in Section 3.1.
-
Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[14] Do not use combustible materials like paper towels to absorb large quantities of liquid.
-
Collection: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent or detergent solution, followed by water. All cleaning materials (wipes, gloves, etc.) must also be disposed of as hazardous waste.[14]
Visualized Disposal Workflow
The following diagram outlines the decision-making and operational flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to this structured, safety-first protocol, researchers can ensure the responsible management of this compound waste, safeguarding themselves, their colleagues, and the integrity of our shared environment.
References
-
Chemos GmbH & Co.KG. Safety Data Sheet: Azetidine. [Link]
-
Wikipedia. Azetidine. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 72207577, this compound hydrochloride. [Link]
-
U.S. Environmental Protection Agency. Hazardous Waste. [Link]
-
Oregon State University, Environmental Health and Safety. Hazardous Waste Disposal Guide. [Link]
-
USDA Food Safety and Inspection Service. Determination and Confirmation of Sulfonamides. [Link]
-
U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. [Link]
-
U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. [Link]
-
Bitesize Bio. Antibiotic Disposal in the Lab: Simple Tips to Get it Right. [Link]
-
National Research Council. 1995. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. [Link]
-
EPFL. Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. [Link]
-
Chemistry For Everyone. What Regulations Govern Hazardous Waste Management?[Link]
-
U.S. Environmental Protection Agency. Waste, Chemical, and Cleanup Enforcement. [Link]
-
Environmental Protection. Determination of Sulfonamide Antibiotics in Wastewater by Liquid Chromatography–Tandem Mass Spectrometry. [Link]
-
OriGene Technologies. Safety Data Sheet. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemos.de [chemos.de]
- 3. Azetidine - Wikipedia [en.wikipedia.org]
- 4. This compound hydrochloride | C4H11ClN2O2S | CID 72207577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. eponline.com [eponline.com]
- 9. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 10. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Personal protective equipment for handling N-(azetidin-3-yl)methanesulfonamide
As a novel research chemical, N-(azetidin-3-yl)methanesulfonamide requires a cautious and well-informed approach to handling. While a specific Safety Data Sheet (SDS) for the free base may not be readily available, data for its hydrochloride salt provides critical safety information. This guide synthesizes available data with established laboratory safety principles to provide a comprehensive operational plan for researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment
The primary known hazards associated with this compound hydrochloride, which are presumed to be similar for the free base, are as follows[1]:
-
Acute Toxicity (Oral): Harmful if swallowed.
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
A thorough risk assessment is the foundation of safe handling. Before any procedure, researchers must evaluate the specific quantities being used, the potential for aerosol generation, and the duration of exposure. All manipulations should be performed in a designated area, ideally within a certified chemical fume hood, to minimize inhalation exposure[2].
Table 1: Summary of Hazards for this compound Hydrochloride
| Hazard Class | GHS Category | Description |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | Category 2A | Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | Category 3 | May cause respiratory irritation[1] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is essential to prevent exposure through inhalation, skin contact, and eye contact. The following recommendations are based on the known hazards and general best practices for handling research chemicals of unknown or novel toxicity[3][4].
-
Minimum Requirement: ANSI Z87.1 compliant safety glasses with side shields must be worn at all times in the laboratory[3].
-
Recommended for Liquid Handling: When handling solutions of this compound or when there is a risk of splashing, chemical splash goggles are required.
-
High-Risk Operations: For procedures with a significant risk of splashing or aerosolization outside of a fume hood, a full-face shield should be worn in addition to safety goggles[2][3].
Given that this compound is a skin irritant, appropriate glove selection is critical.
-
Glove Selection: Chemically resistant gloves are mandatory. Nitrile gloves are a common and effective choice for incidental contact[5]. For prolonged contact or when handling larger quantities, consider double-gloving or using a more robust glove material such as neoprene[6].
-
Glove Inspection: Always inspect gloves for tears, pinholes, or signs of degradation before use.
-
Donning and Doffing: Do not reuse disposable gloves. After handling the compound, remove gloves using a technique that avoids skin contact with the contaminated exterior and wash hands thoroughly with soap and water[7].
-
Laboratory Coat: A flame-resistant lab coat is required to protect personal clothing and skin from potential contamination[3]. The lab coat should be fully buttoned.
-
Additional Protection: For tasks with a higher risk of spills or splashes, a chemically resistant apron worn over the lab coat provides an additional layer of protection[2].
-
Footwear: Closed-toe shoes are mandatory in the laboratory. Open-toed shoes or sandals are not permitted[3].
-
Primary Control: All work with solid this compound or its solutions should be conducted in a certified chemical fume hood to control for airborne contaminants[2].
-
Secondary Control: If there is a potential for aerosolization outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges may be necessary. A risk assessment should be conducted with your institution's Environmental Health and Safety (EHS) department to determine the appropriate level of respiratory protection[2].
Diagram 1: PPE Selection Workflow
Caption: A workflow diagram illustrating the decision-making process for selecting appropriate PPE.
Operational and Disposal Plans
-
Handling: Always use the smallest amount of material necessary for the experiment. Avoid creating dust when handling the solid form. If weighing the solid, do so within a fume hood or a ventilated balance enclosure.
-
Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials[7].
In the event of a spill:
-
Evacuate the immediate area and alert nearby personnel.
-
If the spill is large or you are unsure how to proceed, contact your institution's EHS department immediately[2].
-
For small spills, and if you are trained to do so, use an appropriate absorbent material to contain the spill.
-
Wear the appropriate PPE, including double gloves, safety goggles, and a lab coat, during cleanup.
-
Collect all contaminated materials in a designated hazardous waste container.
-
Waste Segregation: All waste contaminated with this compound, including gloves, disposable lab coats, and cleaning materials, must be collected in a designated, sealed hazardous waste container[2].
-
Labeling: The waste container must be clearly labeled as hazardous waste and include the chemical name.
-
Disposal Protocol: Follow your institution's EHS guidelines for the disposal of chemical waste. Do not dispose of this compound down the drain or in the regular trash[2].
Diagram 2: Waste Disposal Workflow
Sources
- 1. This compound hydrochloride | C4H11ClN2O2S | CID 72207577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. jnsparrowchemical.com [jnsparrowchemical.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. aksci.com [aksci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
